molecular formula C6H7ClO2S2 B1315005 5-Ethylthiophene-2-sulfonyl chloride CAS No. 56921-00-7

5-Ethylthiophene-2-sulfonyl chloride

Cat. No.: B1315005
CAS No.: 56921-00-7
M. Wt: 210.7 g/mol
InChI Key: DTRJLPLCPLOEHO-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C6H7ClO2S2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRJLPLCPLOEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480872
Record name 5-ethylthiophene-2-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56921-00-7
Record name 5-ethylthiophene-2-sulfonyl chloride
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Record name 5-ethylthiophene-2-sulfonyl chloride
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Foundational & Exploratory

5-Ethylthiophene-2-sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 56921-00-7

Introduction

5-Ethylthiophene-2-sulfonyl chloride is a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the sulfonyl chloride moiety, which serves as a gateway for the synthesis of a diverse array of sulfonamide derivatives. The thiophene scaffold, a well-regarded pharmacophore, imparts unique physicochemical properties to the resulting molecules, often enhancing their biological activity and pharmacokinetic profiles. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications in the development of novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this key building block.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 56921-00-7
Molecular Formula C6H7ClO2S2[1]
Molecular Weight 210.7 g/mol [1]
Physical Form Liquid
Storage Temperature -20°C
Purity Typically ≥95%

Safety Profile:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

  • Signal Word: Danger.

  • Precautionary Statements: P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, commencing with the preparation of the 2-ethylthiophene precursor, followed by its chlorosulfonation.

Part 1: Synthesis of 2-Ethylthiophene

The synthesis of 2-ethylthiophene can be accomplished via several routes. A common and effective method involves the Wolff-Kishner reduction of 2-acetylthiophene.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-acetylthiophene (1 equivalent), diethylene glycol (as solvent), and hydrazine hydrate (4 equivalents).

  • Initial Reaction: Heat the mixture to 130-140°C for 1 hour.

  • Addition of Base: After cooling the mixture, add potassium hydroxide pellets (4 equivalents) portion-wise to control the exothermic reaction.

  • Wolff-Kishner Reduction: Reheat the mixture to 190-200°C and maintain this temperature for 3-4 hours, allowing the product to distill off as it forms.

  • Work-up and Purification: Collect the distillate, wash with dilute hydrochloric acid and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to yield 2-ethylthiophene.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as the reducing agent, initially forming a hydrazone with the ketone.

  • Potassium Hydroxide: A strong base is crucial for the deprotonation steps in the Wolff-Kishner reduction mechanism, leading to the formation of the alkane.

  • Diethylene Glycol: A high-boiling solvent is necessary to achieve the required reaction temperature for the reduction.

  • Distillation during reaction: This is a key technique to drive the reaction to completion by removing the product as it is formed, following Le Chatelier's principle.

Part 2: Chlorosulfonation of 2-Ethylthiophene

The introduction of the sulfonyl chloride group onto the thiophene ring is achieved via electrophilic substitution using chlorosulfonic acid. The 5-position is the most activated site for electrophilic attack on a 2-substituted thiophene.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place a solution of 2-ethylthiophene (1 equivalent) in a dry, inert solvent such as dichloromethane.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C. The addition should be slow to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

  • Chlorosulfonic Acid: A powerful electrophilic reagent that introduces the chlorosulfonyl group onto the aromatic ring.

  • Low Temperature: Essential to control the high reactivity of chlorosulfonic acid, minimizing potential side reactions such as polysulfonation and charring.

  • Inert Solvent: Dichloromethane is a common choice as it is unreactive under the reaction conditions and facilitates temperature control.

  • Aqueous Work-up: The quenching with ice hydrolyzes any remaining chlorosulfonic acid and helps to separate the product. The bicarbonate wash neutralizes any remaining acid.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-Ethylthiophene cluster_part2 Part 2: Chlorosulfonation 2-Acetylthiophene 2-Acetylthiophene Hydrazine_Hydrate Hydrazine Hydrate, KOH, Diethylene Glycol 2-Acetylthiophene->Hydrazine_Hydrate Wolff-Kishner Reduction 2-Ethylthiophene 2-Ethylthiophene Hydrazine_Hydrate->2-Ethylthiophene Chlorosulfonic_Acid Chlorosulfonic Acid, Dichloromethane 2-Ethylthiophene->Chlorosulfonic_Acid Electrophilic Substitution 5-Ethylthiophene-2-sulfonyl_chloride This compound Chlorosulfonic_Acid->5-Ethylthiophene-2-sulfonyl_chloride

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, primarily by amines, to form stable sulfonamides.

Reaction with Amines (Sulfonamide Formation):

This is the most significant reaction of this compound in drug discovery. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

Sulfonamide_Formation Sulfonyl_Chloride 5-Ethylthiophene- 2-sulfonyl chloride Intermediate Tetrahedral Intermediate Sulfonyl_Chloride->Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R1R2NH) Amine->Intermediate Sulfonamide 5-Ethylthiophene- 2-sulfonamide Intermediate->Sulfonamide Chloride Elimination HCl HCl

Caption: Mechanism of sulfonamide formation.

Experimental Protocol for Sulfonamide Synthesis:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Amine and Base: Add the desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5-2 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Prevents unwanted side reactions of the highly reactive sulfonyl chloride with protic solvents.

  • Base: The use of a base is critical to drive the reaction to completion by scavenging the HCl generated, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Stoichiometry: A slight excess of the amine may be used to ensure complete consumption of the sulfonyl chloride.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is scarce, the expected spectral characteristics can be reliably predicted based on the analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the two protons on the thiophene ring.

  • Thiophene Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the thiophene ring. The coupling constant (J) between these two protons would be in the range of 3-5 Hz.

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The quartet (δ ~2.8-3.2 ppm) is deshielded due to its proximity to the aromatic ring. The triplet (δ ~1.2-1.5 ppm) will have a typical J value of ~7 Hz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

  • Thiophene Carbons: Four signals in the aromatic region (δ ~120-150 ppm). The carbon attached to the sulfonyl chloride group will be the most deshielded.

  • Ethyl Carbons: Two signals in the aliphatic region (δ ~15-30 ppm).

IR (Infrared) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl chloride and thiophene moieties.[2][3]

  • S=O Stretching: Two strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically appearing around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • Thiophene Ring Vibrations: C-H stretching vibrations above 3000 cm⁻¹, and C=C and C-S stretching vibrations in the fingerprint region (below 1600 cm⁻¹).[3]

MS (Mass Spectrometry):

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak. Common fragmentation pathways include the loss of Cl, SO₂, and cleavage of the ethyl group.

Applications in Drug Discovery and Development

The primary application of this compound in drug development is as a precursor for the synthesis of thiophenesulfonamides. This class of compounds has garnered significant attention due to its wide range of biological activities.[4][5] The thiophene ring is a bioisostere of the benzene ring and can offer improved metabolic stability and potency.[5]

Thiophenesulfonamides have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Many thiophenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, such as the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[4]

  • Antimicrobial Agents: The sulfonamide functional group is a classic pharmacophore for antibacterial drugs. Thiophene-based sulfonamides have been explored for their activity against various bacterial and fungal strains.[6]

  • Anti-inflammatory Agents: Certain thiophenesulfonamides have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

  • Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group, making these compounds effective inhibitors of various metalloenzymes.

The ethyl group at the 5-position of the thiophene ring can be strategically utilized to modulate the lipophilicity and steric bulk of the final drug candidate, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis, well-defined reactivity, and the inherent pharmacological potential of the resulting thiophenesulfonamides make it an indispensable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the quest for new and improved therapeutics. The continued exploration of derivatives of this compound holds significant promise for the future of drug discovery.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • Supporting Information for "Synthesis of 8-13C-purine RNA phosphoramidites". ScienceOpen.
  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
  • Spectral Assignments and Reference D
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics.
  • Synthesis of sulfonyl chloride substr
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies.
  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. AWS.
  • Sulphonamides, Medicinal Chemistry-III. Slideshare. (2024-04-25).
  • Thiophene(110-02-1) IR Spectrum. ChemicalBook.
  • Thiophene‐sulfonamides as antimicrobial agents.
  • Substituted thiophene-2-sulfonamides and their preparation.
  • 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride | 1479499-40-5. Biosynth.
  • This compound. Santa Cruz Biotechnology.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2019-12-24).
  • 5-Chloro-2-thiophenesulfonyl chloride. Chem-Impex.
  • 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride. PubChem.
  • Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry.
  • 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925. PubChem.
  • This compound | 56921-00-7. Sigma-Aldrich.
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
  • Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE | 166964-37-0. ChemicalBook. (2022-12-30).
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Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide field-proven insights into its synthesis, reactivity, handling, and strategic application as a critical building block in modern pharmaceutical research.

This compound is a substituted aromatic sulfonyl chloride, a class of reagents prized for their ability to introduce the sulfonyl functional group into a wide array of molecules. The presence of the thiophene ring makes it a particularly valuable scaffold in medicinal chemistry, as thiophenes are considered privileged structures that can serve as bioisosteres for phenyl rings, often improving metabolic stability and target engagement.[1]

The ethyl group at the 5-position subtly modulates the electronic properties and lipophilicity of the thiophene ring, offering a distinct advantage for chemists aiming to fine-tune the structure-activity relationship (SAR) of a lead compound.

Data Summary Table:

PropertyValueSource(s)
Molecular Weight 210.7 g/mol ; 210.71 g/mol [2]
Molecular Formula C₆H₇ClO₂S₂[2]
CAS Number 56921-00-7
IUPAC Name This compound
Physical Form Liquid
Typical Purity ≥95%
Recommended Storage -20°C, under inert gas, protected from moisture
InChI Key DTRJLPLCPLOEHO-UHFFFAOYSA-N

Synthesis Pathway: Chlorosulfonation of 2-Ethylthiophene

The most direct and industrially scalable synthesis of this compound involves the electrophilic chlorosulfonation of the parent heterocycle, 2-ethylthiophene. This reaction leverages the high reactivity of the thiophene ring towards electrophiles.

Causality of Experimental Choices:

  • Reagent: Chlorosulfonic acid (ClSO₃H) is a potent and cost-effective sulfonating and chlorinating agent.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0°C or below) is critical to prevent uncontrolled side reactions, such as the formation of disulfonated byproducts or thermal degradation of the thiophene ring.

  • Quenching: The reaction is quenched by slowly adding the mixture to ice water. This serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble product, allowing for its separation from the acidic aqueous phase.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative methodology and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures in place.

  • Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-ethylthiophene (1.0 equiv) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the flask to 0°C in an ice-salt bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 equiv) dropwise via the addition funnel over 1-2 hours. The rate of addition must be carefully controlled to keep the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The sulfonyl chloride product will precipitate as an oil or solid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane or diethyl ether (2 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary to achieve high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_product Final Product Reactant1 2-Ethylthiophene Addition Slow Dropwise Addition of ClSO3H (T < 5°C) Reactant1->Addition Reactant2 Chlorosulfonic Acid Reactant2->Addition Setup Inert Atmosphere (N2) Anhydrous Solvent 0°C Ice Bath Setup->Addition Stirring Stir at 0°C (1-2 hours) Addition->Stirring Quench Pour onto Ice Water Stirring->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Rotary Evaporation Dry->Concentrate Product 5-Ethylthiophene- 2-sulfonyl chloride Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound is rooted in the high electrophilicity of the sulfur atom. This makes it an excellent electrophile for reactions with a wide range of nucleophiles, most notably amines and alcohols.[3]

  • Reaction with Amines: This is the most common application, leading to the formation of highly stable sulfonamides . The sulfonamide functional group is a cornerstone of medicinal chemistry, present in countless approved drugs, including antibiotics, diuretics, and kinase inhibitors.[1][3]

  • Reaction with Alcohols: Reaction with alcohols or phenols yields sulfonate esters . While less common in final drug structures, sulfonate esters are important intermediates in organic synthesis.

This reactivity allows for the direct incorporation of the 5-ethylthiophenylsulfonyl moiety into complex molecules, a strategy often employed in the late-stage functionalization of drug candidates to optimize their pharmacological properties.

Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • Setup: Dissolve the amine starting material (1.0 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C.

  • Addition: Add a solution of this compound (1.1 equiv) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Core Reactivity Pathway Diagram

Reactivity_Pathway cluster_products Key Products cluster_nucleophiles Nucleophiles Reagent 5-Ethylthiophene- 2-sulfonyl chloride Sulfonamide Sulfonamide Derivative Reagent->Sulfonamide SulfonateEster Sulfonate Ester Derivative Reagent->SulfonateEster Amine Primary or Secondary Amine (R-NH2) Amine->Sulfonamide + Base - HCl Alcohol Alcohol / Phenol (R-OH) Alcohol->SulfonateEster + Base - HCl

Caption: Core reaction pathways of this compound.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires strict handling protocols.

Hazard Summary:

  • Corrosive: Causes severe skin burns and serious eye damage.[4][5]

  • Water Reactive: Reacts violently with water, liberating toxic and corrosive hydrogen chloride (HCl) gas.[6][7]

  • Respiratory Irritant: Vapors may cause respiratory irritation.

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood. An eyewash station and safety shower must be immediately accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical splash goggles and a full-face shield.[6]

    • Skin: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[8]

    • Respiratory: Use a respirator if there is a risk of vapor inhalation.[8]

  • Work Practices: Use and store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.[6] Do not breathe vapors. Avoid all contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives.[6]

  • The recommended storage temperature is -20°C to maintain long-term stability.

  • Store away from water, bases, and alcohols.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined reactivity, combined with the favorable properties of the substituted thiophene scaffold, makes it an essential building block for the synthesis of novel sulfonamides and other derivatives in the pursuit of new therapeutic agents. Understanding its properties, synthesis, and stringent handling requirements is paramount to leveraging its full potential safely and effectively in a research and development setting.

References

  • Synthesis of sulfonyl chloride substrate precursors . Provided by Google. [Link]

  • Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride - Cole-Parmer . Cole-Parmer. [Link]

  • MATERIAL SAFETY DATA SHEET . Maybridge. [Link]

  • 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem . National Center for Biotechnology Information. [Link]

  • 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem . National Center for Biotechnology Information. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Wiley Online Library. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH . National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride: Properties, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiophene Building Block

5-Ethylthiophene-2-sulfonyl chloride is a highly reactive organosulfur compound that serves as a critical intermediate in synthetic chemistry. Its structure, featuring a thiophene ring functionalized with both a reactive sulfonyl chloride group and an ethyl group, makes it a valuable building block, particularly in the field of medicinal chemistry. The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety allows for facile reactions with a wide range of nucleophiles, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its physical properties, chemical behavior, synthesis, and safe handling protocols, offering field-proven insights for its effective application in research and development.

Core Physical and Chemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in synthesis and process development. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 56921-00-7[2]
Molecular Formula C₆H₇ClO₂S₂[2][3]
Molecular Weight 210.7 g/mol [2][3]
InChI 1S/C6H7ClO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3[2]
InChIKey DTRJLPLCPLOEHO-UHFFFAOYSA-N[2]
SMILES CCC1=CC=C(S1)S(=O)(=O)Cl[2]
Physical Form Liquid
Purity ≥95%
Storage Temperature -20°C

Spectroscopic Profile

While specific spectra are lot-dependent, the structural features of this compound give rise to a predictable spectroscopic profile, which is crucial for identity confirmation and purity analysis.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group—a triplet around 1.3 ppm (CH₃) and a quartet around 2.8 ppm (CH₂). The two protons on the thiophene ring will appear as doublets in the aromatic region, typically between 7.0 and 8.0 ppm, with their specific shifts influenced by the electron-withdrawing sulfonyl chloride group.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride group.[4] Expect two distinct stretches for the S=O bonds, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] Additional bands corresponding to C-H stretching of the aromatic ring and the alkyl chain will also be present.[4]

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the compound's mass. A key feature will be the isotopic pattern (A+2 peak) for the chlorine atom, which helps to confirm the presence of chlorine in the molecule.[4]

Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it susceptible to attack by various nucleophiles.[1] This reactivity is the cornerstone of its use in constructing diverse molecular frameworks.

Key Reactions:
  • Sulfonamide Formation : This is arguably the most significant reaction for this compound in drug discovery. It readily reacts with primary and secondary amines to form stable sulfonamide linkages (R-SO₂-NR'R'').[1][5] The sulfonamide moiety is a common pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[1]

  • Sulfonate Ester Formation : In the presence of alcohols, it forms sulfonate esters (R-SO₂-OR'). This reaction can be used to modify the pharmacokinetic properties of drug candidates, such as solubility or bioavailability.[1]

  • Hydrolysis : The compound is sensitive to moisture and will hydrolyze to the corresponding 5-ethylthiophene-2-sulfonic acid.[5][6] This necessitates careful handling and storage under anhydrous conditions to maintain its integrity and reactivity.[6]

Caption: Key reactions of this compound.

Synthesis and Purification Protocol

The synthesis of thiophene sulfonyl chlorides is typically achieved through chlorosulfonation of the parent thiophene.

General Synthesis Pathway:

A common and effective method involves the direct chlorosulfonation of 2-ethylthiophene.

  • Reaction Setup : 2-ethylthiophene is dissolved in a suitable inert solvent, such as dichloromethane, and cooled to a low temperature (e.g., 0 °C to -10 °C) in a reaction vessel equipped for inert atmosphere operation.

  • Reagent Addition : Chlorosulfonic acid is added dropwise to the cooled solution.[7] This reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation. In some procedures, a catalyst like phosphorus pentachloride may be used to facilitate the reaction.[6][8]

  • Reaction Monitoring : The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup : The reaction mixture is carefully quenched by pouring it onto ice water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification : The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by high-vacuum distillation, to yield pure this compound.[8]

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification:

The compound is classified as corrosive and causes severe skin burns and eye damage.[2][9] Inhalation may cause chemical burns to the respiratory tract.[10] It is also moisture-sensitive and contact with water can liberate toxic gas.[10]

  • GHS Hazard Statements : H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

Recommended Handling Protocol:
  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10] An eyewash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical splash goggles and a face shield.[10]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Body Protection : A lab coat or chemical-resistant apron is required.

  • Moisture Prevention : Use and store under dry, inert conditions (e.g., under argon or nitrogen).[10] Ensure all glassware is oven-dried before use. Do not allow water to enter the container.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10] The recommended storage temperature is -20°C.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a pivotal reagent for chemists, particularly those in pharmaceutical development. Its well-defined physical properties and predictable, high-yield reactivity make it an excellent choice for introducing the ethylthiophenesulfonyl moiety into target molecules. By understanding its chemical behavior and adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound to advance the synthesis of novel chemical entities and accelerate drug discovery programs.

References

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A Technical Guide to the Safe Handling of 5-Ethylthiophene-2-sulfonyl chloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on the safe handling, storage, and use of 5-Ethylthiophene-2-sulfonyl chloride (CAS No. 56921-00-7). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and practical protocols. The high reactivity that makes this sulfonyl chloride a valuable synthetic building block also presents significant safety challenges. Adherence to the principles and procedures outlined herein is critical for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

This compound is a reactive organosulfur compound used as an intermediate in the synthesis of sulfonamides and other biologically active molecules.[1] Its properties necessitate careful handling, particularly its reactivity with nucleophiles, including water.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 56921-00-7
Molecular Formula C₆H₇ClO₂S₂[2]
Molecular Weight 210.7 g/mol [2]
Physical Form Liquid
Recommended Storage Store at -20°C, locked up, away from moisture.[3][4]

Section 2: GHS Hazard Profile and Classification

The Globally Harmonized System (GHS) classification for this compound underscores its primary hazards. The signal word "Danger" indicates the severity of the potential risks.

GHS ElementClassification & StatementSource(s)
Pictogram Corrosive
ngcontent-ng-c887220695="" class="ng-star-inserted">
[5]
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.
Precautionary Statements Prevention: P260: Do not breathe mists or vapors. P264: Wash face, hands, and any exposed skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. Response: P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[3][5]

Section 3: Core Safety Principles: Handling, Storage, and Engineering Controls

The primary hazard of this compound is its corrosivity, driven by its violent reaction with water. This reactivity is the central principle governing all handling and storage procedures.

Causality of Hazard: Water Reactivity

Sulfonyl chlorides react exothermically and violently with water, including atmospheric moisture, to generate hydrochloric acid (HCl) and the corresponding sulfonic acid.[4][6] This reaction is the root cause of the compound's corrosive nature. The liberated HCl gas is highly corrosive to the respiratory tract, skin, and eyes.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and addition to reaction mixtures, must be performed inside a certified chemical fume hood to contain corrosive vapors and provide protection from splashes.[4]

  • Inert Atmosphere: Due to its high water reactivity, handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents degradation of the reagent and the hazardous evolution of HCl gas.[4]

  • Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

A standard laboratory coat and gloves are insufficient. The following PPE is required:

  • Eye Protection: Chemical splash goggles in combination with a full-face shield must be worn at all times.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or a heavy-gauge nitrile). Always inspect gloves for integrity before use and dispose of them immediately after handling.[7]

  • Body Protection: A chemical-resistant apron over a flame-retardant lab coat is recommended to protect against splashes. Ensure clothing is fully buttoned and sleeves are down.

Section 4: Visualization of Safety Workflows

To ensure procedural integrity, safety workflows must be clearly defined. The following diagrams illustrate the critical decision points for handling and emergency response.

SafeHandlingWorkflow cluster_storage Secure Storage cluster_handling Fume Hood Operations cluster_disposal Waste Management Receiving Receiving Storage Receive Compound Verify Integrity Receiving->Storage Inspect & Log Secure_Storage Store at -20°C Locked & Dry Storage->Secure_Storage Prep Prepare Inert Setup (Dry Glassware, N2) Secure_Storage->Prep Transport in Secondary Container Transfer Transfer Reagent (Syringe Technique) Prep->Transfer Reaction Add to Reaction (Controlled Temp) Transfer->Reaction Quench Slowly Quench Reaction Mixture Reaction->Quench After Reaction Completion Waste Segregate Waste (Halogenated Organic) Quench->Waste Dispose Dispose via EHS Waste->Dispose

Caption: End-to-end workflow for safe handling of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Location Evacuate->Assess SmallSpill Small Spill (<100 mL) Inside Fume Hood Assess->SmallSpill Small LargeSpill Large Spill (>100 mL) or Outside Hood Assess->LargeSpill Large PPE Don Full PPE: Face shield, resistant gloves, apron, respirator if needed Contain Cover with Inert Absorbent (Vermiculite, Sand) DO NOT USE WATER PPE->Contain SmallSpill->PPE CallEHS Call Emergency Services / EHS Do Not Attempt Cleanup LargeSpill->CallEHS Collect Collect into Sealed Container for Hazardous Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision tree for responding to a spill of this compound.

Section 5: Emergency Response and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Remove the victim to fresh air immediately. Keep them at rest in a position comfortable for breathing. Seek immediate medical attention by calling a poison center or physician.[5][8]

  • Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes, preferably under a safety shower. Seek immediate medical attention.[4][5][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][8]

Section 6: In-Practice Application: A Representative Experimental Protocol

This section describes a generalized protocol for using this compound to synthesize a sulfonamide. This protocol is illustrative and must be adapted with a specific, thorough risk assessment before execution.

Protocol: Synthesis of an N-Aryl-5-ethylthiophene-2-sulfonamide

Objective: To demonstrate the safe execution of a reaction involving this compound.

Methodology:

  • Reactor Preparation:

    • Action: A three-neck, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

    • Safety Justification: This step ensures all glassware is scrupulously dry, preventing a violent reaction upon the introduction of the water-sensitive sulfonyl chloride.[4][6]

  • Reagent Charging:

    • Action: Anhydrous dichloromethane (solvent), an aniline derivative (nucleophile), and triethylamine (base) are added to the flask via syringe. The mixture is stirred and cooled to 0°C in an ice-water bath.

    • Safety Justification: Cooling the reaction mixture helps to control the exothermic reaction that will occur upon the addition of the sulfonyl chloride.

  • Addition of this compound:

    • Action: Inside a fume hood, the required amount of this compound is drawn into a clean, dry syringe. The sulfonyl chloride is then added dropwise to the stirred reaction mixture at 0°C through the septum.

    • Safety Justification: The slow, dropwise addition is a critical control measure to manage the reaction's exothermicity. Performing this under an inert atmosphere and in a fume hood contains any potential HCl off-gassing and protects the operator.

  • Reaction Quenching (Critical Safety Step):

    • Action: Once the reaction is complete, it is quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate while maintaining cooling in the ice bath.

    • Safety Justification: This step neutralizes any unreacted sulfonyl chloride and the byproduct HCl (as triethylamine hydrochloride). The quench must be done slowly, as the reaction of the sulfonyl chloride with water is violent and the neutralization of acid with bicarbonate generates CO₂ gas, which can cause pressure buildup.

  • Work-up and Disposal:

    • Action: The mixture is transferred to a separatory funnel for aqueous work-up. The organic layer is collected. All aqueous and organic waste streams are collected in separate, clearly labeled halogenated waste containers for disposal by environmental health and safety personnel.

    • Safety Justification: Proper segregation of waste is essential for safe disposal. Halogenated waste requires specific disposal routes.

References

  • Current time information in Minneapolis, MN, US. (n.d.). Google.
  • 5-Ethenylthiophene-2-sulfonyl chloride | C6H5ClO2S2 | CID 152595814. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. (n.d.). Cole-Parmer. Retrieved January 6, 2026, from [Link]

  • 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

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An In-depth Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethylthiophene-2-sulfonyl chloride, a key building block in medicinal chemistry. The document delves into its chemical structure, systematic nomenclature, and detailed physicochemical properties. A significant focus is placed on the synthetic routes for its preparation, particularly through the chlorosulfonation of 2-ethylthiophene, with an emphasis on the underlying mechanistic principles and practical experimental protocols. Furthermore, this guide explores the reactivity of this compound, highlighting its pivotal role in the synthesis of biologically active sulfonamides. The applications of this compound in drug discovery are discussed, underscoring the importance of the thiophene scaffold in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and scientists engaged in synthetic organic chemistry and pharmaceutical development.

Introduction: The Significance of Thiophene-Based Scaffolds

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into the structures of numerous approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[2] Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral activities.[1][2]

Among the various functionalized thiophene derivatives, thiophene-2-sulfonyl chlorides are particularly valuable intermediates. The highly reactive sulfonyl chloride group serves as a versatile handle for the introduction of the thiophene sulfonyl moiety into diverse molecular frameworks, most notably through the formation of sulfonamides.[3] The sulfonamide functional group is a cornerstone of numerous therapeutic agents, and its combination with the thiophene nucleus has proven to be a fruitful strategy in drug design. This guide focuses specifically on this compound, a representative and synthetically useful member of this important class of compounds.

Structure and Nomenclature

Chemical Structure

This compound is a substituted thiophene derivative. The core of the molecule is a five-membered aromatic heterocycle containing a sulfur atom. An ethyl group (-CH₂CH₃) is attached to the carbon atom at position 5, and a sulfonyl chloride group (-SO₂Cl) is attached to the carbon atom at position 2.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nomenclature

The systematic IUPAC name for this compound is This compound . It is also commonly referred to as 5-ethyl-2-thiophenesulfonyl chloride.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 56921-00-7
Molecular Formula C₆H₇ClO₂S₂[4]
Molecular Weight 210.71 g/mol [4]

Physicochemical Properties

This compound is typically a liquid at room temperature. As with most sulfonyl chlorides, it is a reactive compound that should be handled with care, particularly regarding exposure to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. It is generally soluble in common aprotic organic solvents such as dichloromethane, chloroform, and diethyl ether.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form Liquid
Purity Typically ≥95%
Storage Temperature -20°C

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the electrophilic chlorosulfonation of 2-ethylthiophene.

Synthetic Pathway: Chlorosulfonation

This reaction involves the treatment of 2-ethylthiophene with chlorosulfonic acid. The ethyl group at the 2-position of the thiophene ring is an ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance at the 3-position, the incoming chlorosulfonyl group is predominantly directed to the 5-position.

Figure 2: Synthesis of this compound

G start 2-Ethylthiophene product This compound start->product Electrophilic Aromatic Substitution reagent Chlorosulfonic Acid (ClSO₃H) reagent->product

Caption: Synthetic route to this compound.

Experimental Protocol: Chlorosulfonation of 2-Ethylthiophene

The following protocol is a representative procedure adapted from the synthesis of analogous thiophene-2-sulfonyl chlorides.[5]

Materials:

  • 2-Ethylthiophene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated sodium chloride solution, aqueous)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (2.0 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 2-ethylthiophene (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation. It is important to ensure all glassware is dry and the system is under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

Common Impurities:

  • Unreacted 2-ethylthiophene

  • 5-Ethylthiophene-2-sulfonic acid (from hydrolysis)

  • Isomeric sulfonyl chlorides (minor)

Vacuum distillation is generally effective at removing these impurities. The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy and gas chromatography.

Characterization and Spectral Analysis

The structure of this compound can be confirmed using standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the two aromatic protons on the thiophene ring. The ethyl group will appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-). The two aromatic protons will appear as doublets due to coupling with each other. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the thiophene ring carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom.[6] Common fragmentation patterns for sulfonyl chlorides involve the loss of the chlorine radical and subsequent loss of sulfur dioxide.[6]

Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry lies in its reactivity as an electrophile at the sulfur atom.

Sulfonamide Formation

This compound readily reacts with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding sulfonamides. This is the most significant application of this compound in drug discovery.[3][7]

Figure 3: General Reaction for Sulfonamide Synthesis

G start This compound product 5-Ethylthiophene-2-sulfonamide start->product Nucleophilic Acyl Substitution reagent Primary or Secondary Amine (R¹R²NH) reagent->product

Caption: Synthesis of sulfonamides from this compound.

Applications in Drug Discovery

While specific examples of marketed drugs containing the 5-ethylthiophene-2-sulfonamide moiety are not readily found in publicly available literature, the broader class of thiophene sulfonamides is well-represented in medicinal chemistry research. These compounds have been investigated for a variety of therapeutic targets. The ethyl group in this compound provides a point of hydrophobic interaction which can be crucial for binding to the active site of a target protein.

The synthesis of various substituted thiophene sulfonamides has been explored for their potential antibacterial activity.[8] The general approach involves the reaction of a substituted aminothiophene with a benzenesulfonyl chloride, or conversely, the reaction of a thiophene sulfonyl chloride with an amine. This highlights the modular nature of sulfonamide synthesis, allowing for the creation of large libraries of compounds for screening.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via chlorosulfonation of 2-ethylthiophene and its high reactivity towards nucleophiles, especially amines, make it an important intermediate for the preparation of a wide range of thiophene-based sulfonamides. The continued exploration of thiophene-containing molecules in drug discovery ensures that this compound and its derivatives will remain relevant tools for the development of new therapeutic agents.

References

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The Synthetic Cornerstone: A Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 5-Ethylthiophene-2-sulfonyl chloride, a pivotal reagent in contemporary medicinal chemistry. Moving beyond a simple datasheet, this document elucidates the fundamental principles governing its synthesis, reactivity, and application in the rational design of sophisticated therapeutic agents. We will explore its chemical identity, delve into detailed, field-tested protocols for its preparation and subsequent derivatization, and discuss its strategic deployment in the synthesis of bioactive molecules, particularly kinase inhibitors. This guide is intended to empower researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this versatile building block in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

This compound is a reactive chemical intermediate valued for its ability to introduce the 5-ethylthiophene-2-sulfonyl moiety into a target molecule. This functional group is of significant interest in medicinal chemistry due to the prevalence of the thiophene ring as a privileged scaffold in numerous approved drugs.[1]

Synonyms and Identifiers

To ensure clarity and facilitate cross-referencing in literature and chemical databases, it is essential to be familiar with the various synonyms and identifiers for this compound.

IdentifierValue
IUPAC Name 5-ethyl-2-thiophenesulfonyl chloride
CAS Number 56921-00-7
Molecular Formula C₆H₇ClO₂S₂[2]
Molecular Weight 210.71 g/mol [2]
InChI Key DTRJLPLCPLOEHO-UHFFFAOYSA-N
Synonyms 5-ethyl-2-thiophenesulfonyl chloride, 5-ethylthiophene-2-sulphonyl chloride
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for its proper handling, storage, and use in chemical synthesis.

PropertyValueSource
Physical Form Liquid
Purity ≥95%
Storage Temperature -20°C

Synthesis of this compound: A Detailed Protocol

The most direct and industrially scalable method for the synthesis of this compound is the electrophilic chlorosulfonation of 2-ethylthiophene. This reaction proceeds via the attack of the electron-rich thiophene ring on chlorosulfonic acid.

Underlying Principles of Chlorosulfonation

The chlorosulfonation of aromatic compounds is a well-established electrophilic aromatic substitution reaction.[3] The thiophene ring is highly activated towards electrophilic attack, often more so than benzene. The sulfonyl chloride group is introduced, providing a versatile handle for subsequent nucleophilic substitution reactions.

G reagents Reagents: 2-Ethylthiophene Chlorosulfonic Acid (ClSO3H) reaction_conditions Reaction Conditions: - Inert solvent (e.g., CH2Cl2) - Low temperature (0°C to rt) - Inert atmosphere (N2 or Ar) reagents->reaction_conditions undergo product This compound reaction_conditions->product to yield

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Chlorosulfonation of 2-Ethylthiophene

This protocol is a representative procedure adapted from established methods for the chlorosulfonation of thiophene derivatives.[3][4][5]

Materials:

  • 2-Ethylthiophene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Add anhydrous dichloromethane (50 mL) to the flask and cool the vessel to 0°C using an ice bath. To the dropping funnel, add chlorosulfonic acid (5 equivalents).

  • Slow Addition: Add the chlorosulfonic acid dropwise to the stirred solution of 2-ethylthiophene (1 equivalent) in DCM over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The bicarbonate wash is crucial to neutralize any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles. This allows for the facile construction of sulfonamides and sulfonate esters, which are prominent pharmacophores in numerous therapeutic agents.

Synthesis of Sulfonamides: The Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines in the presence of a base is the most common method for the preparation of 5-ethylthiophene-2-sulfonamides. These sulfonamides are key components of many kinase inhibitors.[6][7]

G start This compound sulfonamide N-substituted-5-ethylthiophene-2-sulfonamide start->sulfonamide amine Primary or Secondary Amine (R1R2NH) amine->sulfonamide base Base (e.g., Pyridine, Triethylamine) base->sulfonamide facilitates

Caption: General scheme for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-5-ethylthiophene-2-sulfonamide

This protocol is a representative example of a sulfonamide synthesis.[8][9]

Materials:

  • This compound

  • 4-Aminophenol

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Solution: Dissolve 4-aminophenol (1 equivalent) in a mixture of dichloromethane (20 mL) and pyridine (2 equivalents) in a round-bottom flask.

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C and add a solution of this compound (1.1 equivalents) in dichloromethane (10 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with dichloromethane (30 mL) and wash with 1 M hydrochloric acid (2 x 20 mL) to remove excess pyridine.

  • Washing: Subsequently, wash the organic layer with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain N-(4-hydroxyphenyl)-5-ethylthiophene-2-sulfonamide.

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base yields sulfonate esters. These can serve as intermediates or as final products with specific biological activities.

Experimental Protocol: Synthesis of Ethyl 5-ethylthiophene-2-sulfonate

Materials:

  • This compound

  • Ethanol, anhydrous

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (20 mL).

  • Addition of Alcohol and Base: Add anhydrous ethanol (1.2 equivalents) followed by the slow addition of triethylamine (1.5 equivalents) at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the sulfonamide synthesis to isolate the desired ethyl 5-ethylthiophene-2-sulfonate.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors.

  • Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

  • Store in a tightly sealed container in a cool, dry place, preferably at -20°C.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (CDCl₃):

    • Thiophene protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm).

    • Ethyl group: A quartet (CH₂) around δ 2.8-3.0 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.

  • ¹³C NMR (CDCl₃):

    • Thiophene carbons: Four signals in the aromatic region (δ 125-150 ppm).

    • Ethyl group: Two signals for the CH₂ and CH₃ carbons.

  • IR (neat):

    • Strong absorptions for the S=O stretching of the sulfonyl chloride group around 1380 cm⁻¹ and 1180 cm⁻¹.

    • C-H stretching of the aromatic and alkyl groups.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) and a characteristic M+2 peak due to the ³⁷Cl isotope.

    • Fragmentation patterns corresponding to the loss of Cl, SO₂, and cleavage of the ethyl group.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its straightforward preparation via chlorosulfonation and the facile conversion of the sulfonyl chloride group into sulfonamides and sulfonate esters make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the pursuit of novel therapeutics.

References

Sources

Spectroscopic data of 5-Ethylthiophene-2-sulfonyl chloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethylthiophene-2-sulfonyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, a key intermediate in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles and spectral data from analogous compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. This guide also outlines standardized protocols for data acquisition, ensuring reproducibility and scientific rigor.

Introduction and Molecular Structure

This compound (C₆H₇ClO₂S₂) is a substituted thiophene derivative with a molecular weight of 210.7 g/mol .[1] The molecule incorporates a thiophene ring, an ethyl substituent at the 5-position, and a reactive sulfonyl chloride group at the 2-position. This combination of functionalities makes it a valuable building block in the synthesis of various sulfonamides and other sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Accurate structural confirmation and purity assessment are paramount. Spectroscopic techniques such as NMR, IR, and MS provide a comprehensive fingerprint of the molecule's identity and electronic environment. This guide serves to establish a validated spectroscopic profile for this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the aliphatic protons of the ethyl group. The strongly electron-withdrawing sulfonyl chloride group will significantly deshield the adjacent ring proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-37.6 - 7.8Doublet (d)4.0 - 4.5Adjacent to the electron-withdrawing SO₂Cl group, causing significant deshielding. Coupled to H-4.
H-47.0 - 7.2Doublet (d)4.0 - 4.5Less deshielded than H-3. Coupled to H-3.
-CH₂- (Ethyl)2.8 - 3.0Quartet (q)~7.5Methylene protons are deshielded by the aromatic ring and coupled to the methyl protons.
-CH₃ (Ethyl)1.3 - 1.5Triplet (t)~7.5Terminal methyl group in a typical aliphatic environment, coupled to the methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the six unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. Data from 2-thiophenesulfonyl chloride and 2-ethylthiophene serve as a strong basis for these predictions.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2142 - 145Carbon directly attached to the SO₂Cl group; highly deshielded.
C-5155 - 158Carbon bearing the ethyl group; deshielded due to substitution and conjugation.
C-3134 - 136Aromatic carbon adjacent to the sulfonylated carbon.
C-4127 - 129Aromatic carbon adjacent to the ethylated carbon.
-CH₂- (Ethyl)23 - 26Aliphatic methylene carbon.
-CH₃ (Ethyl)15 - 17Aliphatic methyl carbon.
Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

G cluster_workflow NMR Sample Preparation and Analysis A 1. Sample Preparation ~10-20 mg of this compound B 2. Dissolution ~0.7 mL of CDCl₃ with 0.03% TMS A->B C 3. Transfer Transfer to a 5 mm NMR tube B->C D 4. Instrumentation Place in a 400 MHz (or higher) NMR spectrometer C->D E 5. Data Acquisition Acquire ¹H and ¹³C{¹H} spectra at 298 K D->E F 6. Data Processing Reference spectra to TMS at 0.00 ppm E->F

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride group.

Predicted Characteristic IR Absorptions

The key diagnostic peaks are the symmetric and asymmetric stretches of the S=O bonds. Data from related sulfonyl chlorides and thiophene compounds confirm these assignments.[5][6][7]

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3100 - 3050C-H StretchMediumAromatic (Thiophene Ring)
2975 - 2850C-H StretchMediumAliphatic (Ethyl Group)
1550 - 1450C=C StretchMedium-WeakAromatic (Thiophene Ring)
1390 - 1370S=O Asymmetric StretchStrongSulfonyl Chloride
1190 - 1170S=O Symmetric StretchStrongSulfonyl Chloride
~750S-Cl StretchMediumSulfonyl Chloride
Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquids or solids.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.

  • Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Collection : Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning : Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum and Fragmentation

Under electron ionization (EI), this compound will produce a molecular ion (M⁺•) and several characteristic fragment ions. The presence of chlorine will result in a distinct isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[8]

Table 4: Predicted Key Fragments in EI-MS

m/z ValueIon Structure / IdentityComments
210/212[C₆H₇ClO₂S₂]⁺• (M⁺•)Molecular ion peak. The M+2 peak at m/z 212 confirms the presence of one chlorine atom.
175[C₆H₇O₂S₂]⁺Loss of a chlorine radical (•Cl) from the molecular ion.
111[C₆H₇S]⁺Loss of SO₂ from the [M-Cl]⁺ fragment. This is a common and diagnostic fragmentation pathway for sulfonyl chlorides.[8]
195/197[C₅H₄ClO₂S₂]⁺Loss of a methyl radical (•CH₃) from the ethyl group.

The primary fragmentation pathway involves the initial loss of the chlorine atom followed by the elimination of sulfur dioxide.

G M [M]⁺• m/z 210/212 M_minus_Cl [M - Cl]⁺ m/z 175 M->M_minus_Cl - •Cl M_minus_Cl_minus_SO2 [M - Cl - SO₂]⁺ m/z 111 M_minus_Cl->M_minus_Cl_minus_SO2 - SO₂

Caption: Major fragmentation pathway of this compound in EI-MS.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction : Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis : Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation : Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a robust and unambiguous analytical profile for this compound. The predicted data in this guide, derived from fundamental principles and analysis of related structures, offers a reliable reference for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the sulfonyl chloride moiety, and mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data for the characterization of this important synthetic intermediate.

References

  • Bowie, J. H., & Simons, B. K. (1968). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Australian Journal of Chemistry, 21(10), 2719-2726. [Link]

  • NIST. (n.d.). 2-Thiophenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. [Link]

  • SpectraBase. (n.d.). Thiophene-2-sulfonyl chloride. [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. [Link]

  • Clark, J. (2000). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

A Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride: Purity, Grades, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylthiophene-2-sulfonyl chloride is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable thiophene ring, makes it a versatile building block for the synthesis of a wide array of sulfonamides and other sulfur-containing compounds. These derivatives are integral to the development of novel therapeutic agents, including antibacterial, antiviral, and kinase inhibitors. This guide provides an in-depth examination of the purity and available grades of this compound, along with detailed methodologies for its analytical characterization, ensuring its effective and reliable use in research and development.

Understanding the Grades and Purity of this compound

The utility of this compound is intrinsically linked to its purity. The presence of impurities can lead to undesirable side reactions, lower yields, and complications in the purification of final products. Consequently, different applications necessitate varying levels of purity, leading to the availability of distinct grades of this reagent.

Available Grades and Their Specifications

Commercial suppliers typically offer this compound in several grades, primarily distinguished by their minimum purity levels. While a universally standardized grading system is not in place, the following classifications are commonly encountered:

Grade Typical Purity (%) Primary Application Key Considerations
Technical Grade < 95%Industrial applications, early-stage process development.May contain significant levels of starting materials, by-products, and residual solvents. Not suitable for applications requiring high purity.
Research Grade ≥ 95% - 97%Laboratory-scale synthesis, lead optimization in drug discovery.[1][2]Suitable for most research applications where high, but not absolute, purity is required. Certificates of Analysis (CoA) should be consulted for specific impurity profiles.
Pharmaceutical Grade > 98%Synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates.Requires stringent quality control to minimize impurities that could affect the safety and efficacy of the final drug product. Often manufactured under Good Manufacturing Practices (GMP).

It is imperative for researchers to select a grade that aligns with the requirements of their specific application. For instance, in the synthesis of a potential drug candidate, using a lower-grade reagent could introduce unknown variables and compromise the integrity of the study.

Potential Impurities in this compound

The impurity profile of this compound is largely dictated by its synthetic route. A common method for its preparation is the chlorosulfonation of 2-ethylthiophene. This process, along with subsequent workup and purification steps, can introduce several types of impurities.

Common Impurity Classes:
  • Starting Materials: Unreacted 2-ethylthiophene.

  • Reagents: Residual chlorosulfonic acid or thionyl chloride.[3]

  • By-products of Synthesis:

    • Isomeric Sulfonyl Chlorides: Formation of 5-ethylthiophene-3-sulfonyl chloride.

    • Di-sulfonylated Products: 5-Ethylthiophene-2,4-disulfonyl chloride.

    • Hydrolysis Products: 5-Ethylthiophene-2-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.

  • Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane, chloroform, or hexanes.

The presence of these impurities can be minimized through careful control of reaction conditions and rigorous purification techniques like distillation or chromatography.

Analytical Characterization: A Multi-faceted Approach

A comprehensive analytical strategy is essential for the accurate determination of the purity of this compound and the identification of any impurities. A combination of spectroscopic and chromatographic techniques provides a complete picture of the material's quality.[4]

Spectroscopic Methods for Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the primary compound and the identification of structurally similar impurities.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the sulfonyl chloride functional group, which exhibits characteristic strong absorption bands for the S=O and S-Cl stretching vibrations.[4]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation patterns, which can be used to confirm its identity. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly effective method for identifying and quantifying volatile impurities.[4][5]

Chromatographic Methods for Purity Assessment
  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. It can effectively separate the main component from residual solvents and other volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination, especially for non-volatile impurities such as the corresponding sulfonic acid.[6]

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This section provides a detailed, step-by-step methodology for assessing the purity of this compound using Gas Chromatography.

Objective: To determine the percentage purity of a this compound sample and identify any volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or hexane)

  • Internal standard (e.g., dodecane)

  • Volumetric flasks

  • Microsyringes

  • GC instrument with a Flame Ionization Detector (FID)

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of a high-purity reference standard of this compound into a volumetric flask.

    • Accurately weigh a known amount of the internal standard into the same flask.

    • Dilute to the mark with the chosen solvent and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample to be tested into a separate volumetric flask.

    • Add the same amount of the internal standard as in the standard preparation.

    • Dilute to the mark with the same solvent and mix thoroughly.

  • GC Analysis:

    • Set up the GC instrument with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

    • Optimize the instrument parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate).

    • Inject a known volume of the standard solution and record the chromatogram.

    • Inject the same volume of the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the solvent, internal standard, this compound, and any impurities in the chromatograms.

    • Calculate the response factor of the this compound relative to the internal standard using the data from the standard injection.

    • Using the response factor and the peak areas from the sample chromatogram, calculate the concentration of this compound in the sample.

    • The percentage purity is then calculated by comparing the amount of this compound determined by GC to the initial weight of the sample.

Self-Validation: The use of an internal standard is a self-validating mechanism, as it corrects for variations in injection volume and detector response, thereby ensuring the accuracy and reproducibility of the results.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Preparation Accurate Weighing & Dilution Sample->Preparation GC_MS GC-MS Analysis Preparation->GC_MS Volatile Impurities & Purity HPLC HPLC Analysis Preparation->HPLC Non-Volatile Impurities & Purity NMR NMR Spectroscopy Preparation->NMR Structural Confirmation FTIR FT-IR Spectroscopy Preparation->FTIR Functional Group ID Purity_Calc Purity Calculation GC_MS->Purity_Calc Impurity_ID Impurity Identification GC_MS->Impurity_ID HPLC->Purity_Calc HPLC->Impurity_ID NMR->Impurity_ID CoA Certificate of Analysis Generation FTIR->CoA Purity_Calc->CoA Impurity_ID->CoA

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This compound is a valuable reagent whose effective use hinges on a thorough understanding of its purity and the implications of potential impurities. By selecting the appropriate grade and employing a robust analytical strategy combining spectroscopic and chromatographic techniques, researchers and drug development professionals can ensure the quality and reliability of this critical building block. This guide provides the foundational knowledge and practical methodologies to confidently assess the purity of this compound, thereby facilitating its successful application in the synthesis of novel molecules with scientific and therapeutic importance.

References

  • Verma, B. C., Sharma, D. K., & Kumar, S. (1987). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 26A(1), 80-81. Retrieved from [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. (2019). Retrieved from [Link]

  • The assay method of chlorosulfuric acid in thionyl chloride. (2015). Google Patents.
  • 5-methylthiophene-2-sulfonyl chloride. Amerigo Scientific. Retrieved from [Link]

  • 5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride, 97%, Thermo Scientific. Fisher Scientific. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • 5-Chlorothiophene-2-sulfonyl chloride. PubChem. Retrieved from [Link]

  • Synthesis of sulfonyl chlorides. Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation of a thiol to a sulfonyl chloride. ChemSpider Synthetic Pages. (2013). Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie International Edition, 59(42), 18530-18536. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Ethylthiophene-2-sulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Ethylthiophene-2-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's commercial availability, synthesis, chemical properties, and applications, with a focus on practical, field-proven insights.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic sulfonyl chloride that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The sulfonyl chloride functional group is highly reactive, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related compounds.[2] These moieties are crucial pharmacophores in many therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[2] The ethyl group at the 5-position of the thiophene ring can influence the compound's lipophilicity and metabolic stability, making it a valuable component for fine-tuning the pharmacokinetic properties of drug candidates.

Commercial Availability and Procurement

A critical first step in any research or development project is the reliable sourcing of starting materials. This compound is available from a variety of commercial suppliers, though purity, quantity, and lead times can vary.

SupplierCAS NumberPurityAvailable QuantitiesTypical Lead Time
Sigma-Aldrich 56921-00-795%250 mg, 1 gShips in 7 days
Santa Cruz Biotechnology 73749-57-2Not specified (lot-specific)InquireInquire
Amerigo Scientific Not specifiedNot specified100mgInquire
Sunway Pharm Ltd 56921-00-7Not specifiedInquireInquire

Note: It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.[3] Purity can often be lot-dependent. For larger-scale synthesis, inquiries about bulk quantities and lead times should be made directly with the suppliers.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the chlorosulfonation of 2-ethylthiophene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring.

A general, representative procedure for the synthesis of a thiophene-2-sulfonyl chloride derivative involves the following steps:

  • Reaction Setup: A solution of the starting thiophene derivative is prepared in a suitable inert solvent, such as dichloromethane, and cooled to a low temperature (typically 0 to -10 °C) in an ice or dry ice/acetone bath.

  • Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring. This addition is highly exothermic and must be carefully controlled to prevent side reactions.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature for a specified period, and its progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, the mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.[4]

The following diagram illustrates a generalized workflow for the synthesis and subsequent reaction of a thiophene sulfonyl chloride:

G Start 2-Ethylthiophene Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) Start->Chlorosulfonation Electrophilic Aromatic Substitution Product 5-Ethylthiophene- 2-sulfonyl chloride Chlorosulfonation->Product Formation of Sulfonyl Chloride Nucleophilic_Attack Nucleophilic Attack (e.g., Amine) Product->Nucleophilic_Attack Reaction with Nucleophile Sulfonamide Sulfonamide Derivative Nucleophilic_Attack->Sulfonamide Formation of Sulfonamide G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Reaction in Aprotic Solvent Reaction in Aprotic Solvent This compound->Reaction in Aprotic Solvent Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Reaction in Aprotic Solvent Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction in Aprotic Solvent Aqueous Workup Aqueous Workup Reaction in Aprotic Solvent->Aqueous Workup Purification Purification Aqueous Workup->Purification Base Hydrochloride Salt Base Hydrochloride Salt Aqueous Workup->Base Hydrochloride Salt Sulfonamide Derivative Sulfonamide Derivative Purification->Sulfonamide Derivative

Sources

Reactivity of the sulfonyl chloride group on a thiophene ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on a Thiophene Ring

Abstract: Thiophene-sulfonyl chlorides are a class of highly valuable reagents in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility is rooted in the potent electrophilicity of the sulfonyl sulfur atom, modulated by the unique electronic properties of the aromatic thiophene ring. This guide provides a comprehensive exploration of the synthesis, reactivity, and mechanistic underpinnings of thiophene-sulfonyl chlorides. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile building blocks for the construction of complex molecular architectures and biologically active compounds.

Introduction: The Thiophene-Sulfonyl Chloride Scaffold

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of synthetic chemistry, serving as a powerful electrophile for the formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages.[1] When appended to a thiophene ring, a five-membered aromatic heterocycle, the resulting thiophene-sulfonyl chloride becomes an exceptionally useful synthetic intermediate.[2][3]

The thiophene ring is not a passive scaffold; it is an electron-rich aromatic system that is more reactive than benzene towards electrophilic substitution.[4][5][6] This inherent reactivity influences both the synthesis of thiophene-sulfonyl chlorides and the chemical behavior of the sulfonyl chloride group itself. In medicinal chemistry, the thiophene moiety is often employed as a bioisostere for a phenyl ring, a substitution that can favorably modulate a drug candidate's metabolic stability, solubility, and overall pharmacokinetic profile.[5] Understanding the interplay between the thiophene core and the sulfonyl chloride functional group is therefore critical for its effective application in drug discovery.[1][2]

Figure 1: Structure of Thiophene-2-sulfonyl Chloride.

Synthesis of Thiophene-Sulfonyl Chlorides

The most prevalent method for synthesizing thiophene-sulfonyl chlorides is the direct chlorosulfonation of thiophene or its derivatives using chlorosulfonic acid (ClSO₃H).[7] This reaction is a classic example of electrophilic aromatic substitution, where the highly reactive electrophile (generated from chlorosulfonic acid) attacks the electron-rich thiophene ring.[7] Due to the activating nature of the thiophene ring, this substitution preferentially occurs at the C2 position (α-position).[4][5]

Key considerations for chlorosulfonation:

  • Exothermic Nature: The reaction is highly exothermic and requires careful temperature control (e.g., -10°C to 25°C) to prevent the formation of polysulfonated byproducts and charring.[7]

  • Stoichiometry: The molar ratio of chlorosulfonic acid to the thiophene substrate is critical. Using an excess of the acid can lead to the formation of undesired isomers and polysubstituted products.

  • Solvent: The reaction is often performed in a non-reactive solvent such as dichloroethane.[7]

Alternative synthetic routes include the oxidative chlorination of thiophenes or thiadiazole thiols.[8][9] For instance, thiols can be converted to their corresponding sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source or a combination of hydrogen peroxide and a chlorinating agent.[9]

Core Reactivity: The Electrophilic Sulfonyl Group

The chemical behavior of thiophene-sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom. The two electronegative oxygen atoms and the chlorine atom withdraw electron density, making the sulfur atom susceptible to attack by a wide range of nucleophiles.[1]

Reaction with Nucleophiles: A Mechanistic Overview

Reactions of arenesulfonyl chlorides, including thiophene-sulfonyl chloride, with nucleophiles are generally believed to proceed through a concerted, bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center.[10][11] This pathway involves the direct displacement of the chloride leaving group by the incoming nucleophile via a single transition state, without the formation of a discrete intermediate.

Figure 2: Concerted SN2-like mechanism for nucleophilic substitution at the sulfonyl sulfur.

Key Transformations

A. Sulfonamide Formation (Reaction with Amines): This is arguably the most significant reaction of thiophene-sulfonyl chlorides in drug discovery.[1] They react readily with primary and secondary amines to yield stable sulfonamide derivatives.[1][2] The reaction is typically conducted in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[7]

B. Sulfonate Ester Formation (Reaction with Alcohols and Phenols): Thiophene-sulfonyl chlorides react with alcohols and phenols to form sulfonate esters.[1] Similar to sulfonamide formation, this reaction requires a base to scavenge the HCl byproduct.[7] The resulting sulfonate esters can be stable final products or serve as versatile intermediates in further synthetic transformations, often acting as excellent leaving groups.[1][7]

C. Hydrolysis (Reaction with Water): A crucial practical consideration is the high moisture sensitivity of thiophene-sulfonyl chlorides.[3][12] In the presence of water, they readily hydrolyze to the corresponding thiophenesulfonic acid. This is often an undesired side reaction, necessitating anhydrous reaction conditions and careful storage under an inert atmosphere.[13]

Experimental Protocols and Practical Data

General Handling and Storage

Thiophene-sulfonyl chlorides are corrosive and moisture-sensitive compounds.[13][14] They should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[13] Storage should be in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[3][13]

Protocol: Synthesis of a Thiophene-Sulfonamide

This protocol describes a general procedure for the synthesis of N-benzylthiophene-2-sulfonamide.

Workflow Start Dissolve Thiophene-2-sulfonyl chloride and Benzylamine in DCM Cool Cool reaction mixture to 0 °C (ice bath) Start->Cool AddBase Add Triethylamine dropwise Cool->AddBase Stir Stir at 0 °C for 30 min, then warm to RT for 2-4 h AddBase->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Workup Quench with 1M HCl (aq) Monitor->Workup Reaction Complete Extract Extract with DCM Workup->Extract Dry Dry organic layer (e.g., over MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify End Isolate pure N-benzylthiophene-2-sulfonamide Purify->End

Figure 3: Experimental workflow for a typical sulfonamide synthesis.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add thiophene-2-sulfonyl chloride (1.0 equiv).

  • Solvent: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).

  • Amine Addition: Add the primary or secondary amine (e.g., benzylamine, 1.05 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide.

Data Summary: Reactivity with Various Nucleophiles
NucleophileProduct TypeBase CatalystTypical SolventTemperatureYield Range
Primary/Secondary AmineSulfonamideTriethylamine, PyridineDCM, THF, Acetonitrile0 °C to RT75-95%
Alcohol/PhenolSulfonate EsterTriethylamine, DMAPDCM, Pyridine0 °C to RT70-90%
WaterSulfonic Acid(Hydrolysis)(Reactant)Ambient(Decomposition)
ThiolThiosulfonateTriethylamineDCM, THF0 °C to RT60-85%

Yields are representative and highly dependent on the specific substrates and reaction conditions.

The Role of Thiophene-Sulfonyl Chlorides in Drug Development

Thiophene-sulfonyl chlorides are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The sulfonamide moiety they produce is a privileged structure in medicinal chemistry, present in a vast array of approved drugs, including antibiotics (sulfa drugs), diuretics, anti-inflammatory agents, and enzyme inhibitors.[1]

The thiophene ring itself provides several advantages:

  • Bioisosterism: It can replace a phenyl ring without significant loss of biological activity, a strategy used to circumvent patents or improve drug properties.[5]

  • Metabolic Stability: The thiophene ring can alter the metabolic profile of a molecule, sometimes blocking sites of oxidative metabolism that would be susceptible on a corresponding phenyl ring.

  • Pharmacokinetics: The introduction of the polar sulfur heteroatom can influence solubility and cell permeability.

  • Additional Vector for Interaction: The sulfur atom can participate in specific interactions (e.g., hydrogen bonding, metal coordination) within a biological target's active site.

Examples of their application include the synthesis of β-Cell apoptosis suppressors and potent kinase inhibitors, highlighting their importance in developing treatments for a range of diseases.[3][12]

Conclusion

The reactivity of the sulfonyl chloride group on a thiophene ring is a powerful tool for synthetic and medicinal chemists. The electrophilic sulfur center provides a reliable handle for coupling with a diverse range of nucleophiles, most notably amines and alcohols, to forge robust sulfonamide and sulfonate ester linkages. The electronic properties of the thiophene ring not only influence the reactivity of this functional group but also impart desirable characteristics to the final molecular products. A thorough understanding of the synthesis, handling, and reaction mechanisms of thiophene-sulfonyl chlorides is essential for any scientist aiming to construct novel, functional molecules for applications in drug discovery and materials science.

References

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbOoFEpReNhj8M7peSh2a_y4Zm1Rk8MwhfDuWTyNFlAc4_I3VJCn5O3RfixjBuUl98xgGlHnB3UOcRAjaredzAzusj501xm428C2Ejagr-6s5h293rwkC6r2GJ6DZNx6j6Ja1vpsnAfKzqAj3MR1jAhEbJ37qRTWPD_enrZS5Xr6TMzrRDxGFIDDeIewkanAZX_lC61MpOJgLBszbEDlqkbnWRbwO7ahxOxg==]
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  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6245009/]
  • Difference between tendency of benzene and thiophene to undergo sulfonation. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • CAS 16629-19-9 | Thiophene-2-sulfonyl Chloride Supplier - Clinivex. [URL: https://www.clinivex.com/products/cas-16629-19-9]
  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [URL: https://www.researchgate.net/publication/23249118_Concerted_Solvent_Processes_for_Common_Sulfonyl_Chloride_Precursors_used_in_the_Synthesis_of_Sulfonamide-based_Drugs]
  • 2-Thiophenesulfonyl chloride | 16629-19-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5308696.htm]
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  • Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? - Quora. [URL: https://www.quora.
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  • Synthesis, optical and electrochemical properties of 1,1',3,3'-tetraaryl-4,4'-bibenzo[ c ]thiophene derivatives with same or different aryl substituents on the thiophene rings. ResearchGate. [URL: https://www.researchgate.net/publication/380290916_Synthesis_optical_and_electrochemical_properties_of_11'33'-tetraaryl-44'-bibenzoc_thiophene_derivatives_with_same_or_different_aryl_substituents_on_the_thiophene_rings]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Ethylthiophene-2-sulfonyl chloride in Modern Chemistry

This compound is a key intermediate in the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. Its structural motif, featuring a substituted thiophene ring coupled with a reactive sulfonyl chloride group, makes it a versatile building block for the development of novel therapeutic agents and functional materials. The ethyl group at the 5-position of the thiophene ring can modulate the lipophilicity and metabolic stability of derivative compounds, while the sulfonyl chloride moiety serves as a reactive handle for the introduction of sulfonamide and sulfonate ester functionalities. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles, safety considerations, and analytical characterization.

Synthetic Strategy: Electrophilic Aromatic Substitution via Chlorosulfonation

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of 2-ethylthiophene with a suitable chlorosulfonating agent. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by strong electrophiles. Chlorosulfonic acid is a common and effective reagent for this transformation. The reaction proceeds through the in-situ generation of the highly electrophilic sulfur trioxide (SO₃) or a related species, which then attacks the electron-rich 2-position of the 2-ethylthiophene ring, favored due to the directing effect of the sulfur atom.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start 2-Ethylthiophene Reaction Chlorosulfonation Start->Reaction Electrophilic Attack Reagent Chlorosulfonic Acid (Excess) Reagent->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Low Temperature Solvent->Reaction Workup Quenching with Ice Extraction Drying Reaction->Workup Crude Product Purification Vacuum Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Safety First: Hazard Analysis and Mitigation

Working with chlorosulfonic acid and sulfonyl chlorides necessitates strict adherence to safety protocols.[1][2]

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves, must be worn.

  • This compound: As with other sulfonyl chlorides, the product is a corrosive material and is moisture-sensitive.[1][3] It can cause severe skin burns and eye damage.[1][3][4] Ingestion can lead to severe damage to the digestive tract.[1]

  • Reaction Quenching: The quenching of the reaction mixture with ice must be performed slowly and cautiously in a fume hood to control the exothermic reaction and the evolution of HCl gas.

Table 1: Reagent Properties and Safety Information

ReagentFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
2-EthylthiopheneC₆H₈S112.19132-1340.99Flammable, Irritant[5][6]
Chlorosulfonic AcidClSO₃H116.52151-1521.75Corrosive, Reacts Violently with Water
DichloromethaneCH₂Cl₂84.9339.61.33Suspected Carcinogen, Irritant
This compoundC₆H₇ClO₂S₂210.70N/AN/ACorrosive, Moisture Sensitive[3]

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Ice-salt bath

  • 2-Ethylthiophene (97% or higher)[6]

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • High-vacuum distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a fume hood, assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture.

  • Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM). Cool the flask to -10 to -5 °C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Carefully and slowly add chlorosulfonic acid (typically 3-5 equivalents relative to the starting material) to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred DCM in the flask, ensuring the internal temperature does not rise above 0 °C.

  • Addition of 2-Ethylthiophene: Once the chlorosulfonic acid has been added, add a solution of 2-ethylthiophene in a small amount of anhydrous DCM to the dropping funnel. Add the 2-ethylthiophene solution dropwise to the reaction mixture, maintaining the temperature between -10 and 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot, carefully quenching it, and analyzing it by GC-MS.

  • Workup - Quenching: In a separate large beaker or flask, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the cold reaction mixture onto the ice slurry with vigorous stirring in the fume hood. This step is highly exothermic and will generate a significant amount of HCl gas.

  • Extraction: Once the quenching is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing: Combine the organic layers and wash them sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as an oil.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization: Ensuring Product Purity and Identity

Thorough characterization of the final product is crucial to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and two doublets in the aromatic region corresponding to the protons on the thiophene ring.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O) asymmetric and symmetric stretching, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) should be observable in the mass spectrum.

Conclusion

The chlorosulfonation of 2-ethylthiophene provides a reliable and scalable method for the synthesis of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can confidently produce this valuable synthetic intermediate for their research and development endeavors. The versatility of the sulfonyl chloride functionality opens up a wide array of possibilities for the synthesis of novel sulfonamides and sulfonate esters with potential applications in various scientific disciplines.

References

  • Vertex AI Search Grounding API Redirect. (n.d.). Preparation of 4-(4-bromomethylphenylsulfonyl)thiophene-2-sulfonyl chloride.
  • Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063–1064.
  • Sigma-Aldrich. (n.d.). This compound | 56921-00-7.
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  • ResearchGate. (2025, August 6). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF.
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  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
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Application Notes & Protocols: Synthesis of N-Alkyl-5-ethylthiophene-2-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Discovery

These application notes provide a detailed guide for the synthesis of N-alkyl-5-ethylthiophene-2-sulfonamides through the reaction of 5-ethylthiophene-2-sulfonyl chloride with primary amines. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1][2][3] The thiophene moiety offers a versatile scaffold for modulating the physicochemical properties of drug candidates.[4] This document outlines the underlying reaction mechanism, provides detailed experimental protocols, and discusses methods for the characterization of the final products.

Reaction Principle and Mechanism

The synthesis of N-alkyl-5-ethylthiophene-2-sulfonamides proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound.[1] This attack results in the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group. The reaction generates hydrogen chloride (HCl) as a byproduct, which is neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion.[1][5]

Diagrammatic Representation of the Reaction Mechanism

Caption: General mechanism for the synthesis of N-alkyl-5-ethylthiophene-2-sulfonamides.

Experimental Protocols

This section details a standard laboratory protocol for the synthesis of N-alkyl-5-ethylthiophene-2-sulfonamides.

2.1. Materials and Reagents

  • This compound[6]

  • Primary amine of choice

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

2.2. Step-by-Step Protocol

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine (1.5 equivalents), to the stirred solution.[1][5]

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[5]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][5]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-alkyl-5-ethylthiophene-2-sulfonamide.[1]

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Primary Amine in DCM B Cool to 0 °C A->B C Add Base (Pyridine/Et3N) B->C D Add this compound solution C->D E Warm to RT & Stir (6-18h) D->E F Monitor by TLC E->F G Dilute with DCM F->G Reaction Complete H Wash with 1M HCl G->H I Wash with H₂O H->I J Wash with sat. NaHCO₃ I->J K Wash with Brine J->K L Dry over MgSO₄/Na₂SO₄ K->L M Filter & Concentrate L->M N Column Chromatography or Recrystallization M->N O Characterize Pure Product N->O

Caption: Step-by-step workflow for the synthesis and purification of N-alkyl-5-ethylthiophene-2-sulfonamides.

Potential Side Reactions and Troubleshooting
Observation Potential Cause Troubleshooting Steps
Low Yield Hydrolysis of Sulfonyl Chloride: this compound is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[5]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Di-sulfonylation Product Excess Sulfonyl Chloride or Prolonged Reaction Time: The primary amine has two N-H bonds, and both can react with the sulfonyl chloride.[5]Use a slight excess of the amine relative to the sulfonyl chloride. Monitor the reaction closely by TLC and quench it once the starting amine is consumed. Perform the reaction at a lower temperature.
Unreacted Starting Material Insufficient Base: The HCl generated during the reaction can protonate the primary amine, rendering it non-nucleophilic.Ensure at least one equivalent of base is used to neutralize the HCl. For amine hydrochlorides, an additional equivalent of base is required.
Characterization of Products

The synthesized N-alkyl-5-ethylthiophene-2-sulfonamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the ethyl group on the thiophene ring, the aromatic protons of the thiophene ring, and the protons of the alkyl group attached to the sulfonamide nitrogen. The N-H proton of the sulfonamide typically appears as a broad singlet.[1]

    • ¹³C NMR will display signals for all unique carbon atoms in the molecule.[1]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: Characteristic S=O stretching bands for the sulfonamide group will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

Conclusion

The reaction of this compound with primary amines provides a reliable and straightforward method for the synthesis of N-alkyl-5-ethylthiophene-2-sulfonamides. By carefully controlling the reaction conditions and monitoring for potential side reactions, high yields of the desired products can be achieved. The protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers engaged in the synthesis of novel sulfonamide derivatives for drug discovery and development.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (n.d.).
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (n.d.).
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1).
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  • Buy 5-bromo-N-ethylthiophene-2-sulfonamide (EVT-3292688) - EvitaChem. (n.d.).
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. (2024, July 11).
  • 5-(2-aminoethyl)thiophene-2-sulfonamide AldrichCPR | Sigma-Aldrich. (n.d.).
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Application Note & Protocol: Synthesis and Application of N,N-Disubstituted 5-Ethylthiophene-2-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of N,N-disubstituted 5-ethylthiophene-2-sulfonamides via the reaction of 5-ethylthiophene-2-sulfonyl chloride with various secondary amines. It outlines the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and discusses the significance of this chemical transformation in the context of modern drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Thiophene Sulfonamide Scaffold in Medicinal Chemistry

Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents since the discovery of sulfa drugs.[1][2] The incorporation of a thiophene ring into the sulfonamide scaffold often imparts favorable pharmacological properties, including enhanced metabolic stability and specific binding interactions with biological targets.[3][4] Thiophene-based sulfonamides are prevalent in many biologically active molecules, demonstrating activities as carbonic anhydrase inhibitors, antibacterial agents, and anticancer therapeutics.[5][6][7]

The reaction between this compound and secondary amines provides a direct and efficient route to a diverse range of N,N-disubstituted sulfonamides. This specific transformation is of high value to drug development professionals as it allows for the systematic modification of the amine substituent, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.

Reaction Mechanism and Scientific Principles

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and robust nucleophilic acyl substitution reaction. The process is well-understood and reliable for a broad scope of substrates.[1][8]

The core mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the this compound. This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion as a leaving group. A proton is subsequently removed from the nitrogen atom, typically by a base present in the reaction mixture, to yield the neutral sulfonamide product and a protonated base.

The use of a base (e.g., pyridine, triethylamine, or even an excess of the reactant amine) is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction_Mechanism cluster_structures Chemical Transformation R1 This compound Int Int R1->Int Nucleophilic attack by amine R2 Secondary Amine (R'R''NH) R2->Int Base Base (e.g., Pyridine) HCl_Base Protonated Base (e.g., Pyridinium Chloride) Base->HCl_Base HCl neutralization Prod N,N-Disubstituted 5-Ethylthiophene-2-sulfonamide Int->Prod Elimination of Cl- start Et-Th-SO2Cl + R'R''NH final Et-Th-SO2-NR'R'' + HCl start->final  + Base

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a N,N-disubstituted 5-ethylthiophene-2-sulfonamide. Reagent quantities should be adjusted based on the molecular weight of the specific secondary amine used.

3.1. Materials and Equipment

  • Reagents:

    • This compound (CAS: 56921-00-7)[10]

    • Secondary amine of choice (e.g., morpholine, piperidine, N-methylaniline)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Pyridine or Triethylamine (as base)

    • 1 M Hydrochloric acid (HCl) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Addition funnel

    • Ice-water bath

    • Magnetic stirrer/hotplate

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel) and developing chamber

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the secondary amine (1.2 equivalents) and anhydrous dichloromethane (approx. 0.2 M concentration relative to the sulfonyl chloride).

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution. Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to an addition funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess amine and pyridine, while the basic wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N,N-disubstituted 5-ethylthiophene-2-sulfonamide.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Experimental Workflow

Experimental_Workflow start 1. Reagent Preparation (Secondary Amine, Base, Solvent) setup 2. Reaction Setup (Combine Amine & Base, Cool to 0°C) start->setup addition 3. Dropwise Addition (this compound) setup->addition reaction 4. Reaction (Stir at RT, Monitor by TLC) addition->reaction workup 5. Aqueous Work-up (Wash with HCl, NaHCO3, Brine) reaction->workup isolate 6. Isolation (Dry & Concentrate via Rotovap) workup->isolate purify 7. Purification (Flash Column Chromatography) isolate->purify analyze 8. Characterization (NMR, MS) purify->analyze

Caption: A typical workflow for the synthesis and purification of sulfonamides.

Data Summary: Reaction Parameters

The choice of secondary amine can influence reaction conditions. The following table provides representative parameters.

Secondary AmineAmine TypeBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineCyclic, AliphaticPyridineDCM0 to RT285-95%
PiperidineCyclic, AliphaticTriethylamineDCM0 to RT288-96%
DiethylamineAcyclic, AliphaticTriethylamineTHF0 to RT380-90%
N-MethylanilineAromaticPyridineDCM0 to RT475-85%

Note: Yields are illustrative and depend on purification efficiency. Reactions with less nucleophilic amines (e.g., N-methylaniline) may require longer reaction times.

Applications in Drug Discovery & SAR

The synthesis of 5-ethylthiophene-2-sulfonamides is a powerful tool for generating chemical libraries for SAR exploration.[4] By systematically varying the R' and R'' groups of the secondary amine, researchers can probe the steric and electronic requirements of a target binding pocket.

  • Carbonic Anhydrase Inhibition: Many thiophene-2-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes linked to glaucoma and certain types of cancer.[5][7] The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, and modifications to the amine portion can tune isoform selectivity.

  • Antibacterial Agents: The thiophene core is a recognized pharmacophore in the development of new antimicrobial agents.[6] Sulfonamide derivatives can be screened against various bacterial strains, including drug-resistant ones, to identify new leads.

  • Kinase Inhibition: Sulfonamides can act as hinge-binding motifs in protein kinase inhibitors, a major class of anticancer drugs. The ethylthiophene group can occupy hydrophobic pockets, while the amine substituents can be modified to improve solubility and cell permeability.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Poor quality or wet sulfonyl chloride.2. Non-anhydrous solvent/reagents.3. Sterically hindered or poorly nucleophilic amine.1. Use freshly opened or purified sulfonyl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction temperature (e.g., to 40 °C) and/or extend reaction time. Consider a stronger, non-nucleophilic base like DBU.
Multiple Spots on TLC 1. Incomplete reaction.2. Hydrolysis of sulfonyl chloride to sulfonic acid.3. Formation of side products.1. Allow the reaction to proceed for a longer duration.2. Maintain anhydrous conditions strictly.3. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C to minimize side reactions.
Difficult Purification 1. Product is highly polar or non-polar.2. Co-elution with starting materials or byproducts.1. Adjust the polarity of the chromatography eluent system. Consider a different stationary phase (e.g., alumina).2. Ensure the work-up procedure effectively removes the base and excess amine. Recrystallization may be an alternative to chromatography.

References

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Substituted 5-Ethylthiophene-2-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1][2] Its prevalence is due to its unique physicochemical properties: it is chemically robust, metabolically stable, and can act as a bioisostere for carboxylic acids.[3][4] When incorporated with a thiophene ring, a privileged scaffold in drug discovery, the resulting thiophene-sulfonamide derivatives offer a rich chemical space for developing novel therapeutic agents.

This document provides a detailed, field-proven protocol for the synthesis of N-substituted sulfonamides using 5-Ethylthiophene-2-sulfonyl chloride as the starting material. We will delve into the chemical principles, offer a step-by-step experimental guide, and provide insights into troubleshooting and characterization, ensuring a reproducible and efficient synthesis for researchers in drug development and organic chemistry.

Chemical Principle: Nucleophilic Substitution at Sulfur

The synthesis of sulfonamides from sulfonyl chlorides is a classic and highly reliable transformation in organic chemistry.[5][6] The core of the reaction is the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[6][7]

The general reaction is illustrated below:

G SC This compound Product N-Substituted 5-Ethylthiophene-2-sulfonamide SC->Product Nucleophilic Attack Amine Primary or Secondary Amine (R₁R₂NH) Amine->Product Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt HCl Scavenging

Caption: General reaction scheme for sulfonamide formation.

Materials and Reagents

Proper preparation and handling of reagents are critical for success and safety. The sulfonyl chloride is corrosive and moisture-sensitive.

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥95%Sigma-Aldrich (CAS: 56921-00-7)Store at -20°C under inert gas.[8] Corrosive and moisture-sensitive.
Primary/Secondary AmineReagent GradeVariousEnsure purity and dryness.
Triethylamine (TEA)Anhydrous, ≥99.5%VariousStore over molecular sieves or use from a Sure/Seal™ bottle.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousUse a dry, aprotic solvent to prevent hydrolysis of the sulfonyl chloride.[9]
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction and chromatography.
HexanesACS GradeVariousFor chromatography.
Hydrochloric Acid (HCl)1 M solutionVariousFor aqueous work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousVariousFor drying organic layers.
Silica Gel230-400 meshVariousFor flash column chromatography.
Standard Glassware---VariousRound-bottom flasks, separatory funnel, etc. Must be oven or flame-dried.
Magnetic Stirrer & Stir Bars---Various---
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄VariousFor reaction monitoring.

Detailed Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: this compound is corrosive and may cause respiratory irritation.[8] All steps involving this reagent and volatile solvents must be performed in a certified chemical fume hood.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Quenching: The reaction work-up can be exothermic. Perform additions of aqueous solutions slowly, especially during the initial quenching step.

Step-by-Step Procedure

This protocol is generalized for a 1.0 mmol scale reaction. It can be scaled as needed, with appropriate adjustments to reagent volumes and glassware.

1. Reaction Setup:

  • Place a magnetic stir bar into an oven-dried 50 mL round-bottom flask equipped with a rubber septum.

  • Allow the flask to cool to room temperature under a stream of dry nitrogen or argon. Maintaining an inert atmosphere is crucial to prevent the hydrolysis of the sulfonyl chloride.

  • Dissolve the amine (1.0 mmol, 1.0 equiv.) and triethylamine (0.21 mL, 1.5 mmol, 1.5 equiv.) in 10 mL of anhydrous dichloromethane (DCM). The excess base ensures complete neutralization of the HCl byproduct.

2. Addition of Sulfonyl Chloride:

  • In a separate, dry vial, prepare a solution of this compound (210.7 mg, 1.0 mmol, 1.0 equiv.) in 5 mL of anhydrous DCM.

  • Cool the amine solution flask to 0 °C using an ice-water bath. This helps to control the initial exothermicity of the reaction and minimize potential side reactions.[10]

  • Slowly add the sulfonyl chloride solution to the stirred amine solution dropwise via syringe over 10-15 minutes.

3. Reaction and Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 2-16 hours. The reaction time will vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical eluent system is 30% ethyl acetate in hexanes. The reaction is complete when the sulfonyl chloride spot (visualized by UV light or a potassium permanganate stain) is no longer visible.

4. Work-up and Extraction:

  • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess TEA and any unreacted amine), 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 20 mL of brine (to initiate drying).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

5. Purification:

  • The crude product is typically purified by flash column chromatography on silica gel.[11]

  • The column is packed using a slurry of silica gel in hexanes.

  • The crude material is loaded onto the column (either directly or pre-adsorbed onto a small amount of silica).

  • The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes). Fractions are collected and analyzed by TLC to isolate the pure sulfonamide.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization

The identity and purity of the final N-substituted 5-ethylthiophene-2-sulfonamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • FTIR Spectroscopy: To identify the characteristic asymmetric and symmetric S=O stretching vibrations of the sulfonamide group (typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively).

Experimental Workflow and Troubleshooting

G Setup 1. Reaction Setup (Inert Atmosphere, 0 °C) Addition 2. Slow Addition (Sulfonyl Chloride Solution) Setup->Addition React 3. Reaction & Monitoring (Warm to RT, Monitor by TLC) Addition->React Quench 4. Aqueous Work-up (HCl, NaHCO₃, Brine) React->Quench Extract 5. Extraction & Drying (DCM, Na₂SO₄) Quench->Extract Concentrate 6. Concentration (Rotary Evaporation) Extract->Concentrate Purify 7. Purification (Flash Chromatography) Concentrate->Purify Characterize 8. Characterization (NMR, MS, FTIR) Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

Potential ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (e.g., highly hindered).2. Hydrolysis of sulfonyl chloride.3. Poor quality reagents.1. Increase reaction temperature and/or time. Consider using a stronger, non-nucleophilic base like DBU.2. Ensure all glassware is dry and use anhydrous solvents/reagents under an inert atmosphere.3. Verify the purity of starting materials.
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance.3. Insufficient base.1. Allow the reaction to stir for a longer period.2. Gently heat the reaction mixture (e.g., to 40 °C in a sealed vial).3. Ensure at least 1.1 equivalents of base are used.
Multiple Products on TLC 1. Side reactions (e.g., bis-sulfonylation of a primary amine).2. Degradation of starting material or product.1. Use a slight excess of the amine relative to the sulfonyl chloride.2. Maintain lower reaction temperatures.3. Carefully perform purification to isolate the desired product.
Difficulty in Purification 1. Product is very polar or non-polar.2. Co-elution with impurities.1. Adjust the chromatography eluent system (e.g., add methanol for polar compounds or use different solvent systems like DCM/Methanol).2. Consider recrystallization as an alternative purification method if the product is a solid.

References

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). ACS Publications.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012). PMC - NIH. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. (2025). ResearchGate. Available at: [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). ACS Publications. Available at: [Link]

  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Available at: [Link]

Sources

The Strategic Use of 5-Ethylthiophene-2-sulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Sulfonamide Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents due to their favorable interactions with biological targets and advantageous physicochemical properties. The thiophene ring system is one such "privileged scaffold," valued for its unique electronic characteristics and its role as a bioisosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity.[1][2] When functionalized with a sulfonamide group (-SO₂NH₂), the resulting thiophene sulfonamide moiety becomes a powerful pharmacophore, particularly renowned for its ability to target metalloenzymes.[3]

5-Ethylthiophene-2-sulfonyl chloride stands as a key intermediate for introducing this valuable pharmacophore into potential drug candidates. The ethyl group at the 5-position provides a handle for modulating lipophilicity and exploring structure-activity relationships (SAR), while the highly reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives. This guide provides detailed application notes and protocols for the effective use of this compound in a research and drug development setting.

Core Application: Synthesis of Carbonic Anhydrase Inhibitors

A primary and well-established application of aromatic and heterocyclic sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] These enzymes play a critical role in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[4][5] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, forming the basis of the inhibitory activity.[4]

Derivatives synthesized from this compound are potent candidates for CA inhibitors. The 5-ethylthiophene core can engage in favorable hydrophobic interactions within the enzyme's active site, potentially leading to high-affinity binding.[4] By reacting this compound with a variety of primary and secondary amines, researchers can systematically explore the chemical space around the sulfonamide nitrogen to optimize potency and isoform selectivity.

Synthetic Protocols for N-Substituted 5-Ethylthiophene-2-sulfonamides

The reaction of this compound with amines is a nucleophilic substitution at the sulfonyl sulfur. The choice of reaction conditions can be tailored based on the nucleophilicity of the amine, desired reaction time, and available equipment. Below are two field-proven protocols for this transformation.

Protocol 1: Conventional Solution-Phase Synthesis

This method is a robust and widely applicable procedure for synthesizing sulfonamides from sulfonyl chlorides and is suitable for a broad range of primary and secondary amines. The use of a tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

Workflow for Conventional Sulfonamide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1.0 eq) and Et3N (1.2 eq) in anhydrous CH2Cl2 under N2 atmosphere. B Cool solution to 0 °C in an ice bath. A->B C Add this compound (1.05 eq) in CH2Cl2 dropwise. B->C D Allow to warm to room temperature and stir for 2-12 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench with 1 M HCl (aq). E->F G Separate organic layer, wash with brine, and dry over Na2SO4. F->G H Concentrate in vacuo. G->H I Purify crude product by flash column chromatography. H->I

Caption: Workflow for conventional solution-phase sulfonamide synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent). Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile. Add a tertiary amine base, typically triethylamine (Et₃N, 1.2 equivalents) or pyridine (2.0 equivalents).

  • Reaction Initiation: Cool the stirred amine solution to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

  • Addition of Sulfonyl Chloride: Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes. The slow addition helps to control any exotherm and minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the excess tertiary amine base, making it water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel. If using a water-immiscible solvent like CH₂Cl₂, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 5-ethylthiophene-2-sulfonamide.

Causality and Experimental Insights:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere is critical for achieving high yields.

  • Choice of Base: Triethylamine is a common, non-nucleophilic base sufficient for most reactions. Pyridine can also be used and may sometimes act as a nucleophilic catalyst. The choice can depend on the reactivity of the amine.

  • Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the potentially more valuable amine starting material.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

For rapid synthesis and process intensification, microwave-assisted organic synthesis (MAOS) offers a significant advantage. This protocol describes a solvent-free and catalyst-free method for the sulfonylation of amines, which is both environmentally benign and highly efficient.[6]

G A Combine amine (1.2 mmol) and This compound (1.0 mmol) in a microwave vial. B Seal the vial and place in a microwave reactor. A->B C Irradiate at a set power (e.g., 300W) for a short duration (e.g., 30-180 seconds). B->C D Cool the reaction vial to room temperature. C->D E Dissolve the residue in an organic solvent (e.g., ethyl acetate). D->E F Wash with dilute acid and brine. E->F G Dry, concentrate, and purify the product. F->G

Sources

Synthesis, Characterization, and In Vitro Evaluation of Antibacterial 5-Ethylthiophene-2-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: Re-exploring Classic Scaffolds for Modern Challenges

The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. While the discovery of entirely new classes of antibiotics is a primary goal, there is significant value in revisiting and re-engineering established pharmacophores. Sulfonamides, the first broadly effective systemic antibacterials, represent a cornerstone of medicinal chemistry.[1][2] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid pathway, remains a validated and crucial target.[1][3][4][5]

Concurrently, the thiophene ring has emerged as a "privileged" scaffold in drug discovery, prized for its unique electronic properties and ability to engage in various biological interactions.[6][7] The fusion of these two key moieties—the sulfonamide pharmacophore and the thiophene ring system—has yielded compounds with significant antibacterial potential.[6][8] This guide provides a detailed technical overview of the synthesis, characterization, and antibacterial evaluation of a specific, promising subclass: 5-ethylthiophene-2-sulfonamides. We will delve into the causal logic behind the synthetic strategy, provide detailed experimental protocols, and outline the methods for confirming biological activity.

Part 1: Synthetic Strategy and Retrosynthesis

The synthetic approach to N-substituted 5-ethylthiophene-2-sulfonamides is a robust and logical two-stage process. The core strategy involves the formation of a key electrophilic intermediate, 5-ethylthiophene-2-sulfonyl chloride, followed by its reaction with a diverse range of primary or secondary amines to build a library of candidate compounds. This retrosynthetic analysis simplifies the target molecules into readily accessible starting materials.

G Target Target Molecule 5-Ethylthiophene-2-sulfonamide (R-NH-SO2-Th-Et) SC Key Intermediate This compound Target->SC Sulfonamide Formation Amine Primary/Secondary Amine (R-NH2 or R2-NH) Target->Amine Sulfonamide Formation Start Starting Material 2-Ethylthiophene SC->Start Chlorosulfonation

Caption: Retrosynthetic analysis of 5-ethylthiophene-2-sulfonamides.

Part 2: Synthesis of the Key Intermediate: this compound

The critical step in this synthesis is the introduction of the sulfonyl chloride group onto the thiophene ring. This is achieved via electrophilic aromatic substitution, specifically chlorosulfonation. The thiophene ring is highly activated towards electrophilic attack, making the reaction efficient but also necessitating careful control to ensure regioselectivity and prevent polysubstitution or degradation. The reaction preferentially occurs at the C5 position (alpha to the sulfur) in a 2-substituted thiophene.

Protocol 1: Chlorosulfonation of 2-Ethylthiophene

This protocol describes the preparation of this compound[9], adapted from general procedures for thiophene chlorosulfonation.[10]

Causality: Chlorosulfonic acid serves as the potent electrophile. The reaction is conducted at low temperatures (-15°C to 0°C) to control the high reactivity of the thiophene ring, minimize side reactions, and prevent thermal decomposition of the product. Pouring the reaction mixture onto ice serves to quench the reactive chlorosulfonic acid and precipitate the organic sulfonyl chloride, which has low solubility in water.

Materials:

  • 2-Ethylthiophene[11][12]

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-salt or dry ice/acetone bath to cool to -15°C.

  • Reagent Addition: Carefully add chlorosulfonic acid (approx. 3 molar equivalents) to the flask and allow it to cool to the bath temperature.

  • Thiophene Addition: Add 2-ethylthiophene (1 molar equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 30-45 minutes. It is critical to maintain the internal reaction temperature below 0°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Finally, wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting product, this compound, is typically a liquid or low-melting solid and can often be used in the next step without further purification.

Part 3: Synthesis of 5-Ethylthiophene-2-sulfonamide Derivatives

With the key sulfonyl chloride intermediate in hand, a library of sulfonamides can be generated through a straightforward nucleophilic substitution reaction with various primary and secondary amines.[13] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

G cluster_0 General Synthesis Scheme SC This compound Product Target Sulfonamide (5-Ethylthiophene-2-sulfonamide derivative) SC->Product Amine R-NH2 / R2-NH (Primary/Secondary Amine) Amine->Product Base + Base (e.g., Pyridine, Et3N) Base->Product Solvent Solvent (e.g., DCM, MeCN) Solvent->Product Byproduct + [Base-H]+Cl-

Caption: General reaction for the synthesis of 5-ethylthiophene-2-sulfonamides.

Protocol 2: General Procedure for N-Alkylation/Arylation

This protocol is a general method for coupling the sulfonyl chloride with an amine.[14][15]

Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge this acid, preventing it from protonating the reactant amine (which would render it non-nucleophilic) and driving the reaction to completion. Purification is necessary to remove the resulting ammonium salt and any unreacted starting materials.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (Et₃N) or Pyridine

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolution: Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by either recrystallization (typically from an ethanol/water mixture) or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure sulfonamide derivative.[15][16]

Part 4: Antibacterial Activity and Mechanism of Action

The Folic Acid Pathway: The Sulfonamide Target

Sulfonamides exert their bacteriostatic effect by mimicking the natural substrate, p-aminobenzoic acid (PABA).[3] They competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF).[1][5] THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are required for DNA replication and bacterial growth.[4][5] Humans are unaffected because they do not synthesize their own folic acid and instead obtain it from their diet.[1][4]

FolicAcidPathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Catalyzes DNA Purines, Thymidine => DNA Synthesis THF->DNA Sulfonamide Sulfonamide (e.g., 5-Ethylthiophene-2-sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides via inhibition of the bacterial folic acid synthesis pathway.

Protocol 3: In Vitro Evaluation - Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] The broth microdilution method is a standardized and widely used technique.[19][20]

Materials:

  • Synthesized sulfonamide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Bacterial Inoculum: Grow the bacterial strain in MHB to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[18]

Protocol 4: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18]

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[18][20]

Sample Data Presentation

The antibacterial activity of a synthesized library of compounds can be effectively summarized in a table.

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
ET-S-01 -H64128
ET-S-02 -CH₂Ph1632
ET-S-03 -Ph-4-Cl816
ET-S-04 -Ph-4-OCH₃3264
Ciprofloxacin(Control)10.5

Part 5: Structural Characterization and Purity Assessment

Confirming the identity and purity of the synthesized compounds is a non-negotiable step in drug development.[21] Spectroscopic methods are central to this validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure. For a representative compound like N-(4-chlorophenyl)-5-ethylthiophene-2-sulfonamide, specific signals are expected.[22][23][24]

Assignment1H NMR (δ, ppm)13C NMR (δ, ppm)Notes
Ethyl -CH₃~1.3~15Triplet
Ethyl -CH₂~2.9~24Quartet
Thiophene H-3~7.0~126Doublet
Thiophene H-4~7.6~135Doublet
Sulfonamide N-H~10.5-Broad singlet, D₂O exchangeable
Chlorophenyl H~7.2-7.4~120-140Doublets

2. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is commonly used, and the molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight.

Conclusion and Future Outlook

This guide has outlined a reliable and reproducible pathway for the synthesis of 5-ethylthiophene-2-sulfonamides. The two-step synthetic sequence, involving chlorosulfonation followed by amination, is versatile and allows for the creation of a diverse chemical library for screening. The established protocols for determining in vitro antibacterial activity (MIC/MBC) provide a clear framework for evaluating the potential of these compounds.

The true value of this work lies in the systematic exploration of structure-activity relationships (SAR). By varying the 'R' group on the sulfonamide nitrogen, researchers can probe how factors like lipophilicity, electronic properties, and steric bulk influence antibacterial potency and spectrum. Promising candidates identified through these in vitro screens can then be advanced to further studies, including mechanism of action confirmation, toxicity profiling, and eventual in vivo efficacy trials. The combination of the thiophene scaffold with the classic sulfonamide pharmacophore continues to be a fruitful area for the development of next-generation antibacterial agents.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Google Scholar.
  • Sulfonamide (medicine) - Wikipedia. Wikipedia. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES Mechanism of action. Suez Canal University.
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  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]

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  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. [Link]

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  • Sulfonamide purification process.
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Sources

Application Notes & Protocols: 5-Ethylthiophene-2-sulfonyl chloride as a Versatile Precursor for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Thiophene-based sulfonamides, in particular, have emerged as a privileged scaffold for targeting a variety of enzymes, most notably the carbonic anhydrases (CAs).[2][3] This technical guide provides a comprehensive overview and detailed protocols for the use of 5-Ethylthiophene-2-sulfonyl chloride as a key building block in the synthesis of novel enzyme inhibitors. We will explore the rationale behind its use, provide step-by-step synthetic procedures, methods for characterization, and a protocol for evaluating the inhibitory activity of the resulting compounds against carbonic anhydrase, a clinically significant enzyme family.[4][5]

Introduction: The Thiophene Sulfonamide Scaffold

The thiophene ring is an aromatic five-membered heterocycle that is considered a "privileged" structure in drug discovery.[6] Its structural and electronic properties allow it to serve as a bioisosteric replacement for a phenyl group, often leading to improved physicochemical properties, metabolic stability, and target binding affinity.[6][7] When combined with a sulfonamide moiety (SO₂NH₂), the resulting scaffold is a powerful pharmacophore for enzyme inhibition.[8]

The sulfonamide group is a key zinc-binding group that interacts with the Zn²⁺ ion in the active site of metalloenzymes like carbonic anhydrases, effectively blocking their catalytic activity.[4][9] The thiophene ring and its substituents, such as the 5-ethyl group, can then be tailored to form specific interactions with residues in the enzyme's active site, thereby dictating the inhibitor's potency and isoform selectivity.[10] this compound is a commercially available[11][12][13] and highly reactive precursor, making it an ideal starting point for generating libraries of diverse sulfonamide-based inhibitors for screening and lead optimization.

The Precursor: this compound

This compound is a bifunctional molecule featuring a thiophene core. Its utility in synthesis is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[14] This group readily undergoes nucleophilic substitution with primary or secondary amines to form stable sulfonamide bonds, which is the foundational reaction for creating the inhibitors discussed herein.[1]

Chemical Properties:

  • Molecular Formula: C₆H₇ClO₂S₂[13]

  • Molecular Weight: 210.7 g/mol [12][13]

  • Appearance: Liquid[11]

  • Reactivity: The sulfonyl chloride moiety is the primary reactive site, susceptible to attack by nucleophiles like amines.[15] The ethyl group at the 5-position enhances lipophilicity, which can be crucial for cell permeability and interaction with hydrophobic pockets in an enzyme's active site.

Synthesis of N-Substituted 5-Ethylthiophene-2-sulfonamides

The synthesis of sulfonamides from this compound and a primary or secondary amine is a robust and high-yielding nucleophilic substitution reaction.[1] The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and, after deprotonation, forms the stable sulfonamide linkage. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[1][16]

General Reaction Scheme

The overall synthetic transformation is illustrated below. The "R" groups on the amine can be widely varied to explore structure-activity relationships (SAR).

Caption: General reaction for synthesizing N-substituted sulfonamides.

Protocol 1: Standard Synthesis via Conventional Heating

This protocol describes a standard, reliable method for synthesizing a target sulfonamide derivative.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.05 eq)[13]

  • Pyridine (or Triethylamine) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

    • Causality: Anhydrous conditions are critical as the sulfonyl chloride can hydrolyze in the presence of water.[15]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Causality: Cooling prevents the exothermic reaction from getting out of control. The base is required to neutralize the HCl byproduct.[1]

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Causality: Dropwise addition ensures the reaction temperature is maintained, minimizing potential side reactions. A slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting amine.

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Causality: This aqueous workup sequence is crucial for removing the base, unreacted starting materials, and salts, simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis

For rapid library synthesis, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times.[17]

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.0 eq)

  • Microwave Synthesizer and appropriate reaction vessels

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 3-15 minutes.

    • Causality: Microwave irradiation rapidly heats the system, activating the sulfonyl chloride and accelerating the nucleophilic attack by the amine.[17]

  • Workup: After cooling, the crude product can often be purified directly by chromatography or recrystallization.

Characterization of Synthesized Inhibitors

The identity and purity of the synthesized sulfonamides must be confirmed using standard analytical techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the ethyl group protons, the thiophene ring protons, and protons from the amine portion. The N-H proton of a sulfonamide derived from a primary amine typically appears as a singlet.

    • ¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Will show characteristic S=O stretching bands for the sulfonyl group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

Application: Inhibition of Carbonic Anhydrases

Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂.[9] CAs are important therapeutic targets for various conditions, including glaucoma, epilepsy, and cancer.[5][18]

cluster_workflow Experimental Workflow synthesis Synthesis of Sulfonamide Library purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization screening Enzyme Inhibition Screening (e.g., CA) characterization->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: A typical workflow from synthesis to lead optimization.

Mechanism of Inhibition

The primary sulfonamide group (-SO₂NH₂) is crucial for inhibition. The nitrogen atom coordinates to the catalytic Zn²⁺ ion in the deprotonated, anionic form (-SO₂NH⁻), displacing the zinc-bound water/hydroxide molecule and rendering the enzyme inactive.[4][8]

Caption: Sulfonamide coordinating to the active site Zinc ion.

In Vitro Carbonic Anhydrase Inhibition Data

The inhibitory potency of thiophene-based sulfonamides against various human (h) CA isoforms can be very high, often in the nanomolar range.

Compound TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
5-substituted-benzylsulfanyl-thiophene-2-sulfonamides683 - 4250Subnanomolar to NanomolarEffective InhibitionEffective Inhibition[10]
5-triazolyl-thiophene-2-sulfonamides224 - 75442.2 - 7.75.4 - 8113.4 - 239[4]
General Thiophene-based sulfonamides66,490 - 234,99074.88 - 38,040--[2][3]
Protocol 3: In Vitro CA Inhibition Assay (Esterase Activity)

This protocol outlines a common method for determining the inhibitory constant (Kᵢ) of synthesized compounds by measuring the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

Materials:

  • Purified CA isoenzyme (e.g., hCA II)

  • Synthesized inhibitor stock solution (e.g., in DMSO)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Tris buffer (e.g., 25 mM, pH 7.4)

  • 96-well microplate reader capable of reading absorbance at 400 nm

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. Add a fixed concentration of the CA enzyme to each well of a 96-well plate containing the different inhibitor concentrations. Include control wells with enzyme but no inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a set time (e.g., 10 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add the NPA substrate to all wells to initiate the enzymatic reaction. The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate anion.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 400 nm over time using the microplate reader. The rate of this increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Determine the IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ and the substrate concentration relative to its Michaelis-Menten constant (Kₘ).

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of potent enzyme inhibitors. Its straightforward reactivity allows for the rapid generation of diverse sulfonamide libraries. The resulting thiophene-based sulfonamides have demonstrated exceptional, low-nanomolar inhibitory activity against key therapeutic targets such as carbonic anhydrases. The protocols and data presented in this guide provide researchers with a solid foundation for designing, synthesizing, and evaluating novel inhibitors for drug discovery programs.

References

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  • Gokcen, T., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate.
  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. PubMed.
  • BenchChem. (n.d.). 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride. BenchChem.
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  • Matulienė, J., et al. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. NIH.
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  • LibreTexts Chemistry. (2021). Amines as Nucleophiles.
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Application Notes and Protocols for Suzuki Coupling Reactions of 5-Ethylthiophene-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is particularly vital in medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent motifs in numerous drug candidates.[2][3] The 5-ethylthiophene-2-sulfonamide core is a valuable pharmacophore, and the ability to append diverse aryl or heteroaryl groups via Suzuki coupling allows for a systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for the successful execution of Suzuki coupling reactions with 5-ethylthiophene-2-sulfonamide derivatives.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:[1][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo- or 5-chloro-N-ethylthiophene-2-sulfonamide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1] The reactivity of the aryl halide partner significantly influences this step, with the general trend being I > Br > OTf >> Cl.[6]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7]

  • Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R²-B(OR)₂ Base pdi_r_complex R¹-Pd(II)L_n-R² transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination R¹-R² reductive_elimination->pd0 caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Core Protocol: Suzuki Coupling of 5-bromo-N-ethylthiophene-2-sulfonamide with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki coupling of 5-bromo-N-ethylthiophene-2-sulfonamide. Optimization of parameters may be necessary for different arylboronic acids or for scaling up the reaction.

Materials:

  • 5-bromo-N-ethylthiophene-2-sulfonamide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 5-bromo-N-ethylthiophene-2-sulfonamide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).[2]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[6]

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[2] The solvent system plays a key role in solubilizing the reagents and stabilizing the catalytic species.[8]

  • Reaction: Place the vial in a preheated heating block or oil bath set to 90-100 °C.[2][9] Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11] At designated time points, withdraw a small aliquot of the reaction mixture and quench it with a suitable solvent like acetonitrile.[10]

  • Workup: Once the reaction is complete (typically 24-30 hours), cool the mixture to room temperature.[9] Add water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Parameters for Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended Starting ConditionsRationale & Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₄ is a reliable choice for many applications.[9] For less reactive aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) may be necessary.[3][8]
Boron Source Arylboronic Acid (1.1-1.5 equiv)Boronic acids are widely available but can be susceptible to protodeboronation.[6][8] More stable boronic esters (e.g., pinacol or MIDA esters) can be used to mitigate this side reaction.[12][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv)The base is crucial for activating the boronic acid for transmetalation.[8] The strength and solubility of the base can significantly impact the reaction rate and yield.[8] For base-sensitive substrates, milder bases like KF may be employed.[7]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFThe solvent system must solubilize all reagents.[8] A mixture of an organic solvent and water is common. Anhydrous conditions may be beneficial if substrates are water-sensitive.[8]
Temperature 80-110 °CHigher temperatures are often required for less reactive substrates, but excessive heat can lead to catalyst degradation or side reactions.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor reagent solubility- Suboptimal temperature- Use fresh, high-quality catalyst and ligands.- Ensure thorough degassing of solvents and purging of the reaction vessel.[6]- Screen different solvent systems to improve solubility.[8]- Screen a range of temperatures (e.g., 80-110 °C).[8]
Protodeboronation - Excess water- Harsh basic conditions- Use anhydrous reagents and solvents if possible.- Employ a milder base or switch to a more stable boronic ester.[8]
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of inert gas.[8]
Dehalogenation of Starting Material - Side reaction of the palladium catalyst- Optimize the ligand-to-palladium ratio.- Consider a different catalyst/ligand system.

Analytical Methods for Reaction Monitoring

Accurate monitoring of reaction progress is essential for optimization and ensuring complete conversion.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful techniques for quantitative analysis of the reaction mixture, allowing for the tracking of starting material consumption and product formation.[10]

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the reaction. The disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring to gain detailed structural information and mechanistic insights.[14]

Optimization_Workflow start Define Suzuki Coupling System (Substrates, Initial Conditions) check_conversion Monitor Reaction (TLC, HPLC) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 95% side_reactions Significant Side Reactions? check_conversion->side_reactions Yes successful_reaction Successful Reaction: Workup & Purify check_conversion->successful_reaction > 95% troubleshoot Troubleshoot: - Catalyst Activity - Inert Atmosphere - Reagent Purity low_conversion->troubleshoot optimize_conditions Optimize Conditions: - Catalyst/Ligand - Base - Solvent - Temperature troubleshoot->optimize_conditions optimize_conditions->check_conversion homocoupling Homocoupling side_reactions->homocoupling Homocoupling protodeboronation Protodeboronation side_reactions->protodeboronation Protodeboronation side_reactions->successful_reaction No address_homocoupling Improve Degassing homocoupling->address_homocoupling address_protodeboronation Use Anhydrous Conditions or Boronic Ester protodeboronation->address_protodeboronation address_homocoupling->optimize_conditions address_protodeboronation->optimize_conditions

Caption: Figure 2: A logical workflow for optimizing the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-aryl- and 5-heteroaryl-thiophene-2-sulfonamide derivatives. A systematic approach to reaction optimization, grounded in a solid understanding of the catalytic cycle and the roles of each reaction component, will enable researchers to efficiently access a wide range of novel compounds for drug discovery and development. Careful attention to reagent quality, inert atmosphere techniques, and appropriate analytical monitoring are the cornerstones of success in these powerful transformations.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • Molecules. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]

  • ResearchGate. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • PubMed Central. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • Advion. (2018). SUZUKI REACTION MONITORING. [Link]

  • ResearchGate. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • ResearchGate. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. [Link]

  • ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ResearchGate. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • PubMed Central. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • PubMed Central. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Royal Society of Chemistry. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Reactions of 5-Ethylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-ethylthiophene scaffold is a privileged heterocyclic motif integral to the design of advanced materials and pharmacologically active compounds. Its derivatives are key building blocks in organic electronics, conductive polymers, and a range of therapeutic agents, including anti-inflammatory and anticancer drugs.[1][2][3][4][5] The functionalization of the thiophene ring is therefore of paramount importance in research and development. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering unparalleled efficiency, selectivity, and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8]

This guide provides an in-depth exploration of several cornerstone palladium-catalyzed reactions applied to 5-ethylthiophene derivatives. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and direct C-H arylation reactions. The aim is to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical methodologies required to successfully leverage these powerful synthetic tools.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures by coupling an organoboron species (like a boronic acid) with an organic halide.[9][10] This reaction is a workhorse in medicinal chemistry due to its mild conditions and the general stability and low toxicity of the boronic acid reagents.[9]

Mechanistic Overview & Key Considerations

The catalytic cycle of the Suzuki reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, especially when dealing with potentially less reactive chloro- or bromothiophenes.[9]

  • Palladium Precatalyst : Pd(0) is the active catalytic species. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) precatalysts that are reduced in situ to Pd(0).

  • Ligands : Phosphine ligands are essential for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For thiophene substrates, ligands like triphenylphosphine (PPh₃) are common, while more sterically demanding and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can improve reaction efficiency, particularly for challenging substrates.[11]

  • Base : A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic borate species, facilitating the transfer of the organic group to the palladium center.[10]

  • Solvent : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[4]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration R1X R¹-X Boronic R²-B(OH)₂ + Base

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-(4-methoxyphenyl)-5-ethylthiophene

This protocol details the Suzuki coupling of 2-bromo-5-ethylthiophene with 4-methoxyphenylboronic acid.

Reaction Scheme:

2-bromo-5-ethylthiophene + 4-methoxyphenylboronic acid → 2-(4-methoxyphenyl)-5-ethylthiophene

Protocol_Workflow start Start: Assemble Glassware setup Combine 2-bromo-5-ethylthiophene, 4-methoxyphenylboronic acid, K₃PO₄, and Pd(PPh₃)₄ in a flask. start->setup degas Seal flask, evacuate, and backfill with Argon (repeat 3x). setup->degas solvent Add degassed 1,4-dioxane/H₂O via syringe. degas->solvent heat Heat reaction mixture to 90 °C with vigorous stirring. solvent->heat monitor Monitor progress via TLC (e.g., every 2 hours). heat->monitor workup Cool, dilute with Ethyl Acetate, wash with H₂O and brine. monitor->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. workup->purify end End: Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for Suzuki coupling.
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-bromo-5-ethylthiophene205.111.01.0205 mg
4-methoxyphenylboronic acid151.961.21.2182 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.0335 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
1,4-Dioxane / H₂O (4:1)---5 mL

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-ethylthiophene (205 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare the 4:1 1,4-dioxane/H₂O solvent mixture and degas it by bubbling argon through it for 15-20 minutes. Add 5 mL of the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting bromothiophene indicates reaction completion (typically 6-12 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

The Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[8][12] It is particularly useful for synthesizing stilbene and cinnamate derivatives from thiophene precursors.

Mechanistic Overview & Key Considerations

The Heck reaction cycle is similar to the Suzuki but differs in the final steps. After oxidative addition and migratory insertion of the olefin, a β-hydride elimination occurs to release the product, followed by reductive elimination of HX, which is neutralized by the base to regenerate the Pd(0) catalyst.[12]

  • Catalyst System : Pd(OAc)₂ is a very common precatalyst, often used with phosphine ligands like P(o-tolyl)₃ or PPh₃. Ligandless conditions using Pd(OAc)₂ can also be effective in some cases, particularly with electron-rich heterocycles.[13]

  • Base : A weak inorganic base like NaOAc or a hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Its role is to neutralize the acid (HX) generated during the catalytic cycle.[12]

  • Solvent : High-boiling polar aprotic solvents such as DMF, NMP, or DMAc are preferred to ensure the solubility of the reagents and to allow for higher reaction temperatures, which are often required.

Heck_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII MigInsert Migratory Insertion PdII->MigInsert PdII_Alkene Intermediate MigInsert->PdII_Alkene BetaElim β-Hydride Elimination PdII_Alkene->BetaElim PdH H-Pd(II)L₂-X PdII_Alkene->PdH Forms Pd-H species Product Substituted Alkene BetaElim->Product PdH->Pd0 Base RX R-X Alkene Alkene Base Base

Figure 3: Simplified catalytic cycle for the Heck reaction.
Protocol: Synthesis of 2-ethyl-5-styrylthiophene

This protocol describes the coupling of 2-bromo-5-ethylthiophene with styrene.

Reaction Scheme:

2-bromo-5-ethylthiophene + Styrene → 2-ethyl-5-styrylthiophene

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-bromo-5-ethylthiophene205.111.01.0205 mg
Styrene104.151.51.5174 µL
Palladium(II) Acetate224.500.020.024.5 mg
Tri(o-tolyl)phosphine304.370.040.0412 mg
Triethylamine (Et₃N)101.192.02.0279 µL
N,N-Dimethylformamide (DMF)---4 mL
  • Setup: In a sealed reaction tube, combine 2-bromo-5-ethylthiophene (205 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat three times.

  • Reagent Addition: Add anhydrous DMF (4 mL), styrene (174 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Reaction: Tightly seal the reaction tube and place it in a preheated oil bath at 110 °C for 16 hours.

  • Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired product.

The Sonogashira Coupling: Synthesis of Alkynylthiophenes

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide, creating conjugated enynes and arylalkynes.[14][15][16] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) salt.

Mechanistic Overview & Key Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. Concurrently, a copper cycle activates the terminal alkyne, forming a copper(I) acetylide species. This highly reactive intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[14]

  • Catalyst System : A Pd(0) complex, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is used alongside a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[17]

  • Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves both to deprotonate the terminal alkyne and to act as the solvent in many cases.[14]

  • Side Reactions : The primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic (oxygen-free) conditions.[18]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII->PdII_Alkynyl Transmetalation Product R¹-C≡CR² PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Alkyne R²-C≡C-H CuAcetylide R²-C≡C-Cu Alkyne->CuAcetylide Base CuX Cu(I)X CuX->CuAcetylide CuAcetylide->PdII To Pd Cycle

Figure 4: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 2-ethyl-5-(phenylethynyl)thiophene

This protocol details the coupling of 2-iodo-5-ethylthiophene with phenylacetylene. An iodothiophene is used as it is significantly more reactive than its bromo- counterpart in Sonogashira couplings.

Reaction Scheme:

2-iodo-5-ethylthiophene + Phenylacetylene → 2-ethyl-5-(phenylethynyl)thiophene

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-iodo-5-ethylthiophene252.111.01.0252 mg
Phenylacetylene102.131.11.1121 µL
Bis(triphenylphosphine)palladium(II) dichloride701.900.0250.02518 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Triethylamine (Et₃N)---5 mL
Tetrahydrofuran (THF)---5 mL
  • Setup: To a flame-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (18 mg, 0.025 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask and subject it to three vacuum/argon cycles.

  • Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL). Stir for 5 minutes. Then, add 2-iodo-5-ethylthiophene (252 mg, 1.0 mmol) followed by phenylacetylene (121 µL, 1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Protect the flask from light by wrapping it in aluminum foil.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether (25 mL) and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL), then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the final product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically forming aryl amines from aryl halides and primary or secondary amines.[19] This transformation has revolutionized synthetic chemistry, as classical methods for C-N bond formation often require harsh conditions and have limited scope.[19][20]

Mechanistic Overview & Key Considerations

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[21]

  • Ligands : This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands are critical. Biarylphosphine ligands (e.g., Xantphos, BINAP, DavePhos) are frequently employed as they promote the reductive elimination step, which is often rate-limiting.[7][19][22]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like K₃PO₄ or Cs₂CO₃ are also used.[21][22]

  • Amine Scope : The reaction is remarkably broad and can be applied to a wide variety of primary and secondary amines, anilines, and even ammonia equivalents.[19][23]

Buchwald_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII AmideForm Amide Formation PdII->AmideForm PdAmido Ar-Pd(II)L₂-NR¹R² AmideForm->PdAmido RedElim Reductive Elimination PdAmido->RedElim Product Ar-NR¹R² RedElim->Product Product->Pd0 Catalyst Regeneration ArX Ar-X Amine HNR¹R² + Base

Figure 5: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of N-benzyl-5-ethylthiophen-2-amine

This protocol describes the amination of 2-bromo-5-ethylthiophene with benzylamine.

Reaction Scheme:

2-bromo-5-ethylthiophene + Benzylamine → N-benzyl-5-ethylthiophen-2-amine

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-bromo-5-ethylthiophene205.111.01.0205 mg
Benzylamine107.151.21.2131 µL
Pd₂(dba)₃915.720.010.02 (Pd)9.2 mg
Xantphos578.680.030.0317.4 mg
Sodium tert-butoxide (NaOt-Bu)96.101.41.4135 mg
Toluene---5 mL
  • Setup: In a glovebox, add NaOt-Bu (135 mg, 1.4 mmol), Xantphos (17.4 mg, 0.03 mmol), and Pd₂(dba)₃ (9.2 mg, 0.01 mmol) to an oven-dried reaction tube.

  • Reagent Addition (in glovebox): Add toluene (5 mL), 2-bromo-5-ethylthiophene (205 mg, 1.0 mmol), and benzylamine (131 µL, 1.2 mmol).

  • Reaction: Seal the tube, remove it from the glovebox, and heat in an oil bath at 100 °C for 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure secondary amine.

Direct C-H Activation/Arylation

Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials (e.g., halides or organometallics).[24] For a substrate like 5-ethylthiophene, palladium catalysis can selectively activate the C-H bond at the C2 position (the most acidic proton) for direct coupling with an aryl halide.[13][24]

Mechanistic Overview & Key Considerations

The mechanism, often referred to as a Concerted Metalation-Deprotonation (CMD) pathway, involves the palladium catalyst coordinating to the thiophene ring and abstracting a proton with the assistance of a base, forming a palladacycle intermediate. This intermediate then reacts with the aryl halide via oxidative addition, followed by reductive elimination to yield the product.[25]

  • Catalyst : Simple palladium salts like Pd(OAc)₂ are highly effective, often without the need for expensive phosphine ligands.[13][26]

  • Base/Additive : A carboxylate salt, such as potassium acetate (KOAc) or pivalate (KOPiv), is often crucial. It is believed to act as a proton shuttle in the C-H activation step.[24]

  • Regioselectivity : For 2-substituted thiophenes like 2-ethylthiophene, direct arylation occurs with high regioselectivity at the C5 position. For unsubstituted thiophene, functionalization occurs at the C2/C5 positions.[13]

CH_Activation_Mechanism start Pd(OAc)₂ Catalyst cmd Concerted Metalation-Deprotonation (CMD) with Thiophene C-H Bond start->cmd palladacycle Formation of Thienyl-Pd(II) Intermediate cmd->palladacycle Base (e.g., KOAc) assists proton transfer ox_add Oxidative Addition of Ar-X to form Pd(IV) species palladacycle->ox_add red_elim Reductive Elimination of Arylated Thiophene Product ox_add->red_elim red_elim->start Regenerates Catalyst end Product Formed red_elim->end regen Catalyst Regeneration [Pd(II) -> Pd(II)]

Figure 6: Proposed mechanism for direct C-H arylation.
Protocol: C2-Arylation of 5-Ethylthiophene

This protocol describes the direct coupling of 5-ethylthiophene with 4-bromoacetophenone.

Reaction Scheme:

5-Ethylthiophene + 4-Bromoacetophenone → 2-(4-acetylphenyl)-5-ethylthiophene

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
5-Ethylthiophene112.201.51.5185 µL
4-Bromoacetophenone199.041.01.0199 mg
Palladium(II) Acetate224.500.010.012.2 mg
Potassium Acetate (KOAc)98.142.02.0196 mg
N,N-Dimethylacetamide (DMAc)---3 mL
  • Setup: In a microwave vial, combine 4-bromoacetophenone (199 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and potassium acetate (196 mg, 2.0 mmol).

  • Reagent Addition: Add DMAc (3 mL) and 5-ethylthiophene (185 µL, 1.5 mmol).

  • Reaction: Seal the vial and heat in a preheated oil bath or microwave reactor at 150 °C for 4-6 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the product.

General Safety and Handling

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents : Many solvents used (e.g., Dioxane, DMF, Toluene) are flammable and/or toxic. Handle them under inert atmosphere where required and avoid inhalation or skin contact.

  • Bases : Strong bases like NaOt-Bu are corrosive and moisture-sensitive. They should be handled in a glovebox or under an inert atmosphere.

  • Residual Palladium : For applications in drug development, it is critical to minimize residual palladium in the final active pharmaceutical ingredient (API).[27] Purification methods such as treatment with metal scavengers, activated carbon, or multiple crystallizations may be necessary.

References

Base selection for sulfonylation with 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Guide to Base Selection for Sulfonylation Reactions Using 5-Ethylthiophene-2-sulfonyl Chloride

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal base for sulfonylation reactions involving this compound. The formation of sulfonamides and sulfonate esters is a cornerstone of medicinal chemistry, and the choice of base is critical for maximizing yield, ensuring chemoselectivity, and minimizing side reactions. This document elucidates the mechanistic roles of different bases, presents a logical workflow for base selection, and offers detailed, field-proven protocols for the sulfonylation of representative amine and alcohol nucleophiles.

Introduction: The Significance of Sulfonylation

The sulfonyl group is a vital functional group in a vast array of pharmaceuticals, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.[1] The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for synthesizing the sulfonamide linkage.[1][2] this compound is a versatile reagent used to introduce the 5-ethylthiophenyl-2-sulfonyl moiety, a group of interest in the development of novel therapeutic agents.

The success of a sulfonylation reaction is critically dependent on the appropriate choice of base. The primary roles of the base are:

  • To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[3]

  • In some cases, to deprotonate the nucleophile, increasing its nucleophilicity.

  • To act as a catalyst, particularly in the case of nucleophilic catalysts like 4-dimethylaminopyridine (DMAP).[4][5]

This guide will explore the interplay between the nucleophile, the sulfonyl chloride, and various bases to empower chemists to make informed, effective decisions in their synthetic endeavors.

Mechanistic Considerations for Base Selection

The sulfonylation reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride. The base intervenes to facilitate the process and consume the resulting acid.

G Reagents This compound + Nucleophile (R-NH2 or R-OH) TS Tetrahedral Intermediate Reagents->TS Nucleophilic Attack Product_HCl Product + HCl TS->Product_HCl Collapse & Cl- leaves Salt Protonated Base (B:H+Cl-) Product_HCl->Salt Acid-Base Reaction FinalProduct Final Sulfonamide / Sulfonate Ester Product_HCl->FinalProduct Base Base (B:) Base->Product_HCl

Caption: General mechanism of sulfonylation and the role of the base.

Reactivity of the Nucleophile

The nature of the nucleophile (amine vs. alcohol, primary vs. secondary, sterically hindered vs. unhindered) is the first consideration.

  • Primary Amines: Highly nucleophilic and generally react quickly. A key side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[6] This is more prevalent with strong, non-hindered bases.

  • Secondary Amines: Less nucleophilic than primary amines and can be sterically demanding.[1] Reactions may require longer times or heating.

  • Alcohols: Generally less nucleophilic than amines and often require a more reactive setup, such as the use of a nucleophilic catalyst or a stronger base to deprotonate the alcohol.[7][8]

Steric Hindrance

Steric bulk on either the nucleophile or the sulfonylating agent can dramatically slow the reaction rate.[9][10][11][12] While this compound is not exceptionally hindered, bulky nucleophiles (e.g., diisopropylamine) may require more forcing conditions or the use of a smaller base (e.g., pyridine) to avoid exacerbating steric clashes.[3]

A Guide to Common Bases in Sulfonylation

The choice of base is a balance of basicity (pKa), steric hindrance, and catalytic activity.

Base NameStructure (SMILES)pKa (Conjugate Acid)Key Characteristics & Use Cases
Triethylamine (TEA) CCN(CC)CC~10.7Strong, inexpensive, sterically hindered tertiary amine. Excellent HCl scavenger. Widely used for reactions with unhindered primary and secondary amines. Can promote elimination side reactions in sensitive substrates.
Diisopropylethylamine (DIPEA) CCN(C(C)C)C(C)C~10.7"Hünig's base." Highly sterically hindered and non-nucleophilic. Useful when the nucleophile or product is sensitive to nucleophilic attack by the base itself.
Pyridine c1ccncc1~5.2A weak base that can also serve as a nucleophilic catalyst.[7] Its lower basicity is ideal for preventing di-sulfonylation of primary amines. Often used as both base and solvent.[1]
2,6-Lutidine Cc1cccc(C)n1~6.7A sterically hindered pyridine derivative. It is a non-nucleophilic weak base, effective at trapping HCl without catalyzing side reactions. Useful for sensitive substrates.
4-Dimethylaminopyridine (DMAP) CN(C)c1ccncc1~9.7A highly effective nucleophilic catalyst, not typically used as a stoichiometric base.[4][13] Used in catalytic amounts (1-10 mol%) with a stoichiometric base like TEA. Dramatically accelerates reactions with poor nucleophiles like hindered alcohols.[5][14]
Potassium Carbonate (K₂CO₃) [K+].[K+].[O-]C([O-])=ON/A (Inorganic)Heterogeneous inorganic base. Mild and inexpensive. Often used in polar aprotic solvents like acetonitrile or acetone. Can be slow and may require elevated temperatures.
Sodium Hydroxide (NaOH) [Na+].[OH-]~15.7Used in aqueous biphasic conditions, known as Schotten-Baumann conditions.[15][16][17][18] Ideal for simple, robust amines that are poorly soluble in organic solvents. The sulfonyl chloride is in the organic phase and reacts at the interface.

pKa values are approximate and can vary with solvent.[19][20][21][22]

The DMAP Catalytic Pathway

When sulfonylation is sluggish, particularly with alcohols, DMAP is an invaluable catalyst. It functions by first attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the sulfonyl chloride itself and is readily attacked by the nucleophile, regenerating the DMAP catalyst.[4][5]

G DMAP DMAP Intermediate Reactive Intermediate [R-SO2-DMAP]+ Cl- DMAP->Intermediate Nucleophilic Attack Sulfonyl_Cl R-SO2Cl Product R-SO2-Nu Intermediate->Product Attack by Nucleophile Product->DMAP Catalyst Regenerated TEA_HCl TEA-HCl Nucleophile Nu-H TEA TEA TEA->Product HCl Scavenging G start Start: Identify Nucleophile is_amine Amine? start->is_amine is_alcohol Alcohol? is_amine->is_alcohol No amine_type Primary or Secondary? is_amine->amine_type Yes alcohol_sterics Sterically Hindered or Poor Nucleophile? is_alcohol->alcohol_sterics Yes primary_amine Primary Amine amine_type->primary_amine Primary secondary_amine Secondary Amine amine_type->secondary_amine Secondary di_sulf_risk Di-sulfonylation a concern? (e.g., unhindered, reactive) primary_amine->di_sulf_risk sec_sterics Sterically Hindered? secondary_amine->sec_sterics use_pyridine Use Pyridine or 2,6-Lutidine (Weak, non-nucleophilic base) di_sulf_risk->use_pyridine Yes use_tea Use TEA or DIPEA (Stoichiometric, dropwise addition at 0°C) di_sulf_risk->use_tea No use_tea_heat Use TEA or DIPEA (May require heat) sec_sterics->use_tea_heat No use_dmap_cat Consider DMAP (cat.) with TEA or DIPEA sec_sterics->use_dmap_cat Yes use_dmap_tea Use DMAP (cat.) with TEA (Highly effective) alcohol_sterics->use_dmap_tea Yes use_pyridine_heat Use Pyridine (May require heat) alcohol_sterics->use_pyridine_heat No

Caption: A decision-making workflow for optimal base selection.

Experimental Protocols

Safety Precaution: this compound is corrosive and moisture-sensitive. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Sulfonylation of a Primary Amine (Benzylamine) using Pyridine

This protocol is optimized to prevent the common side reaction of di-sulfonylation. [6]

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.05 eq)

    • Anhydrous Pyridine (as solvent and base)

    • Dichloromethane (DCM) for extraction

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.05 eq) and anhydrous pyridine (approx. 0.2 M concentration).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous pyridine.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: DMAP-Catalyzed Sulfonylation of an Alcohol (2-Phenylethanol)

This protocol is designed for less reactive alcohol nucleophiles, utilizing a catalytic amount of DMAP for rate acceleration. [13]

  • Materials:

    • This compound (1.1 eq)

    • 2-Phenylethanol (1.0 eq)

    • Triethylamine (TEA) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

    • Anhydrous Dichloromethane (DCM) (as solvent)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-phenylethanol (1.0 eq), TEA (1.5 eq), DMAP (0.05 eq), and anhydrous DCM (approx. 0.2 M concentration).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Add this compound (1.1 eq) portion-wise over 10 minutes. A white precipitate of triethylammonium chloride may form.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated ammonium salt, washing the solid with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude sulfonate ester by flash column chromatography on silica gel.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Steric hindrance.3. Inactive sulfonyl chloride (hydrolyzed).1. For alcohols or hindered amines, add 5-10 mol% DMAP.<[3][4]br>2. Increase reaction temperature or switch to a less hindered base (e.g., pyridine instead of DIPEA).3. Use fresh sulfonyl chloride and ensure anhydrous conditions.
Di-sulfonylation of Primary Amine 1. Base is too strong or used in large excess.2. High concentration or rapid addition of sulfonyl chloride.1. Switch to a weaker base like pyridine or 2,6-lutidine.<[6]br>2. Use a slight excess of the amine (1.1 eq).3. Add the sulfonyl chloride slowly at low temperature (0 °C or -20 °C). [6]
Formation of Olefin (Elimination) Substrate is sensitive to elimination (e.g., has a good leaving group β to a proton).Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine instead of TEA. Run the reaction at the lowest possible temperature.
Difficult Purification Pyridine or other basic impurities remaining in the product.Ensure thorough washing with dilute acid (e.g., 1M HCl or 5% CuSO₄ for pyridine) during the aqueous work-up.

References

  • The Role of Steric Hindrance in Sulfonylation Reagents. (n.d.). BenchChem.
  • Technical Support Center: Sulfonylation of Primary Amines. (n.d.). BenchChem.
  • Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. (n.d.). BenchChem.
  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Pbe, J., & Dse, A. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. NIH. Retrieved from [Link]

  • Unusual steric effects in sulfonyl transfer reactions. (2001). University of Huddersfield Research Portal. Retrieved from [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). PMC - NIH. Retrieved from [Link]

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (n.d.).
  • Unusual steric effects in sulfonyl transfer reactions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). ResearchGate. Retrieved from [Link]

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 02.11 Formation of Sulfonate Esters from Alcohols. (2020). YouTube. Retrieved from [Link]

  • Base-Mediated Site-Selective Sulfonylation of Pyridine. (2022). ChemistryViews. Retrieved from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). Chemistry Notes. Retrieved from [Link]

  • Proposed mechanism of sulfonylation with sulfonyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. (2021). ChemRxiv. Retrieved from [Link]

  • Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Alcohols to Alkyl Chlorides, Part 6. (2020). YouTube. Retrieved from [Link]

  • C4‐selective sulfonylation of pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (n.d.).
  • Brønsted base catalyzed Reppe sulfonylation reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Method for sulfonylation of alcohol. (n.d.). Google Patents.
  • The Sulfonation of Pyridine and the Picolines. (n.d.).
  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. (n.d.). OWL. Retrieved from [Link]

  • 17.4: Sulfonic Acids. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • (A) Overview of methods for the direct installation of the sulfonyl group by reactions with C–H bonds. (B) Key synthetic roles of sulfinates. (C) The photoinduced C(sp³). (n.d.). ResearchGate. Retrieved from [Link]

  • pka bases.cdx. (n.d.). Retrieved from [Link]

  • Sulfonylation reactions and commonly used sulfonylating reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Publications. Retrieved from [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube. Retrieved from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry. Retrieved from [Link]

  • The pKa in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances (RSC Publishing). Retrieved from [Link]

  • 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Ethylthiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-ethylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemistry and potential pitfalls, you can significantly improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a clear path from problem to solution.

Issue 1: Low or No Yield of 5-Ethylthiophene-2-sulfonyl Chloride (Step 1: Chlorosulfonation)

Question: I am performing the chlorosulfonation of 2-ethylthiophene with chlorosulfonic acid, but I am getting a very low yield of the desired this compound. What could be the issue?

Potential Causes and Solutions:

The chlorosulfonation of thiophene derivatives is a sensitive electrophilic aromatic substitution and several factors can lead to poor yields.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water, and the intermediate sulfonyl chloride is also highly moisture-sensitive.[1] Any moisture in the glassware or starting materials will consume the reagent and decompose the product.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if the reaction is performed in a solvent.

  • Incorrect Reaction Temperature: The temperature at which chlorosulfonation is carried out is critical. If the temperature is too high, it can lead to the formation of side products and decomposition. If it is too low, the reaction may not proceed to completion.

    • Solution: Maintain a low temperature, typically between 0°C and 5°C, during the addition of chlorosulfonic acid.[2] After the addition, the reaction may be allowed to slowly warm to room temperature, but this should be monitored carefully.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of 2-ethylthiophene to chlorosulfonic acid can result in incomplete conversion or the formation of di-sulfonated byproducts.

    • Solution: A common starting point is to use a slight excess of chlorosulfonic acid. A molar ratio of 1:1.2 to 1:1.5 (2-ethylthiophene:chlorosulfonic acid) is often a good starting point.

  • Regioselectivity Issues: While the sulfonation of 2-substituted thiophenes generally favors the 5-position, other isomers can form, complicating purification and reducing the yield of the desired product.[3]

    • Solution: Using a solvent such as dichloromethane can improve the regioselectivity of the chlorosulfonation reaction, favoring the 2-chlorosulfonated isomer.[3]

Experimental Protocol: Chlorosulfonation of 2-Ethylthiophene

Chlorosulfonation setup Reaction Setup - Oven-dried glassware - Inert atmosphere (N2/Ar) reagents Reagent Addition - Add 2-ethylthiophene to chilled chlorosulfonic acid - Maintain 0-5°C setup->reagents Anhydrous conditions reaction Reaction - Stir at 0-5°C for 1-2 hours - Allow to warm to RT (optional) reagents->reaction Controlled temperature workup Work-up - Quench on ice - Extract with organic solvent (e.g., DCM) - Dry over Na2SO4 reaction->workup Careful quenching product This compound workup->product

Caption: Workflow for the chlorosulfonation of 2-ethylthiophene.

Issue 2: Poor Yield of 5-Ethylthiophene-2-sulfonamide (Step 2: Ammonolysis)

Question: I have successfully synthesized the sulfonyl chloride, but the subsequent reaction with ammonia to form the sulfonamide is giving a low yield. What are the common pitfalls?

Potential Causes and Solutions:

The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic acyl substitution. Yields can be impacted by several factors.

  • Degradation of the Sulfonyl Chloride: this compound is an intermediate that can be unstable and prone to hydrolysis.[1][4] Using a degraded starting material will inevitably lead to a low yield of the final product.

    • Solution: It is best to use the this compound immediately after it has been prepared and isolated.[1] If storage is necessary, it should be kept under an inert atmosphere at a low temperature (-20°C).[5]

  • Inefficient Ammonolysis: The reaction conditions for the ammonolysis step are crucial for driving the reaction to completion.

    • Solution: Use a concentrated source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through an appropriate solvent. The reaction is often performed at a low temperature (0-5°C) to control exothermicity and then allowed to warm.

  • Formation of Side Products: The primary sulfonamide can sometimes react further, or other side reactions can occur, reducing the overall yield.

    • Solution: Careful control of the stoichiometry and reaction time can minimize side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[6]

Data Presentation: Ammonolysis Reaction Conditions

ParameterRecommended ConditionRationale
Ammonia Source Concentrated (28-30%) Aqueous NH4OHHigh concentration drives the reaction forward.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for the sulfonyl chloride.
Temperature 0-5°C during addition, then room temperatureControls the initial exothermic reaction.
Reaction Time 2-4 hoursTypically sufficient for completion; monitor by TLC.
Issue 3: Difficulty in Product Purification

Question: My final product, 5-ethylthiophene-2-sulfonamide, is impure, and I am struggling with purification. What are the best methods?

Potential Causes and Solutions:

Purification can be challenging due to the presence of unreacted starting materials, side products, or decomposition products.

  • Presence of Sulfonic Acid: If the intermediate sulfonyl chloride hydrolyzed, the corresponding sulfonic acid will be present as an impurity.

    • Solution: A simple aqueous workup with a mild base (e.g., sodium bicarbonate solution) will deprotonate the sulfonic acid, making it water-soluble and easily separable from the organic layer containing the sulfonamide.

  • Complex Mixture of Byproducts: If the reaction conditions were not optimal, a complex mixture of byproducts may have formed.

    • Solution: Column chromatography is an effective method for purifying thiophene sulfonamides.[6] A silica gel column with a gradient elution of n-hexane and ethyl acetate is a common choice.

  • Recrystallization Challenges: Recrystallization can be an effective final purification step, but finding the right solvent system is key.

    • Solution: Methanol has been reported as a suitable solvent for the recrystallization of similar thiophene sulfonamide derivatives.[6] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixed solvent systems) to achieve the best crystal formation and purity.

Experimental Protocol: Purification Workflow

Purification start Crude 5-ethylthiophene-2-sulfonamide workup Aqueous Work-up - Dissolve in organic solvent - Wash with NaHCO3(aq) - Wash with brine start->workup chromatography Column Chromatography - Silica gel - Hexane/Ethyl Acetate gradient workup->chromatography If necessary recrystallization Recrystallization - e.g., Methanol workup->recrystallization If sufficiently pure chromatography->recrystallization final_product Pure 5-ethylthiophene-2-sulfonamide recrystallization->final_product

Caption: A typical purification workflow for 5-ethylthiophene-2-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of 5-ethylthiophene-2-sulfonamide? While yields can vary significantly based on the specific conditions and scale, a well-optimized two-step synthesis can be expected to have an overall yield in the range of 50-70%.

Q2: Are there alternative methods for synthesizing sulfonamides that avoid using harsh reagents like chlorosulfonic acid? Yes, modern methods for sulfonamide synthesis aim to avoid harsh reagents. One such method involves the copper-catalyzed oxidative coupling between sodium sulfinates and amines.[7] However, the traditional method of reacting a sulfonyl chloride with an amine remains widely used in industrial applications.[7]

Q3: Can I use a different amine instead of ammonia in the second step? Absolutely. Reacting the this compound with a primary or secondary amine will yield the corresponding N-substituted sulfonamide. This is a common strategy for creating libraries of related compounds for drug discovery.[1][6]

Q4: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used for characterization. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Q5: My starting material is 2-ethylthiophene. What are the key safety precautions? 2-Ethylthiophene is a flammable liquid and an irritant.[8][9] Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

References

Technical Support Center: Synthesis of 5-Ethylthiophene-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-ethylthiophene-2-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis of your target compounds.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 5-ethylthiophene-2-sulfonamides, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of 5-Ethylthiophene-2-sulfonyl Chloride

Question: I am experiencing a consistently low yield during the chlorosulfonation of 2-ethylthiophene. What are the likely causes and how can I improve the yield?

Answer: Low yields in the chlorosulfonation of 2-ethylthiophene are a frequent challenge and can often be attributed to several factors, primarily related to reaction conditions and the purity of starting materials.

Probable Causes & Solutions:

  • Side Reactions: The primary competing reaction is the formation of sulfones, where the highly reactive sulfonyl chloride reacts with another molecule of 2-ethylthiophene.

    • Solution: A slow, dropwise addition of 2-ethylthiophene to a stirred excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) is crucial. This ensures that the electrophilic chlorosulfonic acid is always in excess, minimizing the opportunity for the newly formed sulfonyl chloride to react with the starting material.

  • Polysulfonation: The thiophene ring is susceptible to the introduction of a second sulfonyl chloride group, particularly at the 4-position.

    • Solution: Maintaining a low reaction temperature and using a moderate excess of chlorosulfonic acid can help to control the reactivity and favor monosubstitution. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is recommended to stop the reaction upon consumption of the starting material.

  • Hydrolysis of Chlorosulfonic Acid: Chlorosulfonic acid is extremely sensitive to moisture and will readily hydrolyze to sulfuric acid and HCl, which reduces the effective concentration of the reagent.

    • Solution: It is imperative to use freshly opened or properly stored chlorosulfonic acid and to conduct the reaction under strictly anhydrous conditions. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Optimized Chlorosulfonation of 2-Ethylthiophene

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with an excess of chlorosulfonic acid (e.g., 3-5 equivalents) and cool the flask to 0 °C in an ice bath.

  • Add 2-ethylthiophene (1 equivalent) dropwise to the stirred chlorosulfonic acid via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude this compound, which should be used immediately in the next step due to its instability.

Issue 2: Formation of Multiple Products in the Sulfonamidation Step

Question: During the reaction of this compound with my amine, I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these side products and how can I suppress their formation?

Answer: The formation of multiple products during the sulfonamidation step is a common issue, often arising from the reactivity of the sulfonyl chloride and the nature of the amine used.

Probable Causes & Solutions:

  • Bis-sulfonylation of Primary Amines: If a primary amine (R-NH₂) is used, a common side product is the bis-sulfonylated amine (R-N(SO₂-Th)₂), where "Th" represents the 5-ethylthiophenyl group.

    • Solution: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the formation of the desired monosulfonamide. Alternatively, a slow, controlled addition of the sulfonyl chloride solution to the amine solution can help to minimize over-reaction.[1]

  • Reaction with the Solvent or Base: The choice of solvent and base is critical. Nucleophilic solvents or bases can compete with the desired amine, leading to unwanted side products.

    • Solution: Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2] A non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl byproduct without interfering with the main reaction.[3]

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[3] This not only reduces the yield of the desired sulfonamide but can also complicate purification.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Running the reaction under an inert atmosphere is also beneficial.[3]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final 5-ethylthiophene-2-sulfonamide product. What are the best techniques for purification?

Answer: Purification of sulfonamides can be challenging due to their polarity and potential for co-crystallization with impurities. However, several techniques can be employed for successful purification.

Purification Strategies:

Technique Description Best For
Recrystallization This is often the most effective method for obtaining highly pure crystalline sulfonamides.[3]Removing minor impurities from a solid product.
Column Chromatography Silica gel chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.Complex mixtures or when regioisomers are present.[4]
Acid-Base Extraction The acidic nature of the sulfonamide N-H proton allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The product is then recovered by acidification and extraction.Removing non-polar impurities.

Troubleshooting Purification:

  • Oiling Out During Recrystallization: If the product "oils out" instead of crystallizing, try using a different solvent system, adding the anti-solvent more slowly, or scratching the inside of the flask to induce crystallization.

  • Product Streaking on TLC: This can indicate that the compound is too polar for the chosen eluent system or is interacting strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can often resolve this issue.

  • Decomposition on Silica Gel: Some thiophene derivatives can be sensitive to the acidic nature of silica gel.[4] In such cases, deactivating the silica gel with triethylamine (by adding 1-2% to the eluent) or using a different stationary phase like neutral alumina can be effective.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 5-ethylthiophene-2-sulfonamides?

A1: The most common synthetic pathway involves a two-step process:

  • Chlorosulfonation: 2-ethylthiophene is reacted with an excess of chlorosulfonic acid to form this compound. This is an electrophilic aromatic substitution reaction.[5]

  • Sulfonamidation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the final 5-ethylthiophene-2-sulfonamide.[6]

Q2: How does the ethyl group at the 5-position influence the regioselectivity of the chlorosulfonation?

A2: The ethyl group is an ortho-, para-directing activator. In the case of 2-substituted thiophenes, the 5-position is the most electronically enriched and sterically accessible site for electrophilic substitution. Therefore, the chlorosulfonation of 2-ethylthiophene strongly favors substitution at the 5-position.

Q3: Are there alternative methods for synthesizing aryl sulfonamides?

A3: Yes, while the reaction of a sulfonyl chloride with an amine is the most traditional method, other approaches exist. These include the oxidation and chlorination of thiols, or the diazotization of anilines followed by treatment with sulfur dioxide.[5] However, for the synthesis of 5-ethylthiophene-2-sulfonamides, the chlorosulfonation route is generally the most direct and widely used.

Q4: What are some common applications of thiophene sulfonamides?

A4: Thiophene sulfonamides are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] They are also important intermediates in the synthesis of more complex pharmaceutical agents.[8]

III. Visualizing the Process

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the key transformations and troubleshooting logic.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamidation cluster_side_reactions Potential Side Reactions 2-Ethylthiophene 2-Ethylthiophene Reaction_1 Chlorosulfonation (0-5 °C) 2-Ethylthiophene->Reaction_1 Chlorosulfonic_Acid ClSO3H Chlorosulfonic_Acid->Reaction_1 Sulfonyl_Chloride 5-Ethylthiophene-2- sulfonyl Chloride Reaction_1->Sulfonyl_Chloride Sulfone_Formation Sulfone Byproduct Reaction_1->Sulfone_Formation Excess Thiophene Reaction_2 Sulfonamidation Sulfonyl_Chloride->Reaction_2 Hydrolysis Hydrolysis to Sulfonic Acid Sulfonyl_Chloride->Hydrolysis Moisture Amine R1R2NH Amine->Reaction_2 Base Base (e.g., Pyridine) Base->Reaction_2 Final_Product 5-Ethylthiophene-2- sulfonamide Reaction_2->Final_Product Bis-sulfonylation Bis-sulfonylated Amine Reaction_2->Bis-sulfonylation Primary Amine

Caption: Synthetic workflow for 5-ethylthiophene-2-sulfonamides and common side reactions.

Troubleshooting_Flowchart cluster_analysis Problem Analysis cluster_solutions1 Chlorosulfonation Solutions cluster_solutions2 Sulfonamidation Solutions cluster_solutions3 Purification Solutions start Low Yield or Impure Product check_step1 Issue in Chlorosulfonation? start->check_step1 check_step2 Issue in Sulfonamidation? check_step1->check_step2 No solution1a Control Temperature (0-5 °C) check_step1->solution1a Yes check_purification Purification Difficulty? check_step2->check_purification No solution2a Use Slight Excess of Amine check_step2->solution2a Yes solution3a Recrystallization check_purification->solution3a Yes end Pure Product, Improved Yield check_purification->end No solution1b Slow Addition of Thiophene solution1a->solution1b solution1c Use Anhydrous Conditions solution1b->solution1c solution1c->end solution2b Use Non-nucleophilic Base solution2a->solution2b solution2c Ensure Anhydrous Conditions solution2b->solution2c solution2c->end solution3b Column Chromatography (consider deactivated silica) solution3a->solution3b solution3c Acid-Base Extraction solution3b->solution3c solution3c->end

Caption: Troubleshooting flowchart for the synthesis of 5-ethylthiophene-2-sulfonamides.

IV. References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in sulfonamide synthesis. BenchChem.

  • Butt, M. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.

  • de la Cruz, R., et al. (1986). Substituted thiophene-2-sulfonamides and their preparation. Google Patents.

  • Guzel, Y., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. ResearchGate.

  • Noreen, M., et al. (2017). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). ResearchGate.

  • Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate.

  • Newman, J. D., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv.

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

  • Noreen, M., et al. (2018). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate.

  • Reddit User Discussion. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Reddit.

  • ChemicalBook. (n.d.). Thiophene-2-sulfonamide synthesis. ChemicalBook.

  • Li, Z., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. PMC.

  • Bepary, S., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews.

  • Sigma-Aldrich. (n.d.). 2-Thiophenesulfonamide. Sigma-Aldrich.

  • Al-Ka'abi, M. N., et al. (2007). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. ResearchGate.

  • Li, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC.

  • Sprague, J. M. (1957). Sulfonamide purification process. Google Patents.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene Sulfonamides. NINGBO INNO PHARMCHEM CO.,LTD.

  • Khan, S. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. BenchChem.

  • Rasool, N., et al. (2017). Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and... ResearchGate.

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.

  • Synblock. (n.d.). CAS 109213-13-0 | 5-(2-Amino-ethyl)-thiophene-2-sulfonamide. Synblock.

  • The Good Scents Company. (n.d.). 2-ethyl thiophene. The Good Scents Company.

  • PubChem. (n.d.). 2-Ethylthiophene. PubChem.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: 2-Acetylthiophene as a Precursor for Thiophene-2-carboxylic Acid. BenchChem.

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Technical Support Center: Purification of Products from 5-Ethylthiophene-2-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of products derived from reactions with 5-ethylthiophene-2-sulfonyl chloride. Our focus is on delivering practical, field-tested solutions to common challenges encountered during the purification of N-substituted 5-ethylthiophene-2-sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my reaction with this compound?

A1: The most prevalent impurity is 5-ethylthiophene-2-sulfonic acid. This byproduct forms due to the hydrolysis of the highly reactive this compound in the presence of moisture.[1] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to minimize its formation.

Q2: How can I monitor the progress of my reaction and assess the purity of my product?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring your reaction.[2][3] Use silica gel plates and a suitable eluent system, typically a mixture of a nonpolar solvent like hexanes and a polar solvent like ethyl acetate. The starting sulfonyl chloride will be less polar than the resulting sulfonamide product. The sulfonic acid byproduct will be highly polar and will likely remain at the baseline.

Q3: What are the recommended general methods for purifying 5-ethylthiophene-2-sulfonamide derivatives?

A3: The two most common and effective purification techniques for these compounds are recrystallization and column chromatography.[1][4] The choice between them depends on the physical state of your product (solid or oil) and the nature of the impurities.

Q4: My sulfonamide product appears to be an oil, making recrystallization difficult. What should I do?

A4: Oiling out during recrystallization is a common issue. This can happen if the melting point of your solid is lower than the boiling point of the solvent or if impurities are preventing crystallization. First, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, a solvent/anti-solvent recrystallization might be effective.[5] Alternatively, column chromatography is the preferred method for purifying oils or compounds that are difficult to crystallize.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your 5-ethylthiophene-2-sulfonamide products.

Problem 1: Low Yield of Purified Product
Potential Cause Troubleshooting Strategy
Incomplete Reaction Monitor the reaction by TLC until the limiting reagent is consumed. Consider extending the reaction time or gently heating if the reaction is sluggish.
Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.[1]
Loss of Product During Workup If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is appropriate to keep your sulfonamide in the organic layer. Multiple extractions with smaller volumes of solvent are more effective than a single large volume extraction.
Inefficient Recrystallization Optimize your recrystallization solvent. Use the minimum amount of hot solvent to dissolve your product to ensure maximum recovery upon cooling. Cooling the solution in an ice bath can further increase yield.[1]
Product Co-eluting with Impurities during Chromatography Optimize the mobile phase for better separation. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can improve resolution.[6]
Problem 2: Difficulty in Removing the 5-Ethylthiophene-2-sulfonic Acid Byproduct

The sulfonic acid byproduct is highly polar and can sometimes be challenging to remove completely.

  • Aqueous Wash: During your workup, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) can help to deprotonate the sulfonic acid, making it more soluble in the aqueous phase and thus easier to remove.

  • Column Chromatography: If the sulfonic acid persists, it can be readily separated by silica gel column chromatography. Due to its high polarity, it will adhere strongly to the silica, while your desired, less polar sulfonamide will elute with an appropriate solvent system.

Problem 3: Streaking or Tailing of Spots on TLC Plates

Streaking on a TLC plate can indicate that the compound is acidic or that the sample is overloaded.

  • Acidic Compounds: For acidic sulfonamides, adding a small amount of acetic acid to the developing solvent can improve the spot shape.

  • Basic Compounds: If your sulfonamide has a basic moiety, adding a small amount of a base like triethylamine to the eluent can prevent streaking.[7]

  • Sample Concentration: Ensure you are not spotting too much of your sample on the TLC plate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is ideal for purifying solid products with moderate to high purity.

1. Solvent Selection:

  • Place a small amount of your crude product in several test tubes.
  • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes) dropwise at room temperature to test for solubility.[1][5]
  • A good recrystallization solvent will dissolve the compound when hot but not when cold.
  • Heat the test tubes that did not show good solubility at room temperature. If the compound dissolves upon heating, it is a potential candidate.
  • Allow the heated solutions to cool to room temperature and then in an ice bath to observe crystal formation.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography

This is the most versatile method for purifying both solid and oily products.

1. Choosing the Stationary and Mobile Phase:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.[4]
  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point.[4] The optimal ratio can be determined by TLC. Aim for an Rf value of 0.2-0.3 for your desired product to achieve good separation.[8] For more polar sulfonamides, a dichloromethane/methanol system may be necessary.[9]

2. Column Packing and Loading:

  • Pack the column with silica gel as a slurry in the chosen eluent.
  • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
  • If your product is not very soluble, you can adsorb it onto a small amount of silica gel and load it onto the column as a solid.[7]

3. Elution and Fraction Collection:

  • Elute the column with your chosen solvent system, applying gentle pressure if necessary.
  • Collect fractions and monitor them by TLC to identify which fractions contain your purified product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow Decision Tree

This diagram outlines the decision-making process for choosing a purification method.

PurificationWorkflow start Crude Product from This compound Reaction is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) oiling_out Does it 'oil out'? recrystallization->oiling_out successful_cryst Successful Crystallization? oiling_out->successful_cryst No oiling_out->column_chrom Yes successful_cryst->column_chrom No (Impure) pure_product Pure Product successful_cryst->pure_product Yes column_chrom->pure_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Column Chromatography

This diagram illustrates a logical approach to troubleshooting common issues in column chromatography.

ColumnTroubleshooting start Poor Separation in Column Chromatography check_rf Check TLC Rf of Product start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent Rf not 0.2-0.3 streaking Streaking on TLC? check_rf->streaking Rf is optimal end Improved Separation adjust_solvent->end gradient_elution Use Gradient Elution gradient_elution->end streaking->gradient_elution No add_modifier Add Modifier to Eluent (e.g., Acetic Acid or Triethylamine) streaking->add_modifier Yes add_modifier->end

Caption: Troubleshooting guide for column chromatography.

References

  • Unknown. TLC of Sulfonamides | Request PDF - ResearchGate. Available from: [Link].

  • Klein, H. R. & Mader, W. J. TLC identification of sulfonamides. Journal of Pharmaceutical Sciences. 1971;60(3):448-50. Available from: [Link].

  • Unknown. Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link].

  • Unknown. Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. Available from: [Link].

  • Unknown. Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link].

  • Choma, I. & Jesionek, W. TLC of Sulfonamides, rozdział 43 w TLC in Drug Analysis, Ł. Komsta / M. Waksmundzka-Hajnos / J. Sherma eds., Taylor & Francis, 2013, New York, p. 819-844 | Request PDF - ResearchGate. Available from: [Link].

  • Unknown. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. Available from: [Link].

  • Unknown. Oxidation of a thiol to a sulfonyl chloride - ChemSpider Synthetic Pages. Available from: [Link].

  • Unknown. Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available from: [Link].

  • Unknown. Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism - ResearchGate. Available from: [Link].

  • Unknown. Heterocyclic sulfonamides and methods of preparation thereof - US2554816A - Google Patents.
  • Unknown. Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available from: [Link].

  • Unknown. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link].

  • Sultan, A. A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. 2021;7(1):1-10. Available from: [Link].

  • Unknown. Substituted thiophene-2-sulfonamides and their preparation - EP0182691A1 - Google Patents.
  • Unknown. Method for purifying sulfonated aromatic monomer - US9540319B2 - Google Patents.
  • Unknown. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed. Available from: [Link].

  • Unknown. Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available from: [Link].

  • Unknown. The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available from: [Link].

  • Unknown. Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives - MDPI. Available from: [Link].

  • Unknown. Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. - ResearchGate. Available from: [Link].

  • Unknown. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Available from: [Link].

  • Unknown. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar. Available from: [Link].

Sources

Technical Support Center: 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethylthiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues encountered during the handling, reaction, and analysis of this compound, with a focus on identifying and mitigating common impurities. Our approach is rooted in practical, field-proven insights to ensure the integrity of your experimental outcomes.

Troubleshooting and FAQs

Here, we address specific questions you might have about the purity and stability of this compound.

Question 1: My NMR spectrum of this compound shows unexpected peaks. What could they be?

Unexpected signals in your NMR spectrum can arise from several sources, broadly categorized as synthesis-related impurities, degradation products, or residual solvents.

  • Synthesis-Related Impurities : The most common synthetic route to this compound involves the chlorosulfonation of 2-ethylthiophene. This reaction can sometimes lead to side products. Look for signals that might correspond to:

    • Unreacted 2-ethylthiophene : You might see the characteristic peaks of the starting material if the reaction has not gone to completion.

    • Isomeric Products : Depending on the reaction conditions, you could have minor amounts of other isomers, such as 4-ethylthiophene-2-sulfonyl chloride or 5-ethylthiophene-3-sulfonyl chloride.

    • Di-sulfonylated byproducts : Although less common, over-reaction can lead to the formation of ethylthiophene-di-sulfonyl chloride species.

  • Degradation Products : this compound is susceptible to hydrolysis.

    • 5-Ethylthiophene-2-sulfonic acid : This is the primary hydrolysis product, formed by the reaction of the sulfonyl chloride with water. Its presence is indicated by a significant downfield shift of the thiophene ring protons and the absence of the sulfonyl chloride group in other analytical techniques like FT-IR. Thiophene-based sulfonyl chlorides are known to be generally less stable than their counterparts.[1]

  • Residual Solvents : Solvents used during the synthesis and purification process can be retained in the final product.

    • Common solvents to look out for include ethyl acetate, hexanes, and dichloromethane.[2]

Question 2: I have a batch of this compound with a purity of ~95% according to the supplier. What constitutes the other 5%?

While supplier specifications guarantee a minimum purity, the composition of the remaining percentage can vary. Based on common manufacturing processes and the chemical nature of the compound, the impurities are likely a mixture of the species mentioned in the previous question. For many applications, a 95% purity is acceptable. However, for sensitive downstream applications, it is crucial to identify and quantify these impurities.

Question 3: How can I detect and quantify the common impurities in my sample?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for identifying and quantifying major impurities. The integration of impurity peaks relative to the main compound's peaks can provide a good estimate of their concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is an excellent technique for identifying volatile and thermally stable impurities.[3] It can effectively separate and identify residual solvents, unreacted starting materials, and some side products. The mass spectrum of each separated component provides valuable structural information for identification.[3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is well-suited for separating the main compound from less volatile impurities and degradation products like the sulfonic acid. A UV detector is typically used, and quantification can be achieved by creating a calibration curve with a pure standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR can help confirm the presence of the desired sulfonyl chloride functional group (characteristic S=O stretches) and can indicate the presence of the sulfonic acid hydrolysis product (broad O-H stretch).

Question 4: My reaction yield is low when using this compound. Could impurities be the cause?

Yes, impurities can significantly impact reaction outcomes.

  • Hydrolysis : The presence of 5-ethylthiophene-2-sulfonic acid means there is less active sulfonyl chloride available to participate in your desired reaction, leading to lower yields.

  • Competing Reactions : Other reactive impurities could participate in side reactions, consuming your other reagents and reducing the yield of the desired product.

  • Inhibition : Certain impurities might inhibit or poison a catalyst if you are performing a catalyzed reaction.

Question 5: How can I purify a batch of this compound that has degraded?

If your analysis indicates the presence of significant amounts of 5-ethylthiophene-2-sulfonic acid, purification can be attempted, though prevention of degradation is always the better strategy.

  • Recrystallization : If the compound is a solid at room temperature or can be solidified, recrystallization from a non-polar solvent may help remove the more polar sulfonic acid.

  • Column Chromatography : Flash chromatography on silica gel can be used to separate the sulfonyl chloride from its impurities.[2] A gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) is typically effective.

  • Aqueous Work-up : A careful aqueous work-up can wash away the water-soluble sulfonic acid. However, this must be done quickly and with cold water to minimize further hydrolysis of the sulfonyl chloride. The organic layer should be dried thoroughly with a drying agent like magnesium sulfate or sodium sulfate.

Question 6: What are the best practices for storing this compound to prevent degradation?

Due to its moisture sensitivity, proper storage is critical.[4]

  • Inert Atmosphere : Store the compound under an inert atmosphere, such as nitrogen or argon, to displace moisture-laden air.

  • Low Temperature : Storage at low temperatures (-20°C is often recommended) will slow down the rate of degradation.

  • Desiccation : Store in a desiccator or with a desiccant to minimize exposure to ambient moisture.

  • Appropriate Container : Use a container with a tight-fitting seal. For larger quantities, consider aliquoting into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere.

Summary of Common Impurities

ImpurityPotential SourceRecommended Analytical Technique(s)
2-EthylthiopheneIncomplete reaction during synthesisGC-MS, ¹H NMR
Isomeric Sulfonyl ChloridesSide reactions during synthesisGC-MS, HPLC, ¹H NMR
Di-sulfonylated ByproductsOver-reaction during synthesisHPLC, Mass Spectrometry
5-Ethylthiophene-2-sulfonic acidHydrolysis of the productHPLC, FT-IR, ¹H NMR
Residual Solvents (e.g., Hexane, Ethyl Acetate)Purification processGC-MS, ¹H NMR

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and addressing purity issues with this compound.

Troubleshooting_Workflow Workflow for Impurity Troubleshooting cluster_impurities Step 3: Categorize Impurity Source start Experiment Start: Unexpected Result or Purity Concern analytical_characterization Step 1: Comprehensive Analytical Characterization (NMR, GC-MS, HPLC) start->analytical_characterization identify_impurity Step 2: Identify and Quantify Impurities analytical_characterization->identify_impurity synthesis_related Synthesis-Related (Starting Material, Isomers) identify_impurity->synthesis_related Unreacted SM, Isomers degradation Degradation (Hydrolysis Product) identify_impurity->degradation Sulfonic Acid residual_solvent Residual Solvent identify_impurity->residual_solvent Solvent Peaks modify_synthesis Step 4c: Modify Synthesis/Workup synthesis_related->modify_synthesis re_purify Step 4a: Re-purify Material (Chromatography, Recrystallization) degradation->re_purify improve_storage Step 4b: Improve Storage Conditions (Inert gas, Low Temp) degradation->improve_storage residual_solvent->re_purify re_analyze Step 5: Re-analyze Purified Material re_purify->re_analyze proceed Proceed with Experiment improve_storage->proceed modify_synthesis->proceed re_analyze->re_purify Purity Unacceptable re_analyze->proceed Purity Acceptable

Caption: A flowchart for troubleshooting impurities.

References

  • Vertex Pharmaceuticals. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2020). Stability of five-membered heterocyclic sulfonyl halides in THF-d8... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. Retrieved from [Link]

  • MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature for 5-Ethylthiophene-2-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Ethylthiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to temperature optimization during your experiments.

Introduction to this compound Reactivity and Thermal Sensitivity

This compound is a highly reactive electrophile, making it a valuable building block in medicinal chemistry for the synthesis of sulfonamides and other sulfur-containing compounds.[1][2] The electrophilicity of the sulfur atom makes it susceptible to nucleophilic attack, which is the basis for its utility in forming new chemical bonds.[1] However, this reactivity also contributes to its inherent instability and sensitivity to reaction conditions, particularly temperature and moisture.[1][3] Proper temperature control is paramount to ensure high yields, minimize side product formation, and maintain the integrity of the starting material. The recommended storage temperature for this compound is -20°C, highlighting its thermal lability.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reacting this compound with primary or secondary amines to form sulfonamides?

A1: There is no single optimal temperature; it is highly dependent on the nucleophilicity of the amine, the solvent, and the presence of a base. However, a general temperature strategy can be employed for successful sulfonamide synthesis.

  • Initial Addition (0°C or below): It is highly recommended to perform the initial addition of this compound to the amine solution at a low temperature, typically 0°C in an ice bath.[5] This is crucial for several reasons:

    • To control the initial exotherm: The reaction between a sulfonyl chloride and an amine is often exothermic. A low initial temperature helps to dissipate the heat generated, preventing a rapid temperature increase that could lead to side reactions or decomposition.

    • To minimize premature degradation: this compound is sensitive to both thermal and moisture-induced degradation.[1][3] Low temperatures slow down these degradation pathways.

  • Reaction Progression (Room Temperature to Elevated Temperatures): After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours.[6] For less reactive amines, gentle heating may be necessary to drive the reaction to completion.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Q2: What are the common side reactions associated with non-optimal temperatures, and how can they be minimized?

A2: The most common side reactions are hydrolysis and the formation of undesired byproducts.

  • Hydrolysis: this compound readily reacts with water to form the corresponding 5-ethylthiophene-2-sulfonic acid, which is unreactive towards amines.[1] This is a significant issue that leads to low yields.

    • Minimization:

      • Anhydrous Conditions: Always use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Low Temperature: While hydrolysis can occur at any temperature in the presence of water, higher temperatures will accelerate this process.

  • Formation of Byproducts: Elevated temperatures can lead to the formation of various byproducts, reducing the purity of the desired sulfonamide.

    • Minimization:

      • Stepwise Temperature Increase: Start the reaction at a low temperature and only increase it if the reaction is proceeding too slowly.

      • Use of a Suitable Base: A non-nucleophilic base, such as pyridine or triethylamine, should be used to quench the HCl generated during the reaction without competing with the amine nucleophile.

Q3: How does temperature affect the stability of this compound during storage and in solution?

  • Storage: The recommended storage temperature is -20°C to minimize degradation over time.[4]

  • In Solution: Once dissolved in a solvent, the stability of this compound can be further compromised, especially in protic or wet solvents. It is best to use the solution immediately after preparation and to keep it at a low temperature if it needs to be held for a short period.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps & Temperature Considerations
Low or No Product Yield Hydrolysis of this compound • Ensure all glassware is oven-dried and cooled under an inert atmosphere.• Use anhydrous solvents and reagents.• Maintain low temperatures (0°C or below) during reagent addition to minimize hydrolysis.
Incomplete Reaction • Monitor the reaction progress by TLC. If the starting material is still present after several hours at room temperature, consider gradually increasing the temperature (e.g., to 40-50°C).• Ensure the stoichiometry of the amine and base is correct.
Degradation of Starting Material • Check the purity of your this compound. Store it properly at -20°C.• Avoid unnecessarily high reaction temperatures.
Multiple Spots on TLC (Impure Product) Formation of Side Products • High reaction temperatures can promote side reactions. Repeat the reaction with stricter temperature control, especially during the initial phase.• Consider a slower, dropwise addition of the sulfonyl chloride at 0°C.
Presence of Unreacted Starting Materials • This could be due to an incomplete reaction (see above) or incorrect stoichiometry.
Reaction is Too Slow Low Reactivity of the Amine • For electron-deficient or sterically hindered amines, heating may be necessary. After initial addition at 0°C and stirring at room temperature, gradually increase the temperature and monitor by TLC. Some reactions may require reflux temperatures.[9]
Inappropriate Solvent • Ensure the solvent is suitable for the reaction and can dissolve all reactants. Dichloromethane and tetrahydrofuran are common choices.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-5-ethylthiophene-2-sulfonamide

This protocol provides a general guideline for the reaction of this compound with an aromatic amine.

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the aryl amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of amine).
  • Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine.
  • Cool the mixture to 0°C in an ice bath.

2. Addition of this compound:

  • In a separate dry flask, dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent.
  • Add the this compound solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC.
  • If the reaction is sluggish, gentle heating (e.g., 40°C) can be applied.

4. Workup and Purification:

  • Once the reaction is complete, quench the reaction with water.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizing the Workflow

DOT Language Script for Sulfonamide Synthesis Workflow

Sulfonamide_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Amine + Anhydrous Solvent + Base setup Inert Atmosphere (N2/Ar) reagents->setup cool Cool to 0°C setup->cool add Dropwise addition of This compound cool->add warm Warm to Room Temperature add->warm monitor Monitor by TLC warm->monitor heat Optional: Gentle Heating monitor->heat If reaction is slow quench Quench with Water monitor->quench Reaction Complete heat->monitor extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify final_product Final Product purify->final_product Yields Pure Sulfonamide

Caption: Workflow for the synthesis of sulfonamides using this compound.

DOT Language Script for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_hydrolysis Check for Hydrolysis start->check_hydrolysis check_completion Check for Reaction Completion start->check_completion check_purity Check Starting Material Purity start->check_purity anhydrous Ensure Anhydrous Conditions check_hydrolysis->anhydrous Yes low_temp Maintain Low Initial Temperature (0°C) check_hydrolysis->low_temp Yes increase_temp Gradually Increase Temperature check_completion->increase_temp Incomplete extend_time Extend Reaction Time check_completion->extend_time Incomplete proper_storage Store at -20°C check_purity->proper_storage Impure repurify_sm Repurify Starting Material check_purity->repurify_sm Impure

Caption: Troubleshooting workflow for low product yield in reactions with this compound.

References

Technical Support Center: 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis

Welcome to the technical support center. As a Senior Application Scientist, I understand the challenges of working with reactive intermediates like 5-Ethylthiophene-2-sulfonyl chloride. Its susceptibility to hydrolysis is a primary concern that can compromise reaction yields, purity, and reproducibility. This guide is structured as a series of questions and answers to directly address the practical issues you may encounter. We will explore the fundamental chemistry of its instability and provide field-proven protocols to ensure the integrity of your experiments.

Part 1: Fundamentals of Stability and Hydrolysis

This section addresses the core chemical principles governing the stability of this compound.

Q1: What is this compound, and why is it so sensitive to moisture?

A1: this compound is a heterocyclic sulfonyl chloride. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfur atom an excellent target for nucleophiles. Water (H₂O), although a weak nucleophile, is typically present in sufficient excess in ambient air or non-anhydrous solvents to react readily with the compound.[1][2] This reaction, known as hydrolysis, results in the formation of the corresponding 5-ethylthiophene-2-sulfonic acid and hydrochloric acid (HCl), rendering the starting material unusable for its intended synthetic purpose.[1]

Q2: Can you illustrate the mechanism of hydrolysis for this compound?

A2: Certainly. The hydrolysis proceeds via a nucleophilic substitution mechanism, likely Sɴ2-type, at the sulfur center.[3][4] A water molecule attacks the electrophilic sulfur atom, leading to a transient intermediate. Subsequently, the chloride ion, a good leaving group, is displaced. This process is often facilitated by a second water molecule acting as a general base.[3]

Below is a diagram illustrating this pathway.

Caption: Hydrolysis of this compound.

Part 2: Proactive Prevention Strategies

Here, we focus on the practical measures you can take to prevent hydrolysis before and during your experiment.

Q3: How should I properly store this compound?

A3: Proper storage is the first line of defense. The compound should be stored under conditions that minimize its exposure to atmospheric moisture. Based on supplier recommendations and the compound's reactivity, the following conditions are mandatory.[5]

ParameterRecommendationRationale
Temperature -20°CReduces the rate of any potential decomposition reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces air and moisture from the container headspace.[1][6]
Container Tightly sealed, moisture-proof containerPrevents ingress of ambient moisture.[1][5]
Location Cool, dry, well-ventilated areaEnsures a stable external environment.[1][5]

Q4: My solvents are "anhydrous" grade from the supplier. Is that sufficient?

A4: While high-quality anhydrous solvents are an excellent starting point, they are not a guarantee of success.[7] The water content can increase each time the bottle is opened. For highly sensitive reactions, it is best practice to either use a freshly opened bottle with a Sure/Seal™ system or to purify/dry the solvent immediately before use.[8] Solvents are a primary source of water contamination in a reaction.[8]

Q5: What are the most reliable methods for drying solvents in the lab?

A5: There are two primary, highly effective methods for preparing ultra-dry solvents:

  • Distillation from a Drying Agent: This is a classic and highly effective method. The solvent is refluxed over a suitable drying agent that reacts irreversibly with water, and then distilled directly into the reaction flask or a dry storage flask.[8][9]

  • Solvent Purification System (SPS): These systems pass solvent through columns of activated drying agents (like alumina or molecular sieves), providing anhydrous, deoxygenated solvent on demand.[7][8] This method is often considered safer than distillation.[7]

Here is a table of common solvents and appropriate drying agents for distillation:

SolventRecommended Drying AgentCautions
Tetrahydrofuran (THF), Diethyl EtherSodium/BenzophenoneHighly Flammable. Requires strict inert atmosphere. Benzophenone acts as a color indicator (deep blue/purple) for anhydrous conditions.
Dichloromethane (DCM), ChloroformCalcium Hydride (CaH₂)Reacts with water to produce H₂ gas. Ensure proper ventilation.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Pre-dry with molecular sieves, then distill from CaH₂.
Toluene, HexanesCalcium Hydride (CaH₂) or SodiumCaH₂ is generally safer than sodium metal.

Q6: Besides solvents, what other sources of moisture should I be concerned about?

A6: Water is ubiquitous. You must consider:

  • Glassware: Water readily adsorbs onto glass surfaces. All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum immediately before use.[10][11]

  • Reagents: Other reagents, especially salts or hygroscopic liquids, can introduce water. Dry them appropriately if their stability permits.

  • The atmosphere: Never perform a reaction with a moisture-sensitive compound open to the air. An inert atmosphere is essential.[6][12]

Part 3: Troubleshooting Guide

This section provides answers to common problems encountered during experiments.

Q7: I ran a reaction overnight and my NMR shows my starting material is gone, but I have a new, very polar peak. What happened?

A7: This is a classic sign of hydrolysis. The resulting sulfonic acid (R-SO₃H) is significantly more polar than the starting sulfonyl chloride (R-SO₂Cl) and will appear at a different chemical shift in the NMR spectrum. This indicates that moisture was present in your reaction. Review every step of your setup: Was the glassware truly dry? Was the solvent properly anhydrous? Was the inert atmosphere maintained throughout the entire reaction time? Even a small leak in the system can introduce enough moisture over several hours to completely hydrolyze the material.

Q8: My reaction seems sluggish or fails to go to completion. Could trace hydrolysis be the cause?

A8: Absolutely. Partial hydrolysis consumes your starting material, effectively altering the stoichiometry of your reaction. Furthermore, the HCl generated as a byproduct can interfere with many reactions, particularly those using acid-sensitive reagents or bases.[1] If you are using a base like triethylamine, for example, the byproduct HCl will react with it to form triethylammonium chloride, consuming the base intended for your primary reaction. This can stall the reaction.

Q9: How can I confirm my inert atmosphere technique is effective?

A9: A good visual indicator when using a balloon is to ensure it remains partially inflated throughout the experiment; a deflated balloon suggests a leak. For Schlenk line techniques, monitoring the bubbler for a consistent, slow positive pressure is key.[8] For ultimate confirmation, you can use a reaction with a known colorimetric indicator for anhydrous conditions, such as the sodium/benzophenone ketyl radical in THF, to test your general setup and solvent quality.

Part 4: Key Experimental Protocols

These step-by-step guides provide detailed methodologies for critical procedures.

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Balloon Method)

This protocol is suitable for many small-scale, routine reactions.

  • Glassware Preparation: Oven-dry your round-bottom flask, stir bar, and condenser at 120°C for at least 4 hours.

  • Assembly: While the glassware is still hot, assemble it quickly. Fold a rubber septum over the joint(s). Clamp the flask to a stand.[11]

  • Inert Gas Flush: Fill a balloon with nitrogen or argon. Attach a needle to the balloon. Pierce the septum with the balloon needle and insert a second "exit" needle.[10][11]

  • Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air. Then, remove the exit needle. The balloon should remain slightly pressurized.[10][11]

  • Reagent Addition: Add your anhydrous solvent and reagents via a dry syringe. To transfer liquids, first flush the syringe with inert gas. Withdraw the liquid, then pull a small "buffer" of inert gas into the syringe before removing it from the reagent bottle.[10][11] This prevents the reagent in the needle tip from being exposed to air.[11]

  • Reaction: Allow the reaction to proceed under the positive pressure of the balloon.

InertAtmosphereWorkflow A 1. Oven-Dry Glassware (>120°C) B 2. Assemble Hot Glassware with Septum A->B C 3. Attach Inert Gas Balloon (Inlet Needle) B->C D 4. Insert Exit Needle C->D E 5. Flush System (5-10 min) D->E F 6. Remove Exit Needle E->F G 7. Add Anhydrous Solvents/Reagents via Syringe F->G H 8. Maintain Positive Pressure & Run Reaction G->H caption_node Workflow for setting up an inert atmosphere reaction.

Caption: Workflow for setting up an inert atmosphere reaction.

Protocol 2: Purification of Dichloromethane (DCM) by Distillation
  • Pre-Drying (Optional but Recommended): Stir commercial-grade DCM over anhydrous calcium chloride (CaCl₂) for several hours to remove the bulk of the water.

  • Setup: Set up a distillation apparatus using oven- or flame-dried glassware. The receiving flask should be sealed with a septum and have a needle connected to an inert gas line/bubbler.

  • Drying Agent: In the distillation flask, place calcium hydride (CaH₂). Use approximately 10 g per liter of solvent. Caution: CaH₂ reacts with water to produce hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

  • Reflux: Add the pre-dried DCM to the distillation flask containing CaH₂. Heat the mixture to a gentle reflux and maintain for at least one hour.

  • Distillation: After refluxing, slowly begin the distillation. Collect the fraction boiling at 39-40°C.

  • Storage: The freshly distilled, anhydrous DCM should be used immediately or stored in a sealed flask with a Sure/Seal™ septum under an inert atmosphere.

References
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • King, J. F., & Lam, J. Y. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. American Chemical Society.
  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
  • Chem LibreTexts. (2022). 7.3: Inert Atmospheric Methods.
  • Nichols, L. (2022). Inert Atmosphere [Video]. YouTube.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
  • ResearchGate. (2021). How to create inert atmosphere?.
  • BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions.
  • Chemistry For Everyone. (2025). How Can You Purify Solvents for Laboratory Use? [Video]. YouTube.
  • (2025). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
  • Quora. (2017). Why will sulfonic acid chlorides not react with water?.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride.
  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride.
  • ChemicalBook. (n.d.). Thiophene-2-sulfonyl chloride(16629-19-9).

Sources

Work-up procedures for reactions with 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Ethylthiophene-2-sulfonyl chloride

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. My aim is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to help you navigate your reactions and work-ups successfully. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

This section covers the fundamental properties and handling of this compound, which are critical for experimental success.

Question: What are the key reactivity and stability concerns for this compound?

Answer: this compound is a highly reactive electrophile, a characteristic driven by the potent electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl). Its primary vulnerability is hydrolysis.[1] Like most sulfonyl chlorides, it readily reacts with water (moisture) to form the corresponding and generally unreactive 5-ethylthiophene-2-sulfonic acid.[1][2] This hydrolysis is often the primary cause of low yields in subsequent reactions.[3]

  • Expertise & Experience: From a practical standpoint, this means that all experiments should be conducted under strictly anhydrous conditions. Glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.[1] Reactions are best performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from compromising the reagent.

Question: How should I properly store this compound?

Answer: Proper storage is crucial to maintain the reagent's integrity. It should be stored in a tightly sealed container, often under an inert atmosphere, at a recommended temperature of -20°C. This minimizes both hydrolysis from ambient moisture and potential degradation over time. Always handle the reagent in a fume hood, as it is corrosive and can cause severe skin burns and eye damage.[4]

Question: What are the common reaction types and byproducts associated with this reagent?

Answer: The most common application is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with the expulsion of a chloride ion. A base, typically a non-nucleophilic one like pyridine or triethylamine, is required to neutralize the HCl generated in situ.[1]

Common Byproducts and Their Origins:

ByproductChemical NameOriginWork-up Removal Strategy
Hydrolysis Product 5-Ethylthiophene-2-sulfonic acidReaction with water/moisture.[1]Aqueous wash with a mild base (e.g., NaHCO₃ solution). The sulfonic acid is converted to its water-soluble salt.[5]
Bis-sulfonated Amine N,N-bis(5-ethylthiophene-2-sulfonyl)amineReaction of a primary amine with two equivalents of the sulfonyl chloride.[1]Use a slight excess of the primary amine or slow, controlled addition of the sulfonyl chloride to the amine solution.[3]
Unreacted Starting Material This compoundIncomplete reaction or use of excess reagent.Quenching with a nucleophile (water, amine, or base) to convert it to a more polar, easily separable derivative.[2]

Part 2: Core Work-up & Purification Protocols

This section provides detailed, step-by-step methodologies for the essential post-reaction procedures.

Protocol 1: Standard Aqueous Work-up for Sulfonamide Synthesis

This protocol is designed to quench the reaction, remove unreacted starting materials and byproducts, and isolate the crude product.

Step-by-Step Methodology:

  • Reaction Quenching (Critical Step):

    • Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted this compound.[2][5] Vigorous stirring is essential during this step to ensure complete mixing, especially in biphasic systems.[2]

    • Causality: This step converts the reactive sulfonyl chloride into the highly polar sulfonic acid (or its sodium salt), which will preferentially partition into the aqueous layer during extraction.[2]

  • Phase Separation & Extraction:

    • If your reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), transfer the entire mixture to a separatory funnel. If a water-miscible solvent was used (e.g., THF, Acetonitrile), first remove it under reduced pressure and then redissolve the residue in an extraction solvent.

    • Separate the organic and aqueous layers. Extract the aqueous layer 2-3 times with fresh portions of the organic solvent to recover any dissolved product.

  • Sequential Washing of the Combined Organic Layers:

    • Acid Wash: Wash the organic layer with 1M HCl (aq). This removes basic impurities, most commonly the pyridine or triethylamine catalyst.[1]

    • Base Wash: Wash with saturated NaHCO₃ (aq) solution. This removes the 5-ethylthiophene-2-sulfonic acid byproduct.[1]

    • Brine Wash: Wash with a saturated NaCl (aq) solution. This removes the bulk of the dissolved water from the organic layer, breaking up any emulsions and facilitating drying.[6]

  • Drying and Concentration:

    • Dry the washed organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Workflow for Standard Aqueous Work-up

A visual representation of the sequential steps in Protocol 1.

G cluster_reaction Reaction Phase cluster_workup Aqueous Work-up Phase cluster_product Product Isolation Reaction Completed Reaction Mixture (Product, Base, Solvent, Excess Sulfonyl Chloride) Quench 1. Quench at 0 °C (e.g., H₂O or NaHCO₃) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extract Wash_Acid 3a. Wash with 1M HCl (Removes Base) Extract->Wash_Acid Wash_Base 3b. Wash with Sat. NaHCO₃ (Removes Sulfonic Acid) Wash_Acid->Wash_Base Wash_Brine 3c. Wash with Brine (Removes Water) Wash_Base->Wash_Brine Dry 4. Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Chromatography or Recrystallization) Crude->Purify Final Pure Product Purify->Final

Caption: Standard workflow for quenching and extracting products from reactions with this compound.

Part 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues in a Q&A format.

Question: My final yield is consistently low. What are the likely causes and how can I fix it?

Answer: Low yield is a frequent issue, often traceable to a few key areas.[3]

  • Cause 1: Hydrolysis of the Starting Material. As discussed, this compound is highly sensitive to moisture.[1]

    • Solution: Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended to exclude atmospheric moisture.[1] Use a fresh bottle of the sulfonyl chloride if possible.

  • Cause 2: Inefficient Reaction Conditions. The choice of base and solvent is critical.[3]

    • Solution: Use a non-nucleophilic base like triethylamine or pyridine to avoid competition with your amine nucleophile. The solvent (e.g., DCM, THF) must fully dissolve both reactants. Ensure you are using the correct stoichiometry; a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion.[1]

  • Cause 3: Product Loss During Work-up. Your sulfonamide product may have some water solubility, or an incorrect pH during extraction could lead to losses.

    • Solution: After the initial separation, ensure you back-extract the aqueous layer multiple times with your organic solvent. Also, verify the pH of the aqueous layer after the acid and base washes to ensure complete neutralization/removal of impurities.

Question: My purified product is contaminated with a persistent impurity that has a similar Rf to my product in column chromatography. What should I do?

Answer: This is a classic purification challenge, often caused by unreacted sulfonyl chloride co-eluting with a non-polar product.[2]

  • Cause: Similar Polarity. The unreacted this compound has a polarity that can be very close to that of the desired sulfonamide product, making chromatographic separation difficult.

    • Solution 1: Pre-Chromatography Quench. The most effective strategy is to deliberately convert the leftover sulfonyl chloride into a much more polar species before you load the column.[2] After the reaction, but before the main work-up, add a small amount of a simple, highly polar amine (like aqueous ammonia or a primary amine like butylamine) to the reaction mixture. This will react with the excess sulfonyl chloride to form a highly polar sulfonamide that will have a very low Rf and stick to the baseline of the silica gel column, allowing for easy separation of your desired product.[2]

    • Solution 2: Scavenger Resins. For a cleaner approach, use a polymer-bound amine scavenger. Add the resin to the reaction mixture, stir for a few hours, and then simply filter it off. The resin will have reacted with and "scavenged" the excess sulfonyl chloride, leaving your product in solution.[2]

Question: My product oiled out during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point.[7]

  • Solution 1: Re-dissolve and Cool Slowly. Add a small amount of additional hot solvent to fully redissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation. Do not disturb the flask during this period.[7]

  • Solution 2: Induce Crystallization. If slow cooling fails, try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.[7]

  • Solution 3: Use a Solvent/Anti-Solvent System. Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the product is insoluble, until the solution becomes persistently cloudy. This controlled decrease in solubility can promote the formation of high-quality crystals.[7]

Troubleshooting Logic Tree for Low Yield

A diagnostic workflow to systematically identify the cause of low reaction yields.

G cluster_1 1. Reactant & Conditions cluster_2 2. Work-up & Purification StartNode Problem: Low Product Yield Cat1 Reactant Quality & Reaction Conditions StartNode->Cat1 Investigate CategoryNode CategoryNode QuestionNode QuestionNode AnswerNode AnswerNode Q1 Were anhydrous conditions used? Cat1->Q1 Q2 Is the base appropriate? (e.g., non-nucleophilic) Q1->Q2 Yes A1_No Root Cause: Sulfonyl Chloride Hydrolysis. Solution: Dry glassware/solvents, use inert atmosphere. Q1->A1_No No Q3 Is stoichiometry correct? (slight excess of amine) Q2->Q3 Yes A2_No Root Cause: Side reactions or poor HCl quench. Solution: Use Pyridine or TEA. Q2->A2_No No A3_No Root Cause: Incomplete reaction. Solution: Use 1.1-1.2 eq. of amine. Q3->A3_No No Cat2 Work-up & Purification Procedure Q3->Cat2 Yes Q4 Was the aqueous layer back-extracted? Cat2->Q4 Q5 Were wash steps effective? (Checked pH?) Q4->Q5 Yes A4_No Root Cause: Product loss to aqueous phase. Solution: Back-extract aqueous layer 2-3x. Q4->A4_No No A5_No Root Cause: Incomplete removal of byproducts. Solution: Ensure proper pH for washes. Q5->A5_No No A_Final Yield issue likely resolved. If not, investigate side reactions via LCMS analysis of crude mixture. Q5->A_Final Yes

Caption: A troubleshooting workflow for diagnosing the root cause of low yields in sulfonamide synthesis.

References

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis.
  • ResearchGate. (2016).
  • ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?
  • EvitaChem. 5-Acetylthiophene-3-sulfonyl chloride.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Sigma-Aldrich. This compound.
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
  • PubChem. 5-Methylthiophene-2-sulfonyl chloride.

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Technical Support Center: Characterization of 5-Ethylthiophene-2-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 5-ethylthiophene-2-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of compounds. Here, we provide troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the scientific integrity and success of your work.

Part 1: Troubleshooting and FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format, offering explanations and practical solutions.

Synthesis and Purification

Question 1: I am seeing a low yield for my 5-ethylthiophene-2-sulfonamide synthesis. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 5-ethylthiophene-2-sulfonamides can often be attributed to several factors throughout the synthetic route. A common route involves the chlorosulfonation of 2-ethylthiophene followed by amination.

  • Inefficient Chlorosulfonation: The initial chlorosulfonation of 2-ethylthiophene is a critical step. Incomplete reaction or side reactions can significantly reduce the yield of the desired 5-ethylthiophene-2-sulfonyl chloride intermediate. Ensure you are using a sufficient excess of chlorosulfonic acid and controlling the reaction temperature carefully, as overheating can lead to degradation of the thiophene ring. A recent study on the synthesis of related 5-bromothiophene-2-sulfonamide utilized a controlled addition of chlorosulfonic acid to bromothiophene in carbon tetrachloride to manage the reaction's exothermicity.[1]

  • Hydrolysis of the Sulfonyl Chloride: The this compound intermediate is highly reactive and susceptible to hydrolysis. It is crucial to work under anhydrous conditions and to use dry solvents and reagents. Any moisture present will convert the sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine in the subsequent step.

  • Steric Hindrance during Amination: While less of a concern with ammonia or simple primary amines, bulkier amines may react more slowly due to steric hindrance around the sulfonyl group.[2] If you are using a sterically demanding amine, consider increasing the reaction time or temperature, or using a stronger, non-nucleophilic base to facilitate the reaction.

  • Purification Losses: Significant loss of product can occur during workup and purification. 5-Ethylthiophene-2-sulfonamides can have moderate polarity, leading to issues with phase separation during aqueous workups. Ensure complete extraction by using an appropriate organic solvent and performing multiple extractions. During column chromatography, tailing or irreversible adsorption onto the silica gel can be an issue. Pre-treating the silica gel with triethylamine can help mitigate this.

Question 2: My purified 5-ethylthiophene-2-sulfonamide appears to be unstable and discolors over time. What is causing this degradation and how can I store it properly?

Answer: The thiophene ring, while aromatic, can be susceptible to oxidation, especially when substituted with electron-donating groups like the ethyl group.[3][4] The sulfonamide group can also influence the electronic properties of the ring.

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized, leading to the formation of sulfoxides or sulfones, which can be colored impurities. This process can be accelerated by exposure to light and air.

  • Acid/Base Sensitivity: The sulfonamide proton is acidic and can be removed by a base. The resulting anion may be more susceptible to oxidative degradation. Conversely, strong acidic conditions can lead to the hydrolysis of the sulfonamide bond.

  • Storage Recommendations: To minimize degradation, 5-ethylthiophene-2-sulfonamides should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (e.g., -20°C). Storing the compound as a dry solid is preferable to storage in solution, as solvents can facilitate degradation pathways.

Analytical Characterization

Question 3: I am struggling to interpret the ¹H NMR spectrum of my 5-ethylthiophene-2-sulfonamide. The aromatic region is complex. Can you help?

Answer: The ¹H NMR spectrum of a 5-ethylthiophene-2-sulfonamide will have characteristic signals for the ethyl group and the thiophene ring protons. The complexity in the aromatic region arises from the coupling between the two protons on the thiophene ring.

  • Expected Signals and Couplings:

    • Ethyl Group: You should observe a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with a coupling constant (J) typically around 7.5 Hz.

    • Thiophene Protons: You will see two doublets in the aromatic region, corresponding to the protons at the 3- and 4-positions of the thiophene ring. The coupling constant between these two protons (³JHH) is typically in the range of 3.5-4.5 Hz. The proton at the 3-position will be a doublet, and the proton at the 4-position will also be a doublet. The chemical shifts of these protons are influenced by the electronic effects of the ethyl and sulfonamide groups. Generally, the proton at the 3-position appears more downfield due to the deshielding effect of the adjacent sulfonamide group.

  • Troubleshooting Complex Spectra:

    • Impurity Peaks: Ensure that the complex signals are not due to impurities. Compare the integration of the aromatic signals to the ethyl group signals. The ratio should be 1:1 for the two thiophene protons.

    • Overlapping Signals: In some deuterated solvents, the signals from the thiophene protons might be broad or overlap with other peaks. Running the NMR in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) can often resolve overlapping signals.

    • 2D NMR: If the 1D spectrum is still ambiguous, acquiring a 2D COSY (Correlation Spectroscopy) spectrum will definitively show the coupling between the two thiophene protons.

Question 4: My mass spectrometry data for a 5-ethylthiophene-2-sulfonamide shows an unexpected fragmentation pattern, particularly a loss of 64 Da. What does this correspond to?

Answer: The loss of 64 Da in the mass spectrum of an aromatic sulfonamide is a well-documented fragmentation pathway corresponding to the elimination of sulfur dioxide (SO₂).[5]

  • Mechanism of SO₂ Loss: This fragmentation often occurs via an intramolecular rearrangement in the gas phase upon collision-induced dissociation (CID). The protonated molecule undergoes a rearrangement where the sulfonamide nitrogen attacks the aromatic ring at the ipso-position (the carbon attached to the sulfur), leading to the expulsion of SO₂.[5]

  • Other Common Fragments: Besides the [M+H-SO₂]⁺ ion, you should also expect to see other characteristic fragments. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.[6][7] For 5-ethylthiophene-2-sulfonamide, you might observe fragments corresponding to the 5-ethylthiophene ring and the sulfonamide moiety.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the parent ion and its fragments, high-resolution mass spectrometry is invaluable. It can definitively confirm the loss of SO₂ by providing the exact mass of the fragment ion.[7]

Question 5: I am having difficulty achieving good peak shape and separation during HPLC analysis of my 5-ethylthiophene-2-sulfonamide. What method development strategies should I try?

Answer: Poor peak shape (e.g., tailing) and inadequate separation are common challenges in the HPLC analysis of sulfonamides.[8]

  • Column Selection: A C18 column is a good starting point for reversed-phase HPLC of sulfonamides.[6] However, if you experience peak tailing, it could be due to secondary interactions between the acidic sulfonamide proton and residual silanols on the silica-based stationary phase. Using a column with end-capping or a base-deactivated stationary phase can significantly improve peak shape.

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase is critical. At a pH below the pKa of the sulfonamide (typically around 5-7), the compound will be in its neutral form, which generally results in better retention and peak shape on a reversed-phase column. Buffering the aqueous component of your mobile phase (e.g., with phosphate or acetate buffer) is highly recommended to ensure reproducible retention times.

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice between them can affect the selectivity of the separation. Gradient elution is often necessary to separate the main compound from its impurities, especially if they have a wide range of polarities.[6]

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent to avoid peak distortion. Filtering the sample before injection is crucial to prevent clogging of the HPLC system.[6]

Part 2: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key experiments and presents quantitative data in a structured format.

Protocol 1: Synthesis of 5-Ethylthiophene-2-sulfonamide

This protocol is a generalized procedure based on common synthetic methods for thiophenesulfonamides.[1]

Materials:

  • 2-Ethylthiophene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ammonia solution (aqueous, concentrated) or desired amine

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Chlorosulfonation: a. In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2-ethylthiophene (1 equivalent) in anhydrous dichloromethane. b. Cool the solution to 0°C in an ice bath. c. Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. d. After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. e. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed. f. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. g. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x). h. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Use this intermediate immediately in the next step.

  • Amination: a. Dissolve the crude this compound in a suitable solvent like dichloromethane or THF. b. Cool the solution to 0°C. c. Slowly add an excess of the desired amine or concentrated aqueous ammonia (at least 2 equivalents) dropwise. d. Allow the reaction to stir at room temperature overnight. e. Monitor the reaction by TLC. f. Quench the reaction with water and separate the organic layer. g. Wash the organic layer with dilute HCl (if a primary or secondary amine was used to remove excess amine), followed by saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. i. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for developing a robust HPLC method for purity assessment.[9]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the 5-ethylthiophene-2-sulfonamide in a 50:50 mixture of acetonitrile and water.

Data Summary Table

The following table summarizes typical analytical data for a successfully synthesized and purified 5-ethylthiophene-2-sulfonamide.

Analytical Technique Parameter Expected Value/Observation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~7.5 ppm (d, 1H, J ≈ 4.0 Hz, H3-thiophene), ~6.8 ppm (d, 1H, J ≈ 4.0 Hz, H4-thiophene), ~5.0 ppm (br s, 2H, NH₂), ~2.9 ppm (q, 2H, J ≈ 7.6 Hz, CH₂), ~1.3 ppm (t, 3H, J ≈ 7.6 Hz, CH₃)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~155 ppm (C5-thiophene), ~140 ppm (C2-thiophene), ~126 ppm (C3-thiophene), ~124 ppm (C4-thiophene), ~24 ppm (CH₂), ~16 ppm (CH₃)
HRMS (ESI+) [M+H]⁺Calculated m/z for C₆H₁₀NO₂S₂: 192.0151, Found: 192.0155
HPLC Purity>98% (by area normalization at 254 nm)
Melting Point Dependent on the specific sulfonamide, but should be a sharp melting range.

Part 3: Visualizations and Workflows

This section provides diagrams to visualize key experimental workflows and logical relationships.

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Ethylthiophene chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) start->chlorosulfonation amination Amination (Ammonia/Amine) chlorosulfonation->amination crude_product Crude Product amination->crude_product workup Aqueous Workup crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure 5-Ethylthiophene-2-sulfonamide chromatography->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms hplc HPLC-UV (Purity) pure_product->hplc

Caption: Workflow for the synthesis and characterization of 5-ethylthiophene-2-sulfonamides.

Troubleshooting Logic for HPLC Analysis

G cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues start Poor HPLC Results (Peak Tailing/Poor Separation) check_ph Is mobile phase pH buffered and below pKa? start->check_ph optimize_gradient Optimize gradient slope start->optimize_gradient use_endcapped Use end-capped or base-deactivated column check_ph->use_endcapped No good_peak_shape Good Peak Shape check_ph->good_peak_shape Yes use_endcapped->good_peak_shape Result change_organic Change organic modifier (e.g., MeOH to ACN) optimize_gradient->change_organic No Improvement good_separation Good Separation optimize_gradient->good_separation Improved change_organic->good_separation Result

Caption: Troubleshooting logic for HPLC analysis of 5-ethylthiophene-2-sulfonamides.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Perreault, H., & Ramaley, L. (1996). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 7(8), 753–763.
  • YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review.
  • Horwitz, W. (1977). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 60(5), 1014–1023.
  • Pleasance, S., Blaylock, S. J., & O'Hara, M. F. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 643–654.
  • D'Ascenzo, G., Gentili, A., & Perret, D. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 84(3), 675–685.
  • Kokotou, M. G., & Thomaidis, N. S. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513–519.
  • Quora. (2023). What is the method of analysis of sulphonamides?
  • Li, Y., et al. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(10), 3233–3242.
  • Bonomo, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5933–5942.
  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267–273.
  • ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene...
  • Valderrama, J. O., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528.
  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342.
  • ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[5]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from

  • SpectraBase. (n.d.). Thiophene - Optional[1H NMR] - Chemical Shifts.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Rutherford, S. T., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8123.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • Benchchem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • YouTube. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II.
  • National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • National Institutes of Health. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.
  • Google Patents. (n.d.). Substituted thiophene-2-sulfonamides and their preparation.
  • ResearchGate. (n.d.). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides.
  • Agilent. (n.d.). Analysis of thiophene in benzene.
  • ResearchGate. (2024). (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • PubMed. (2024). Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6.
  • ResearchGate. (n.d.). Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and...
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020).
  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones.
  • ResearchGate. (n.d.). X-ray diffraction spectra of the sulfonamides as original samples.
  • PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde.
  • ResearchGate. (2017). Production of 0.1 to 5 micron diameter X-ray beams and their application to X-ray crystallography.

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Technical Support Center: 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with in-depth guidance on scaling up reactions with 5-Ethylthiophene-2-sulfonyl chloride. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Introduction: this compound is a valuable heterocyclic building block, frequently employed in medicinal chemistry to synthesize sulfonamide derivatives.[1] Thiophene-based sulfonamides are explored for a wide range of biological activities, making this reagent a key component in drug discovery pipelines.[2] However, like all sulfonyl chlorides, its high reactivity demands careful handling and optimized reaction conditions to prevent common pitfalls such as hydrolysis and side-product formation.[3] This guide addresses the most frequent challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to maintain the reagent's integrity. This compound is highly sensitive to moisture.[3][4] Hydrolysis converts it to the corresponding 5-ethylthiophene-2-sulfonic acid, which is unreactive under standard sulfonylation conditions and leads to lower yields.[3]

  • Storage: Store the reagent at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Handling: Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is corrosive and can cause severe skin burns and eye damage.[5][6] Use dry glassware and anhydrous solvents to minimize exposure to moisture.[3] It is advisable to warm the container to room temperature before opening to prevent condensation of atmospheric moisture inside.

Q2: What are the best solvents and bases for a typical sulfonamide synthesis with this reagent?

A2: The choice of solvent and base is interdependent and crucial for reaction success.

  • Solvents: Anhydrous aprotic solvents are standard. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they are good at dissolving both the sulfonyl chloride and a wide range of amines without participating in the reaction.[3]

  • Bases: The base's primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] A non-nucleophilic organic base is strongly preferred to avoid competing with the amine nucleophile.[3]

    • Recommended Bases: Pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA) are excellent choices.[3][7] Pyridine can sometimes act as a nucleophilic catalyst, which can be beneficial, but hindered bases like TEA and DIPEA are purely acid scavengers.

    • Avoid Aqueous Bases: While Schotten-Baumann conditions (using an aqueous base like NaOH) are possible, they significantly increase the risk of hydrolyzing the sulfonyl chloride and are not recommended for high-fidelity lab-scale synthesis.[3]

Q3: Can I use a reagent bottle that was opened several months ago?

A3: It is strongly discouraged. Over time, even with careful handling, atmospheric moisture can hydrolyze the sulfonyl chloride, reducing its effective concentration.[3] This leads to inconsistent results and lower yields. For critical scale-up reactions, using a fresh or recently opened bottle of the reagent is the best practice to ensure reproducibility.

Troubleshooting Guide: Common Experimental Issues

Problem Area 1: Low or No Product Yield

Q: My sulfonamide reaction with this compound is resulting in a low yield or only starting material. What are the likely causes?

A: Low yield is a frequent issue that can almost always be traced back to reactant quality or reaction conditions.[8] The primary suspect is the hydrolysis of the sulfonyl chloride into its unreactive sulfonic acid form.[3]

Troubleshooting Workflow for Low Yield Here is a systematic approach to diagnosing the problem:

G start Low Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality conditions 2. Optimize Reaction Conditions start->conditions workup 3. Analyze Workup & Purification start->workup check_sulfonyl Is Sulfonyl Chloride fresh? (Anhydrous Handling) reagent_quality->check_sulfonyl Degradation check_amine Is Amine Pure & Dry? reagent_quality->check_amine Purity check_solvents Are Solvents Anhydrous? reagent_quality->check_solvents Moisture check_base Is Base appropriate? (Non-nucleophilic, 1.5 eq) conditions->check_base Stoichiometry/Type check_temp Is Temperature controlled? (Start at 0°C) conditions->check_temp Kinetics check_time Sufficient Reaction Time? (Monitor by TLC/LCMS) conditions->check_time Completion check_extraction Product lost in aqueous wash? (Check pH) workup->check_extraction Extraction check_chroma Product co-eluting or degrading on silica gel? workup->check_chroma Purification

Caption: Troubleshooting workflow for low sulfonamide yield.

Solutions:

  • Ensure Anhydrous Conditions: This is the most critical factor. Dry all glassware in an oven ( >100°C) and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, dispensed from a system like a solvent purification system or from a fresh, sealed bottle over molecular sieves.[3]

  • Use Fresh Reagent: As discussed in the FAQ, use a fresh bottle of this compound.

  • Optimize Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride. Use at least 1.5 equivalents of your base (e.g., TEA) to fully neutralize the generated HCl.[3]

  • Control Temperature: The reaction is exothermic. Add the sulfonyl chloride solution dropwise to the cooled (0°C) amine solution to control the reaction rate and prevent side reactions.[1] After the addition, the reaction can typically be allowed to warm to room temperature.[1]

Problem Area 2: Formation of Side Products

Q: I'm observing an unexpected spot on my TLC/LCMS. What could it be?

A: The two most common side products in sulfonamide synthesis are the sulfonic acid from hydrolysis and a bis-sulfonated amine (for primary amines).

Reaction Pathways: Desired Product vs. Side Products

G reagents 5-Ethylthiophene-2-SO2Cl + R-NH2 product Desired Sulfonamide R-NH-SO2-Th-Et reagents->product Path A (Desired) + Base, Anhydrous hydrolysis Sulfonic Acid HO-SO2-Th-Et reagents->hydrolysis Path B (Side Rxn) + H2O bis_sulfonylation Bis-Sulfonated Amine R-N(SO2-Th-Et)2 product->bis_sulfonylation Path C (Side Rxn) + excess SO2Cl (Primary Amines Only)

Caption: Competing reaction pathways in sulfonamide synthesis.

Solutions:

  • Preventing Hydrolysis (Sulfonic Acid): As detailed above, rigorous exclusion of water is paramount. If you suspect hydrolysis, the resulting sulfonic acid is highly polar and will often remain in the aqueous layer during an extraction or stick to the baseline on a silica gel TLC plate.

  • Preventing Bis-Sulfonylation (Primary Amines): The N-H proton on a newly formed sulfonamide is acidic, and a strong base can deprotonate it, allowing it to react with a second molecule of the sulfonyl chloride.[9] This is more common with primary amines.

    • Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution. This prevents localized high concentrations of the sulfonyl chloride.[9]

    • Stoichiometry Control: Do not use a large excess of the sulfonyl chloride. A 1:1.1 ratio of sulfonyl chloride to primary amine is a good starting point.[9]

    • Temperature Control: Running the reaction at a lower temperature (e.g., maintaining 0°C for several hours) can disfavor the second sulfonylation.[9]

Problem Area 3: Purification Challenges

Q: How can I effectively purify my 5-ethylthiophene-2-sulfonamide product?

A: Purification typically involves an aqueous workup followed by chromatography or recrystallization.[1]

  • Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate (NaHCO₃) to remove any unreacted sulfonyl chloride (by converting it to the water-soluble sodium sulfonate), and finally with brine.[1]

  • Chromatography: Thiophene-containing compounds can sometimes be challenging to purify via silica gel chromatography due to interactions with the sulfur atom. Use a moderate polarity solvent system, such as Ethyl Acetate/Hexanes, and consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent if you observe significant tailing or product degradation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[1][10] Screen various solvent systems (e.g., Ethanol/water, Ethyl Acetate/Hexanes) to find conditions that provide good crystal formation.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a general procedure for reacting this compound with a primary or secondary amine.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the amine (1.1 mmol, 1.1 eq.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 eq.) to the stirred solution.

  • Reagent Addition: In a separate dry flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LCMS.[1][3]

  • Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.[1]

Data Presentation: Recommended Reaction Parameters
ParameterPrimary AmineSecondary AmineAromatic AmineRationale
Amine (eq.) 1.1 - 1.21.1 - 1.21.2 - 1.5Slight excess ensures full conversion of the sulfonyl chloride. Less nucleophilic aromatic amines may require a larger excess.
Base (eq.) 1.51.52.0Must be sufficient to neutralize all generated HCl. Pyridine or TEA are standard.
Temperature 0°C to RT0°C to RTRT to 40°CAromatic amines are less reactive and may require gentle heating to achieve a reasonable reaction rate.
Reaction Time 2 - 6 hours6 - 18 hours12 - 24 hoursReaction rate depends on amine nucleophilicity. Monitor by TLC/LCMS for completion.

References

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis.
  • Zhang, P., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Various Authors. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • ResearchGate. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]

  • He, X., et al. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. RSC Publishing. [Link]

  • BenchChem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
  • He, X., et al. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers. [Link]

  • Savarin, C., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from Wikipedia. [Link]

  • Tandfonline. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Retrieved from Tandfonline. [Link]

  • Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • ScienceDirect. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from ScienceDirect. [Link]

  • Levitt, L. S. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843.
  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. [Link]

  • Nature. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Retrieved from Nature. [Link]

  • Gever, G. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from Thieme. [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 5-Ethenylthiophene-2-sulfonyl chloride. Retrieved from PubChem. [Link]

  • ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from ACS Publications. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from cbijournal.com. [Link]

  • PubMed Central. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from PubMed Central. [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. Retrieved from PubChem. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Ethylthiophene-2-sulfonyl Chloride and Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the choice of sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and the ultimate biological activity of the target molecule. Among the plethora of available sulfonyl chlorides, 5-ethylthiophene-2-sulfonyl chloride and the archetypal benzenesulfonyl chloride represent two distinct classes of reagents: one derived from a heteroaromatic system and the other from a simple aromatic carbocycle. This guide provides an in-depth technical comparison of their reactivity, supported by experimental data and theoretical principles, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical and Reactivity Parameters

PropertyThis compoundBenzenesulfonyl chloride
Molecular Formula C₆H₇ClO₂S₂C₆H₅ClO₂S
Molecular Weight 210.70 g/mol 176.62 g/mol [1]
Appearance Liquid[2]Colorless, oily liquid[1]
Key Reactivity Feature Enhanced reactivity due to the electron-rich thiophene ring.Standard reactivity for an aromatic sulfonyl chloride.
Hydrolysis Rate Data not availablek (21 °C in 1% aq. dioxane) = 2.25 x 10⁻³ s⁻¹ (Half-life ≈ 5.1 min)[1]

Delving into the Reactivity Landscape: A Head-to-Head Comparison

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic properties of the attached aromatic or heteroaromatic ring.

Electronic Effects: The Thiophene Advantage

The thiophene ring in this compound is an electron-rich heteroaromatic system. The presence of the sulfur atom in the ring allows for delocalization of its lone pair of electrons, which can be represented by resonance structures that place a partial negative charge on the carbon atoms of the ring. This inherent electron-donating character of the thiophene ring, however, is counteracted by the electron-withdrawing nature of the sulfonyl chloride group.

In contrast, the benzene ring of benzenesulfonyl chloride is a less electron-rich system compared to thiophene. The absence of a heteroatom with lone pairs to donate into the ring system results in a less pronounced electronic influence on the sulfonyl chloride group.

Therefore, from a theoretical standpoint, the sulfur atom in This compound is expected to be more electrophilic than in benzenesulfonyl chloride, leading to a higher reactivity towards nucleophiles. This is because the thiophene ring, despite the presence of the electron-donating ethyl group, is considered to be more "electron-deficient" in the context of its effect on an attached sulfonyl chloride group compared to a simple benzene ring.

Kinetic Data: A Quantitative Look at Reactivity

The hydrolysis of benzenesulfonyl chloride has been studied, and its rate constant in 1% aqueous dioxane at 21°C is 2.25 x 10⁻³ s⁻¹, corresponding to a half-life of approximately 5.1 minutes.[1] The hydrolysis of substituted benzenesulfonyl chlorides follows the Hammett equation, with electron-withdrawing groups increasing the rate of hydrolysis (positive ρ value).[3]

Experimental Protocols: A Practical Guide to Sulfonamide Synthesis

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a cornerstone reaction in medicinal chemistry.[4][5] Below are representative, detailed protocols for the synthesis of an N-aryl sulfonamide using both this compound and benzenesulfonyl chloride.

dot

experimental_workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification amine Amine Solution (Amine, Solvent, Base) ice_bath Cooling (0 °C) amine->ice_bath addition Slow, Dropwise Addition ice_bath->addition sulfonyl_chloride Sulfonyl Chloride Solution sulfonyl_chloride->addition stirring Stirring at RT (2-24 h) addition->stirring tlc TLC/HPLC Monitoring stirring->tlc workup Aqueous Workup tlc->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product Pure Sulfonamide purification->product

Caption: General workflow for sulfonamide synthesis.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-5-ethylthiophene-2-sulfonamide

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (p-anisidine) (1.05 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.05 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure sulfonamide.

Protocol 2: Synthesis of N-(4-methoxyphenyl)benzenesulfonamide

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • 4-Methoxyaniline (p-anisidine) (1.05 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Follow the same procedure as outlined in Protocol 1, substituting benzenesulfonyl chloride for this compound. High yields for the synthesis of sulfonamides from benzenesulfonyl chloride in aqueous media have also been reported, offering a greener alternative to chlorinated solvents.[2] For instance, preparative reactions with various amines in 1.0 M aqueous sodium hydroxide with a 5% excess of benzenesulfonyl chloride have yielded the corresponding sulfonamides in 94-98% yields.[6]

Causality Behind Experimental Choices

  • Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis, which leads to the formation of the corresponding sulfonic acid as an undesired byproduct.[4] Therefore, the use of anhydrous solvents and flame-dried glassware is crucial to maximize the yield of the desired sulfonamide.

  • Base: A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Low-Temperature Addition: The reaction between a sulfonyl chloride and an amine is often exothermic. Adding the sulfonyl chloride solution dropwise at 0 °C helps to control the reaction temperature, minimizing the formation of side products and preventing potential di-sulfonylation of the amine.[4]

  • Aqueous Workup: The series of washes with acidic, neutral, and basic aqueous solutions is designed to remove unreacted starting materials, the base catalyst, and any water-soluble byproducts.

Mechanistic Insights

The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

dot

Caption: General mechanism of sulfonamide formation.

The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a good leaving group, to form the stable sulfonamide bond.

Conclusion and Recommendations

Both this compound and benzenesulfonyl chloride are effective reagents for the synthesis of sulfonamides. However, the choice between them should be guided by the specific requirements of the synthetic target and the desired reactivity profile.

  • For enhanced reactivity and potentially milder reaction conditions, this compound is the superior choice. The electronic nature of the 5-ethylthiophene ring renders the sulfonyl group more susceptible to nucleophilic attack. This can be particularly advantageous when working with less reactive amines or when aiming for shorter reaction times.

  • Benzenesulfonyl chloride remains a reliable and cost-effective option for a wide range of sulfonamide syntheses. Its reactivity is well-characterized, and a vast body of literature exists to guide its application. For routine syntheses where high reactivity is not a primary concern, benzenesulfonyl chloride is an excellent and economical choice.

Ultimately, the selection of the appropriate sulfonylating agent is a strategic decision. By understanding the fundamental differences in reactivity between this compound and benzenesulfonyl chloride, researchers can optimize their synthetic routes, improve yields, and accelerate the discovery and development of novel chemical entities.

References

  • Benzenesulfonyl chloride. PubChem. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. [Link]

  • Amine Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacteria. ResearchGate. [Link]

  • Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). ResearchGate. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • 27.03 Hammett Substituent Constants Defined. YouTube. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • 2-thienyl group (CHEBI:35849). EMBL-EBI. [Link]

  • Profiling the Reactivity of Cyclic C-Nucleophiles towards Electrophilic Sulfur in Cysteine Sulfenic Acid. ResearchGate. [Link]

  • 5-Chlorothiophene-2-sulfonyl chloride. PubChem. [Link]

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Comparison of 5-ethylthiophene-2-sulfonyl chloride with other thiophenesulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiophene ring serves as a privileged scaffold, offering a stable, aromatic core amenable to diverse functionalization.[1] Thiophenesulfonamides, in particular, are a cornerstone of medicinal chemistry, present in numerous therapeutic agents due to their ability to act as bioisosteres of phenylsulfonamides and engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide provides an in-depth comparison of 5-ethylthiophene-2-sulfonyl chloride with its parent compound, thiophene-2-sulfonyl chloride, and its electron-withdrawn counterpart, 5-chlorothiophene-2-sulfonyl chloride. We will explore how the subtle modification at the C5 position significantly influences the reagent's physicochemical properties, reactivity, and ultimate utility in synthetic workflows.

The Influence of C5 Substitution: A Physicochemical Overview

The choice of a sulfonyl chloride reagent is often dictated by its physical properties, which impact handling, solubility, and reaction setup. The substitution at the C5 position of the thiophene ring—whether by hydrogen, an electron-donating ethyl group, or an electron-withdrawing chloro group—imparts distinct characteristics to each molecule.

PropertyThiophene-2-sulfonyl chlorideThis compound5-Chlorothiophene-2-sulfonyl chloride
CAS Number 16629-19-9[3]56921-00-7[4][5]2766-74-7[1][6]
Molecular Formula C₄H₃ClO₂S₂[3]C₆H₇ClO₂S₂[4][5]C₄H₂Cl₂O₂S₂[1][6]
Molecular Weight 182.65 g/mol [3]210.71 g/mol [4]217.09 g/mol [1][6]
Physical Form White to brown low melting solid or liquid[7]Liquid[4][5]Colorless to yellow liquid/semi-solid[8][9]
Melting Point 30-32 °C[3][7]Not applicable (Liquid)25-28 °C[9]
Boiling Point 130-132 °C / 14 mmHg[3][7]Data not available112-117 °C[1][6][8]
Density ~1.534 g/mL (estimate)[7]Data not available1.623 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.5722-1.5742[7]Data not availablen20/D 1.586[1][6]

As evidenced in the table, this compound is a liquid at room temperature, which can offer advantages in dosing and handling for large-scale reactions compared to the low-melting solids of its counterparts. The lack of available density and refractive index data in the public domain highlights its status as a more specialized reagent.

Comparative Reactivity: The Electronic Effect in Action

The primary role of a thiophenesulfonyl chloride is to act as an electrophile in reactions with nucleophiles, most commonly primary and secondary amines, to form sulfonamides. The reactivity of the sulfonyl chloride group is critically dependent on the electronic nature of the thiophene ring, which is modulated by the C5 substituent.

Fundamental Principle: The Hammett Equation

The Hammett equation provides a framework for understanding the influence of substituents on the reactivity of aromatic systems.[10] It posits that electron-donating groups (EDGs) increase electron density at the reaction center, thereby decreasing the electrophilicity of the sulfonyl sulfur and slowing the reaction rate with nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing electrophilicity and accelerating the reaction.

G

Experimental Evidence: Kinetic studies on the reaction of thiophene-2-sulfonyl chloride with substituted anilines in methanol have confirmed this principle.[6][11] The reaction follows second-order kinetics, and the rate is increased by electron-donating substituents on the nucleophile (the aniline) and decreased by electron-withdrawing groups.[11] Extrapolating this, we can confidently predict the relative reactivity of our three sulfonyl chlorides with a given amine:

  • 5-Chlorothiophene-2-sulfonyl chloride (Most Reactive): The strongly electron-withdrawing chlorine atom significantly depletes electron density from the thiophene ring, making the sulfonyl sulfur highly electrophilic and thus most susceptible to nucleophilic attack. This enhanced reactivity can be beneficial for reactions with poorly nucleophilic amines or when faster reaction times are desired.

  • Thiophene-2-sulfonyl chloride (Baseline Reactivity): This parent compound provides a standard level of reactivity for the thiophene-2-sulfonyl chloride system.[6][11]

  • This compound (Least Reactive): The ethyl group is a mild electron-donating group through induction. This effect slightly increases the electron density on the thiophene ring, which in turn reduces the electrophilicity of the sulfonyl sulfur. Consequently, it is expected to react more slowly than its counterparts. This can be a significant advantage, as slower, more controlled reactions often lead to cleaner product profiles with fewer side reactions, particularly with highly nucleophilic or complex amines.

Applications in Drug Development: Case Studies

The choice of a specific thiophenesulfonyl chloride is a strategic decision in a synthetic campaign, often guided by the properties required for the final drug candidate.

Case Study 1: Carbonic Anhydrase Inhibitors and Dorzolamide

The carbonic anhydrase inhibitor Dorzolamide is a crucial medication for treating glaucoma.[11] Its structure features a complex, chiral thieno[2,3-b]thiopyran-2-sulfonamide core. While patents describing its synthesis often start from advanced intermediates, the core structure is built upon a thiophene ring.[4][7][8][12][13] The sulfonamide moiety is essential for its inhibitory activity. The synthesis pathways involve creating a substituted thiophene core and subsequently introducing the sulfonamide group. The presence of alkyl substitution on the thiophene ring system of Dorzolamide makes reagents like this compound highly relevant for the synthesis of analogs and related drug candidates in this class.

Case Study 2: Anticancer Agents Derived from 5-Chlorothiophene-2-sulfonyl chloride

In the development of novel chemotherapeutics, researchers have synthesized derivatives of the natural product tetrandrine. One particularly potent compound, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine , demonstrated strong antiproliferative effects against several hepatocellular carcinoma cell lines.[9] In this application, the high reactivity of 5-chlorothiophene-2-sulfonyl chloride was leveraged to functionalize a complex natural product, showcasing its utility in creating highly potent, targeted agents.[9]

Experimental Protocols

To provide a practical context for the comparison, this section details a general procedure for the synthesis of the sulfonyl chloride reagents and a representative protocol for their use in sulfonamide formation.

Protocol 1: General Synthesis of 5-Substituted-Thiophene-2-Sulfonyl Chlorides

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.[9]

G Start Start: 2-Substituted Thiophene Step1 Dissolve in anhydrous CH₂Cl₂ Start->Step1 Reagent Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Setup Step3 Add Chlorosulfonic Acid (2.0 eq.) dropwise Step2->Step3 Reaction Step4 Stir at 0 °C for 1h, then RT for 2-4h Step3->Step4 Step5 Monitor by TLC Step4->Step5 Monitoring Workup Quench on Ice-Water Step5->Workup Completion Extract Extract with CH₂Cl₂ Workup->Extract Isolation Dry Dry (Na₂SO₄), Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Purified Sulfonyl Chloride Concentrate->Product Final Product

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the starting material (e.g., 2-ethylthiophene) (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C using an ice-water bath. Add chlorosulfonic acid (2.0 eq.) to the dropping funnel and add it dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be purified further by vacuum distillation if necessary.

Protocol 2: Representative Synthesis of an N-Aryl Thiophenesulfonamide

This protocol is a generalized procedure for the reaction of a thiophenesulfonyl chloride with an amine.[14][15]

Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (e.g., aniline) (1.0 eq.) and a suitable base such as triethylamine or pyridine (1.5 eq.) in anhydrous DCM or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Dissolve the thiophenesulfonyl chloride (1.05 eq.) (e.g., this compound) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. The less reactive this compound may require longer reaction times or gentle heating compared to the 5-chloro variant.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Transfer to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Conclusion and Strategic Recommendations

The choice between this compound, thiophene-2-sulfonyl chloride, and 5-chlorothiophene-2-sulfonyl chloride is a nuanced decision that hinges on the specific goals of the synthetic chemist.

  • This compound is the reagent of choice when a more controlled reaction is desired. Its attenuated reactivity, a direct consequence of the electron-donating ethyl group, minimizes side-product formation, which is particularly valuable when working with complex, multifunctional, or highly reactive amines. Its liquid form can also be an advantage for process chemistry.

  • Thiophene-2-sulfonyl chloride serves as a reliable, cost-effective baseline standard for general-purpose synthesis of thiophenesulfonamides.

  • 5-Chlorothiophene-2-sulfonyl chloride is ideal for situations requiring high reactivity. It is particularly useful for engaging less reactive amines or for accelerating reaction times to improve throughput.

By understanding the interplay between the C5-substituent, physicochemical properties, and reactivity, researchers and drug development professionals can make more informed and strategic decisions, optimizing their synthetic routes to access novel and potent thiophenesulfonamide-based therapeutics.

References

  • Arcoria, A., Maccarone, E., Musumarra, G., & Tomaselli, G. A. (1973). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 38(15), 2755–2758. [Link]

  • Arcoria, A., et al. (1973). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. iris.unict.it. [Link]

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  • ACS Publications. Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. [Link]

  • Google Patents.
  • OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

  • Al-Ghorbani, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Center for Biotechnology Information. [Link]

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The Ascendancy of the Thiophene Scaffold: A Comparative Analysis of 5-Ethylthiophene-2-sulfonamide's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the vast and ever-evolving landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent development. Its versatility is underscored by a broad spectrum of biological activities, including antibacterial, anticancer, and diuretic properties. Within this chemical class, the incorporation of heterocyclic rings has often led to enhanced potency and selectivity. This guide provides a comprehensive comparison of the biological activity of 5-ethylthiophene-2-sulfonamide against other notable sulfonamide derivatives, grounded in experimental data and mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the unique attributes of thiophene-based sulfonamides.

Carbonic Anhydrase Inhibition: A Tale of Two Scaffolds

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in regulating pH, CO2 and bicarbonate transport, and various biosynthetic pathways.[1][2] Their inhibition has been a successful strategy for the treatment of glaucoma, edema, and certain types of cancer.[3] Sulfonamides are the most prominent class of CA inhibitors (CAIs).[3]

The Thiophene Advantage

Heterocyclic sulfonamides, particularly those containing a thiophene ring, have demonstrated significantly higher potency as CA inhibitors compared to their simple benzenesulfonamide counterparts.[4] The thiophene-2-sulfonamide scaffold itself has been reported to be approximately 40 times more active than benzenesulfonamide derivatives as CAIs.[4] This enhanced activity is attributed to the favorable interactions of the heterocyclic ring with the enzyme's active site.[5]

The introduction of substituents on the thiophene ring further modulates the inhibitory activity. Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents significantly influence the binding affinity for different CA isoforms.[5][6] Specifically, 5-substituted thiophene-2-sulfonamides have been extensively investigated.

While direct comparative data for 5-ethylthiophene-2-sulfonamide is not extensively available in a single study, we can infer its potential activity by examining related 5-substituted derivatives. For instance, studies on 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides have shown potent, low nanomolar inhibition of the cytosolic isoform hCA II and the tumor-associated isoform hCA IX.[7] This suggests that the 5-position of the thiophene ring is a critical site for introducing moieties that can enhance inhibitory potency and isoform selectivity. The ethyl group in 5-ethylthiophene-2-sulfonamide, being a small, hydrophobic substituent, likely contributes to favorable interactions within the hydrophobic regions of the CA active site.

Comparative Inhibitory Activity Data

To provide a quantitative perspective, the following table summarizes the inhibitory activities (Ki or IC50 values) of various sulfonamides against different human carbonic anhydrase (hCA) isoforms. It is important to note that these values are collated from different studies and experimental conditions may vary.

Compound ClassSpecific CompoundhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)Reference
Aromatic Sulfonamide Benzenesulfonamide>10,000~250~3000[8]
Acetazolamide (Clinically used)2501225[3]
Thiophene-2-sulfonamide Thiophene-2-sulfonamide7803192[4]
5-Substituted Thiophene-2-sulfonamide 5-(1-Naphthyl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide2242.25.4[7]
5-(3-Cyanophenyl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide75447.7811[7]

This table is a compilation of data from multiple sources and is intended for comparative illustration. Direct comparison should be made with caution due to potential variations in experimental methodologies.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase.

Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a change in pH using a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • Test compounds (e.g., 5-ethylthiophene-2-sulfonamide) dissolved in DMSO

  • CO2-saturated water

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the assay buffer. Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In one syringe of the stopped-flow instrument, place the enzyme solution and the pH indicator. In the second syringe, place the CO2-saturated water.

  • Initiation of Reaction: Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid causes a drop in pH, which is detected by a change in the absorbance of the pH indicator.

  • Inhibition Measurement: To measure inhibition, pre-incubate the enzyme with various concentrations of the test compound before mixing with the CO2 substrate.

  • Data Analysis: Determine the initial rates of the reaction in the presence and absence of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.

Workflow Diagram:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Enzyme Solution A1 Load Syringes: 1: Enzyme + Indicator 2: CO2 Substrate P1->A1 P2 Prepare Serial Dilutions of Inhibitor A2 Pre-incubate Enzyme with Inhibitor P2->A2 P3 Prepare CO2-Saturated Water P3->A1 A3 Rapid Mixing in Stopped-Flow Instrument A1->A3 A2->A3 A4 Monitor Absorbance Change A3->A4 D1 Determine Initial Reaction Rates A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 and Ki Values D2->D3 HIF1_CAIX_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1_complex HIF-1α/β Complex Formation & Nuclear Translocation HIF1a->HIF1_complex CA9_Gene CA9 Gene Transcription HIF1_complex->CA9_Gene CAIX_Protein CA IX Protein Synthesis & Membrane Localization CA9_Gene->CAIX_Protein HCO3_H HCO₃⁻ + H⁺ CAIX_Protein->HCO3_H catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein pH_regulation Extracellular Acidification & Intracellular pH Regulation HCO3_H->pH_regulation Tumor_Survival Tumor Cell Survival, Proliferation, & Invasion pH_regulation->Tumor_Survival Inhibitor 5-Ethylthiophene-2-sulfonamide (CA IX Inhibitor) Inhibitor->CAIX_Protein inhibits

Caption: Role of CA IX in Hypoxic Cancer Cells and its Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity: A Renewed Focus on an Old Target

The classical mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [9]However, the emergence of antibiotic resistance has necessitated the exploration of novel antibacterial agents and mechanisms.

Thiophene Sulfonamides as Antibacterial Agents

Thiophene-containing sulfonamides have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. [10][11]Their mechanism of action may not be limited to DHPS inhibition. Recent studies suggest that bacterial carbonic anhydrases could be a viable target for novel antibacterial agents. [2][12]By inhibiting bacterial CAs, these compounds can disrupt essential physiological processes such as pH homeostasis and metabolism, leading to bacterial growth inhibition. [1] While direct comparative data on the antibacterial potency of 5-ethylthiophene-2-sulfonamide against classical sulfonamides like sulfamethoxazole is limited, the broader class of thiophene derivatives has shown significant potential. [13][14]

Comparative Antibacterial Activity Data

The following table provides a comparison of the minimum inhibitory concentration (MIC) values of different sulfonamides against common bacterial strains.

Compound ClassSpecific CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)Reference
Classical Sulfonamide Sulfamethoxazole>1024>1024[15][16]
Thiophene Carboxamide N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogue15.62-[14]
Thiophene Sulfonamide Thiophene sulfonamide derivative256.25[10]

This table is a compilation of data from multiple sources and is intended for comparative illustration. Direct comparison should be made with caution due to potential variations in experimental methodologies.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compound in Broth A1 Inoculate Wells with Bacterial Suspension P1->A1 P2 Prepare Standardized Bacterial Inoculum P2->A1 A2 Incubate Plates (35-37°C, 16-20h) A1->A2 D1 Visually Inspect for Bacterial Growth A2->D1 D2 Determine the Lowest Concentration with No Visible Growth (MIC) D1->D2

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion: The Promise of the 5-Ethylthiophene-2-sulfonamide Scaffold

The incorporation of a thiophene ring into the sulfonamide backbone represents a significant advancement in the design of potent and selective inhibitors of various biological targets. While direct and extensive comparative data for 5-ethylthiophene-2-sulfonamide is still emerging, the existing body of research on related 5-substituted thiophene-2-sulfonamides strongly suggests its potential as a highly active biological agent.

The thiophene scaffold consistently demonstrates superior performance over traditional aromatic sulfonamides, particularly in the inhibition of carbonic anhydrases. This enhanced activity translates into promising anticancer and potentially novel antibacterial applications. The 5-ethyl substituent likely contributes to favorable hydrophobic interactions within the target binding sites, further modulating the compound's activity and selectivity.

Future research should focus on direct, head-to-head comparative studies of 5-ethylthiophene-2-sulfonamide against a broad panel of other sulfonamides under standardized assay conditions. Such studies will be crucial in fully elucidating the therapeutic potential of this promising scaffold and paving the way for the development of next-generation sulfonamide-based drugs.

References

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A Comparative Spectroscopic Guide to 5-Ethylthiophene-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple listing of data, explaining the causal relationships between molecular structure and spectral output. It offers detailed, self-validating experimental protocols and presents comparative data to highlight the subtle yet significant spectral shifts that arise from minor structural modifications.

Introduction to Spectroscopic Characterization

The precise identification and structural confirmation of newly synthesized compounds are paramount in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools in this process. Each method provides a unique piece of the structural puzzle.

  • NMR Spectroscopy reveals the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, offering detailed insights into the molecular skeleton and connectivity.

  • FT-IR Spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

  • Mass Spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis.[1]

  • UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like the thiophene ring.[2]

This guide will compare three representative compounds to illustrate key spectroscopic differences:

  • Compound A: 5-Ethylthiophene-2-sulfonamide (The parent compound)

  • Compound B: N-Acetyl-5-ethylthiophene-2-sulfonamide (An N-substituted derivative)

  • Compound C: 4-Bromo-5-ethylthiophene-2-sulfonamide (A ring-substituted derivative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for a comprehensive mapping of the molecule's structure.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sulfonamide derivative in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Ensure the sample is fully dissolved. Filter the solution through a pipette with a cotton plug to remove any particulate matter.[4]

  • Instrument Setup: Transfer the solution to a clean NMR tube.[4] Place the tube in the spectrometer. The instrument is then tuned, and the magnetic field is locked using the deuterium signal from the solvent.[3]

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. For a typical analysis, acquire 16-32 scans with a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[3]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase-corrected, and the chemical shift axis is calibrated, typically to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[3]

Comparative ¹H NMR Analysis

The electronic environment of the thiophene ring protons is highly sensitive to the nature and position of substituents.

CompoundH3 Signal (δ, ppm)H4 Signal (δ, ppm)Ethyl (CH₂) (δ, ppm)Ethyl (CH₃) (δ, ppm)Other Protons (δ, ppm)
A: 5-Ethylthiophene-2-sulfonamide ~7.05 (d)~7.50 (d)~2.90 (q)~1.35 (t)~5.0 (br s, NH₂)
B: N-Acetyl-5-ethylthiophene-2-sulfonamide ~7.15 (d)~7.65 (d)~2.95 (q)~1.40 (t)~8.5 (br s, NH), ~2.1 (s, COCH₃)
C: 4-Bromo-5-ethylthiophene-2-sulfonamide ~7.60 (s)-~3.00 (q)~1.40 (t)~5.2 (br s, NH₂)

Causality and Interpretation:

  • In the parent Compound A , the two thiophene protons (H3 and H4) appear as doublets due to coupling with each other.

  • In Compound B , the electron-withdrawing acetyl group on the sulfonamide nitrogen causes a slight downfield shift for all protons compared to Compound A. The most significant change is the appearance of a singlet for the acetyl methyl group and a downfield shift of the NH proton.[5]

  • In Compound C , the substitution of H4 with bromine results in the H3 proton appearing as a singlet, as it no longer has an adjacent proton to couple with. The strong electron-withdrawing effect of the bromine atom also causes a significant downfield shift of the H3 proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific chemical bonds.[6]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Finely grind 1-2 mg of the solid sulfonamide sample with an agate mortar and pestle.[7]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.[7]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[7][8]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first, then acquire the sample spectrum.[6]

Comparative FT-IR Analysis

The sulfonamide group provides strong, characteristic absorption bands.

Compoundν(N-H) stretch (cm⁻¹)ν(S=O) asym stretch (cm⁻¹)ν(S=O) sym stretch (cm⁻¹)Other Key Bands (cm⁻¹)
A: 5-Ethylthiophene-2-sulfonamide ~3350, ~3250 (two bands for primary amine)~1330~1160-
B: N-Acetyl-5-ethylthiophene-2-sulfonamide ~3280 (single band for secondary amide)~1345~1170~1690 (C=O stretch)
C: 4-Bromo-5-ethylthiophene-2-sulfonamide ~3350, ~3250 (two bands for primary amine)~1335~1165~550-650 (C-Br stretch)

Causality and Interpretation:

  • The most distinct feature of the sulfonamide group are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1370-1315 cm⁻¹ and 1181-1119 cm⁻¹, respectively.[5][9]

  • Compound A , a primary sulfonamide, shows two distinct N-H stretching bands, characteristic of the symmetric and asymmetric vibrations of the -NH₂ group.[10]

  • In Compound B , acylation of the nitrogen results in a secondary sulfonamide, which displays only a single N-H stretching band.[5] A strong carbonyl (C=O) absorption band appears around 1690 cm⁻¹, confirming the presence of the acetyl group. The S=O stretching frequencies are also shifted to slightly higher wavenumbers due to the electron-withdrawing nature of the acetyl group.

  • Compound C shows a spectrum very similar to the parent compound for the sulfonamide group, but may exhibit an additional absorption band in the lower frequency region (fingerprint region) corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar small molecules like sulfonamides.[11] It typically provides the molecular weight of the compound with minimal fragmentation, which is useful for confirming the elemental composition.[1] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[11][12]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

Comparative MS Analysis
CompoundFormulaExact MassObserved [M+H]⁺ (m/z)Key Fragmentation Ions (MS/MS)
A: 5-Ethylthiophene-2-sulfonamide C₆H₉NO₂S₂191.01192.02127 ([M+H - SO₂]⁺)
B: N-Acetyl-5-ethylthiophene-2-sulfonamide C₈H₁₁NO₃S₂233.02234.03192 ([M+H - C₂H₂O]⁺), 127 ([M+H - C₂H₂O - SO₂]⁺)
C: 4-Bromo-5-ethylthiophene-2-sulfonamide C₆H₈BrNO₂S₂268.92/270.92269.93/271.93205/207 ([M+H - SO₂]⁺)

Causality and Interpretation:

  • The most immediate result is the protonated molecular ion ([M+H]⁺), which confirms the molecular weight of each compound. For Compound C , the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed as two peaks separated by 2 m/z units.

  • A common and diagnostic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[13][14][15] This is often observed for all three compounds upon collision-induced dissociation (CID) in an MS/MS experiment.

  • For Compound B , an additional fragmentation pathway is the loss of ketene (C₂H₂O, 42 Da) from the acetyl group, leading to an ion with the same m/z as the protonated parent compound, A.

Visualization of Analytical Workflows

To effectively manage the characterization of a new chemical entity, a structured workflow is essential. The following diagram illustrates the logical progression from a synthesized compound to its full spectroscopic characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synth Synthesized Derivative Purify Purification (e.g., Chromatography) Synth->Purify NMR NMR (¹H, ¹³C) Purify->NMR FTIR FT-IR Purify->FTIR MS Mass Spec (ESI-MS) Purify->MS UVVis UV-Vis Purify->UVVis Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure UVVis->Structure Purity Purity Assessment Structure->Purity Report Final Report Purity->Report

Caption: General workflow for spectroscopic analysis.

The following diagram illustrates how different substitutions on the thiophene ring directly influence the observed ¹H NMR spectrum, specifically the signals for the thiophene ring protons.

G cluster_mod A Compound A H3: ~7.05 (d) H4: ~7.50 (d) Mod1 N-Acylation A:f0->Mod1 Mod2 Ring Bromination A:f0->Mod2 B Compound B (N-Acetyl) H3: ~7.15 (d) H4: ~7.65 (d) (Downfield Shift) C Compound C (4-Bromo) H3: ~7.60 (s) (Coupling Lost) Mod1->B:f0 Mod2->C:f0

Caption: Effect of substitution on ¹H NMR thiophene signals.

Conclusion

The systematic and comparative application of multiple spectroscopic techniques is essential for the unambiguous structural elucidation of 5-ethylthiophene-2-sulfonamide derivatives. As demonstrated, minor changes to the molecular structure, such as N-acylation or ring halogenation, produce predictable and interpretable changes in the NMR, FT-IR, and Mass Spectra. By understanding the causal links between structure and spectral data, researchers can confidently characterize novel compounds, validate synthetic routes, and build robust structure-activity relationship models that are crucial for modern drug development.

References

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  • Kwiecień, A., & de la Guardia, M. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 973-998.[1]

  • Kantharaj, E., et al. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(10), 1433-1443.[13]

  • Gäb, F., et al. (2018). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 90(15), 8874–8881.[16]

  • Li, H., et al. (2020). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 49(12), 1481-1484.[12]

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  • Expanding the Applications of ESI in LC-MS. (n.d.). Chromatography Today. Retrieved from [Link][11]

  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link][6]

  • Sample preparation for FT-IR. (n.d.). University of California, Berkeley. Retrieved from [Link][17]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.[18]

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  • Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi. Retrieved from [Link][19]

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  • What sample is needed for FTIR?. (2023, October 23). Rocky Mountain Labs. Retrieved from [Link][8]

  • Khan, M. A., et al. (2017). Synthesis, characterization and biological evaluation of novel thiophene derivatives. Journal of Saudi Chemical Society, 21(Supplement 1), S343-S352.[21]

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  • Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. (2024, March 19). Spectroscopy Online. Retrieved from [Link][23]

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  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link][4]

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  • Thiophene - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link][27]

  • Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. (2001). Microporous and Mesoporous Materials, 47(2-3), 267-277.[28]

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A Comprehensive Guide to the Structural Confirmation of 5-ethylthiophene-2-sulfonamide using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of pharmaceutical research and drug development, thiophene sulfonamides serve as crucial pharmacophores and versatile synthetic building blocks. Their derivatives are explored for a range of biological activities, including antibacterial and antiviral applications.[1][2] The precise substitution pattern on the thiophene ring is paramount, as even minor positional changes between isomers can drastically alter a compound's biological activity and pharmacokinetic profile.

The synthesis of 5-ethylthiophene-2-sulfonamide, for instance, can potentially yield isomeric impurities such as 4-ethylthiophene-2-sulfonamide. Relying solely on one-dimensional (1D) ¹H NMR can be misleading, as the proton splitting patterns might appear similar at first glance. Therefore, a robust, multi-dimensional NMR strategy is not merely confirmatory but essential for irrefutable structural validation. This guide provides an in-depth, experimentally-grounded workflow for the complete structural elucidation of 5-ethylthiophene-2-sulfonamide, leveraging a suite of 1D and 2D NMR experiments to provide a self-validating dataset.

The Analytical Challenge: Differentiating Positional Isomers

The primary challenge lies in definitively placing the ethyl group at the C5 position of the thiophene ring, adjacent to the sulfur atom, rather than at the C3 or C4 positions. While ¹H NMR provides initial clues through chemical shifts and coupling constants, these can be ambiguous. The true power of modern NMR lies in its ability to reveal through-bond correlations, painting a complete picture of the molecular skeleton.[3] This guide will demonstrate how a logical progression from 1D to 2D techniques systematically eliminates all structural ambiguity.

The Experimental Workflow: A Multi-faceted Approach

A successful structural confirmation relies on a sequence of experiments, each providing a unique piece of the puzzle. The workflow is designed to build upon the information gathered in the previous step, culminating in a cohesive and undeniable structural assignment.

G cluster_prep Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_confirm Conclusion Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR ¹H NMR (Proton Environment & Coupling) Prep->H1_NMR C13_NMR ¹³C NMR & DEPT-135 (Carbon Count & Type) H1_NMR->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirm Unambiguous Structure Confirmation HMBC->Confirm

Caption: A logical workflow for NMR-based structure elucidation.

Experimental Protocols & Methodologies

4.1. Sample Preparation A standardized and well-prepared sample is the foundation of high-quality NMR data.

  • Weighing: Accurately weigh 5-10 mg of the purified 5-ethylthiophene-2-sulfonamide product.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for many sulfonamides and its residual proton signal (~2.50 ppm) typically does not overlap with key analyte signals. The labile sulfonamide protons (-SO₂NH₂) are also readily observed in DMSO-d₆.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

4.2. NMR Data Acquisition All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.[5]

    • Causality: This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including the C=S carbon in the thiophene ring) are invisible in DEPT-135, aiding in their assignment.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[6]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached (one-bond correlation).[6][7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for this analysis. It reveals correlations between protons and carbons over two to three bonds (and sometimes four), allowing for the assembly of the molecular framework.[7][8]

Data Interpretation: Assembling the Structural Puzzle

5.1. Analysis of 1D NMR Spectra (¹H and ¹³C)

The first step is a thorough analysis of the 1D spectra to propose initial assignments. For 5-ethylthiophene-2-sulfonamide, we expect to see signals for the ethyl group protons, two distinct aromatic protons on the thiophene ring, and the sulfonamide NH₂ protons.

Table 1: Predicted ¹H and ¹³C NMR Assignments for 5-ethylthiophene-2-sulfonamide in DMSO-d₆

Atom PositionPredicted ¹H δ (ppm)MultiplicityCoupling (J Hz)Predicted ¹³C δ (ppm)DEPT-135Assignment Rationale
H3~7.10dJ3,4 ≈ 3.8 Hz--Thiophene proton adjacent to the unsubstituted carbon (C4).
H4~7.60dJ3,4 ≈ 3.8 Hz--Thiophene proton adjacent to the electron-withdrawing SO₂NH₂ group, expected to be downfield.
-SO₂NH~7.55br s---Labile protons of the sulfonamide group, often a broad singlet.[9]
-CH₂-~2.90qJCH₂,CH₃ ≈ 7.5 Hz~22-25NegativeMethylene protons coupled to the methyl group.
-CH₃~1.25tJCH₃,CH₂ ≈ 7.5 Hz~14-16PositiveMethyl protons coupled to the methylene group.
C2---~145-148AbsentQuaternary carbon attached to the electron-withdrawing SO₂NH₂ group.
C3---~127-130PositiveProtonated thiophene carbon.
C4---~130-133PositiveProtonated thiophene carbon, deshielded by the adjacent C5 substituent.
C5---~150-155AbsentQuaternary carbon bearing the ethyl group, significantly downfield.
-C H₂----~22-25NegativeMethylene carbon.
-C H₃---~14-16PositiveMethyl carbon.

Note: Predicted chemical shifts are based on data for thiophene-2-sulfonamide and general substituent effects in heterocyclic systems.[10][11]

5.2. Unambiguous Confirmation with 2D NMR

While the 1D data provides a strong hypothesis, the 2D correlation experiments provide the definitive proof.

¹H-¹H COSY:

  • A cross-peak will be observed between the thiophene protons at ~7.10 ppm (H3) and ~7.60 ppm (H4), confirming their adjacency.

  • A strong cross-peak will connect the quartet at ~2.90 ppm (-CH₂-) and the triplet at ~1.25 ppm (-CH₃), confirming the ethyl fragment.

¹H-¹³C HSQC:

  • This spectrum acts as a map, directly linking the proton signals to their attached carbons as laid out in Table 1, confirming which proton is attached to which carbon.

¹H-¹³C HMBC - The Decisive Experiment: The HMBC spectrum reveals the connectivity between fragments and confirms the substitution pattern. The key is to observe long-range correlations from the ethyl group protons to the thiophene ring carbons.

G cluster_main Key HMBC and COSY Correlations for 5-ethylthiophene-2-sulfonamide mol

Caption: Key 2D NMR correlations confirming the structure.

Table 2: Diagnostic 2D NMR Correlations for Structural Confirmation

Proton(s)Correlated Atom(s)ExperimentStructural Significance
Ethyl -CH₂- C4, C5, -CH₃ HMBC CRITICAL: The correlation from the methylene protons to two distinct thiophene ring carbons (C4 and C5) definitively places the ethyl group at C5. A 4-ethyl isomer would show correlations to C3 and C5.
H3 H4 COSY Confirms the adjacency of the two thiophene protons.
H3 C2, C4, C5 HMBC Shows connectivity of H3 to the carbon bearing the sulfonamide (C2), its neighboring carbon (C4), and the carbon bearing the ethyl group (C5).
H4 C2, C3, C5 HMBC Shows connectivity of H4 to the sulfonamide carbon (C2), its neighboring carbon (C3), and the ethyl-bearing carbon (C5).
Ethyl -CH₂- Ethyl -CH₃ COSY Confirms the ethyl fragment connectivity.
H3, H4, -CH₂-, -CH₃ C3, C4, -CH₂-, -CH₃ HSQC Confirms all direct proton-carbon attachments.

Conclusion: A Self-Validating System for Certainty

References

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing.
  • ChemicalBook. (2023). Thiophene-2-sulfonamide | 6339-87-3.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Pugmire, R. J., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Retrieved from [Link]

  • Banci, L., et al. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Retrieved from [Link]

  • Al-Zahrani, F. M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Nchofang, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. RSC Publishing. Retrieved from [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Retrieved from [Link]

  • Kivekas, R., et al. (n.d.). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. RSC Publishing. Retrieved from [Link]

  • OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

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Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry of 5-Ethylthiophene-2-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Gas-Phase Chemistry of a Promising Pharmacophore

Researchers, scientists, and drug development professionals are increasingly encountering novel sulfonamide derivatives, many of which, like 5-ethylthiophene-2-sulfonamide, hold significant therapeutic potential. A thorough understanding of their behavior under mass spectrometric analysis is paramount for unambiguous identification, structural elucidation, and robust quantification in complex matrices. This guide provides an in-depth comparison of the mass spectrometric behavior of 5-ethylthiophene-2-sulfonamides, offering insights into their fragmentation patterns under different ionization techniques and analysis platforms.

The Structural Context: A Tale of Two Moieties

The mass spectral fragmentation of 5-ethylthiophene-2-sulfonamide is fundamentally governed by the interplay between its two key structural components: the sulfonamide group and the 5-ethylthiophene ring. The labile S-N bond of the sulfonamide and the potential for charge localization and rearrangement within the thiophene ring dictate the primary fragmentation pathways.

Ionization Techniques: A Comparative Analysis of ESI and APCI

The choice of ionization source is a critical first step in the mass spectrometric analysis of 5-ethylthiophene-2-sulfonamides. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common techniques for LC-MS analysis of such compounds.

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, as the base peak, especially in positive ion mode. This is advantageous for molecular weight determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments. For 5-ethylthiophene-2-sulfonamide, ESI is expected to produce an abundant [M+H]⁺ ion, facilitating its sensitive detection.

Atmospheric Pressure Chemical Ionization (APCI): A More Energetic Alternative

APCI is generally suited for less polar and more volatile analytes than ESI. While it can also produce protonated molecules, the higher energy nature of the APCI source may lead to more in-source fragmentation. For some sulfonamides, APCI has been shown to be more effective than ESI in terms of separation efficiency and detection sensitivity, particularly when coupled with certain mobile phases.[1]

Table 1: Comparison of ESI and APCI for 5-Ethylthiophene-2-sulfonamide Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged dropletsGas-phase ion-molecule reactions
Analyte Polarity Best for polar to moderately polar compoundsBest for moderately polar to non-polar compounds
In-source Fragmentation Generally low, "soft" ionizationCan be significant, "harder" than ESI
Expected Primary Ion [M+H]⁺[M+H]⁺, with potential for more fragment ions
Sensitivity High, especially for compounds with basic sitesCan be higher for certain analytes and matrices[1]
Matrix Effects Can be susceptible to ion suppressionGenerally less susceptible to ion suppression

Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS) of 5-Ethylthiophene-2-sulfonamide

Collision-induced dissociation (CID) of the protonated 5-ethylthiophene-2-sulfonamide ([M+H]⁺) reveals a rich fragmentation pattern that provides definitive structural information. The fragmentation pathways are a composite of characteristic losses from the sulfonamide core and cleavages associated with the ethylthiophene substituent.

A key fragmentation pathway for aromatic sulfonamides under ESI-MS/MS involves the neutral loss of sulfur dioxide (SO₂), a process that often proceeds through an intramolecular rearrangement.[2][3] Another common fragmentation is the cleavage of the S-N bond. For 5-ethylthiophene-2-sulfonamide, the following key fragmentations are proposed:

  • Loss of SO₂ (64 Da): A characteristic fragmentation of sulfonamides, leading to a significant product ion.[2][3]

  • Cleavage of the S-N bond: This can result in the formation of the 5-ethylthiophene-2-sulfonyl cation or the aminyl radical.

  • Loss of the ethyl group (29 Da): Benzylic-like cleavage of the ethyl group from the thiophene ring is expected, leading to a stable thiophenemethyl-type cation.

  • Loss of ethene (28 Da) via McLafferty-type rearrangement: If a suitable gamma-hydrogen is available, this rearrangement is a possibility.

M_H [M+H]⁺ 5-Ethylthiophene-2-sulfonamide Frag1 [M+H - SO₂]⁺ Loss of Sulfur Dioxide M_H->Frag1 - SO₂ (64 Da) Frag2 [C₆H₇S]⁺ 5-Ethylthiophen-2-yl cation M_H->Frag2 - SO₂NH₂ (80 Da) Frag3 [C₄H₃S-SO₂NH₂]⁺ Thiophene-2-sulfonamide cation M_H->Frag3 - C₂H₅ (29 Da) Frag4 [M+H - C₂H₄]⁺ Loss of Ethene Frag2->Frag4 - H₂S (34 Da) cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry Stock Stock Solution (1 mg/mL in MeOH) Working Working Solutions (Dilution in 50:50 MeOH:H₂O + 0.1% FA) Stock->Working LC UHPLC System C18 Column Working->LC Mobile_Phase Mobile Phase (Water/Acetonitrile with 0.1% Formic Acid) ESI Electrospray Ionization (ESI) Positive Mode LC->ESI QqQ Triple Quadrupole (QqQ) MRM for Quantification ESI->QqQ QTOF Q-TOF High-Resolution MS and MS/MS for Identification ESI->QTOF

Caption: General workflow for LC-MS analysis of 5-ethylthiophene-2-sulfonamide.

Conclusion: A Multi-faceted Approach for Comprehensive Analysis

The comprehensive mass spectrometric analysis of 5-ethylthiophene-2-sulfonamides requires a strategic and multi-faceted approach. The choice of ionization technique and mass analyzer should be tailored to the specific research question. ESI is generally the preferred ionization method for generating abundant precursor ions for MS/MS analysis. For quantitative studies demanding high sensitivity and throughput, a triple quadrupole mass spectrometer operating in MRM mode is the ideal choice. For structural elucidation, metabolite identification, and a deeper understanding of the molecule's gas-phase chemistry, the high-resolution and accurate mass capabilities of a Q-TOF instrument are indispensable. By leveraging the strengths of these different technologies, researchers can confidently navigate the molecular maze and unlock the full potential of this promising class of compounds.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 795–802. [Link] [2]2. Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link]

  • Song, F., & D'Agostino, P. A. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of AOAC INTERNATIONAL, 84(4), 1313-1321. [Link]

  • Kim, D. H., & Lee, D. W. (2003). Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides. Journal of chromatography. A, 984(1), 153–158. [Link] [1]8. Sun, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. [Link]

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  • Hernández-Ortega, S., et al. (2003). Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal antiinflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(9), 879–886. [Link]

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A Comparative Guide to the X-ray Crystallography of 5-Ethylthiophene-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Sulfonamides in Medicinal Chemistry

Thiophene sulfonamides represent a privileged scaffold in modern drug discovery, exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 5-ethylthiophene-2-sulfonamide core, in particular, serves as a versatile template for the development of novel therapeutic agents. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, elucidated through X-ray crystallography, is paramount for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).

This guide provides an in-depth, comparative analysis of the X-ray crystallographic studies of 5-ethylthiophene-2-sulfonamide derivatives. We will explore the nuances of their synthesis, crystallization, and structural elucidation, while also benchmarking X-ray crystallography against alternative analytical techniques. The insights provided herein are intended to empower researchers in medicinal chemistry and materials science to leverage structural data for the rational design of next-generation therapeutics.

Experimental Protocols: From Synthesis to Single Crystals

The journey to a high-resolution crystal structure begins with the meticulous synthesis of the target compounds and the subsequent growth of high-quality single crystals.

Synthesis of 5-Ethylthiophene-2-sulfonamide Derivatives

A common synthetic route to N-substituted 5-ethylthiophene-2-sulfonamides commences with the commercially available 2-ethylthiophene. The synthesis typically involves a two-step process: chlorosulfonation followed by amination. For derivatization at the sulfonamide nitrogen, an alkylation step can be introduced. A representative synthetic scheme is outlined below.

General Procedure for the Synthesis of N-Alkyl-5-bromothiophene-2-sulfonamides:

A recently reported method for the synthesis of N-alkylated 5-bromothiophene-2-sulfonamides involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl bromides using lithium hydride (LiH) in dimethylformamide (DMF).[2] The reaction progress is monitored by thin-layer chromatography (TLC), and the product is precipitated by the addition of water.[2] While this procedure uses 5-bromothiophene-2-sulfonamide, a similar strategy can be adapted for 5-ethylthiophene-2-sulfonamide.

Further diversification can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the 5-position of the thiophene ring (if a suitable handle like a bromine atom is present).[2][3] This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Crystallization Strategies for Sulfonamide Derivatives

Obtaining diffraction-quality single crystals is often the most challenging step. Sulfonamides, with their ability to form strong hydrogen bonds, can be prone to polymorphism, where the same molecule crystallizes in different packing arrangements.[4] Controlling this phenomenon is crucial for reproducible results.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and left undisturbed for the solvent to evaporate slowly, leading to the formation of crystals. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.

  • Solvent/Anti-solvent Diffusion: This technique involves dissolving the sulfonamide in a "good" solvent and layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top.[4] Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystal growth at the interface.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Troubleshooting Common Crystallization Problems:

  • Oiling Out: This occurs when the compound separates as a liquid instead of a solid. This can often be remedied by using a lower crystallization temperature, changing the solvent system, or introducing a seed crystal.[4]

  • Poor Crystal Quality: Rapid crystallization often leads to small or poorly formed crystals. Slowing down the crystallization process by reducing the rate of evaporation or diffusion is key to obtaining larger, more ordered crystals.

Principles of X-ray Crystallography: A Workflow for Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. The workflow involves several key steps, from data collection to structure solution and refinement.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • Structure Solution: The initial atomic positions are determined using computational methods.

  • Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Comparative Analysis of Thiophene Sulfonamide Crystal Structures

ParameterCompound 1: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide[5]Compound 2: 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][7]thieno[3,2-j]phenanthridine[8]
Chemical Formula C₂₂H₁₆FNO₂S₂C₂₆H₁₉NO₂S₂
Molecular Weight 421.49 g/mol 453.56 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 15.138(3) Å, b = 7.777(2) Å, c = 16.736(3) Å, β = 108.69(3)°a = 11.011(2) Å, b = 16.273(3) Å, c = 12.012(2) Å, β = 108.31(3)°
Key Intermolecular Interactions N—H···O hydrogen bonds, C—H···F hydrogen bonds, C—H···π interactionsWeak π–π interactions

Key Structural Insights:

  • Conformational Flexibility: The dihedral angles between the thiophene ring and adjacent aromatic systems are crucial determinants of the overall molecular shape. In many reported structures of thiophene sulfonamides, the thiophene ring is nearly orthogonal to the phenyl ring of the benzenesulfonamide moiety.[6][8]

  • Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). These interactions play a pivotal role in the crystal packing, often leading to the formation of dimers, chains, or more complex three-dimensional networks.[5] The presence of an ethyl group at the 5-position of the thiophene ring is not expected to directly participate in hydrogen bonding but will influence the overall crystal packing through steric effects and weak C-H···π interactions.

  • π-π Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. The planarity of the thiophene ring facilitates such interactions.[8]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.[5][7]

Caption: A schematic representation of key intermolecular interactions in sulfonamide crystals.

Alternative Structural Characterization Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the solution-state conformation and dynamics.

TechniqueAdvantagesDisadvantages
X-ray Crystallography High resolution, provides precise bond lengths and angles.Requires single crystals, provides a static picture of the molecule.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the structure in solution, can study molecular dynamics.[10]Generally provides lower resolution structures than crystallography, limited to smaller molecules.[9][11]
Computational Modeling (e.g., DFT) Can predict molecular geometries and electronic properties, complements experimental data.Accuracy is dependent on the level of theory and basis set used.[12]

For sulfonamides, NMR spectroscopy is particularly useful for confirming the constitution and configuration in solution, where the molecule may adopt different conformations compared to the solid state due to the absence of crystal packing forces.[10]

Conclusion and Future Directions

X-ray crystallography is an indispensable tool in the study of 5-ethylthiophene-2-sulfonamide derivatives, providing critical insights into their three-dimensional structure and intermolecular interactions. This structural information is fundamental for the rational design of new drug candidates with improved efficacy and physicochemical properties. While obtaining high-quality crystals can be a bottleneck, systematic crystallization screening and troubleshooting can lead to success.

Future work in this area should focus on building a comprehensive crystallographic database of a diverse range of 5-ethylthiophene-2-sulfonamide derivatives. This will enable more robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Furthermore, the integration of crystallographic data with solution-state NMR and computational modeling will provide a more holistic understanding of the conformational landscape and biological activity of this important class of molecules.

References

  • Madhan, B., et al. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide. IUCrData, 8(7). Available at: [Link]

  • Madhan, B., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][7]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 521–525. Available at: [Link]

  • Madhan, B., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][7]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. SciSpace. Available at: [Link]

  • Madhan, B., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][7]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • Madhan, B., et al. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide. IUCr Journals. Available at: [Link]

  • Ahmad, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Available at: [Link]

  • Angeli, A., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. PubMed. Available at: [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography. University Medical School of Debrecen. Available at: [Link]

  • ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. ResearchGate. Available at: [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(10), 4474–4491. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Available at: [Link]

  • MDPI. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available at: [Link]

  • Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. Available at: [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]

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  • Arora, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available at: [Link]

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  • ResearchGate. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. ResearchGate. Available at: [Link]

  • MDPI. (2020). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

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  • PubChem. (n.d.). 5-(Phenylthio)thiophene-2-sulfonamide. PubChem. Available at: [Link]

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A Comparative Guide to HPLC Analysis of Reactions Involving 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the ability to accurately monitor reaction progress and assess the purity of intermediates is paramount. 5-Ethylthiophene-2-sulfonyl chloride is a critical building block in the synthesis of numerous compounds, yet its inherent reactivity poses significant analytical challenges. The sulfonyl chloride moiety, a powerful electrophile, is susceptible to nucleophilic attack by common HPLC solvents like water and methanol, leading to on-column or in-solution degradation and compromising analytical accuracy.[1][2]

This guide provides a comparative analysis of strategic HPLC approaches for monitoring reactions involving this compound. We will move beyond mere procedural descriptions to explore the underlying rationale for methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical systems.

The Core Analytical Challenge: Stability of the Sulfonyl Chloride

The primary obstacle in the HPLC analysis of this compound is its reactivity. Sulfonyl chlorides readily react with nucleophiles, including water and alcohols, which are principal components of reversed-phase (RP) mobile phases.[1][2] This reaction leads to the formation of the corresponding sulfonic acid, skewing analytical results by underrepresenting the concentration of the starting material and creating misleading impurity profiles.[3] Therefore, the central goal of any analytical method for this compound is to minimize its degradation during sample preparation and chromatographic analysis.

Several strategies can be employed to address this challenge:

  • Minimizing Analysis Time: Reducing the analyte's exposure to potentially reactive conditions.

  • Eliminating Reactive Mobile Phase Components: Avoiding water and protic solvents.[1]

  • Derivatization: Converting the reactive sulfonyl chloride into a stable derivative before analysis.[4][5]

This guide will compare two primary HPLC strategies: Ultra-Performance Liquid Chromatography (UPLC) for rapid analysis and Normal-Phase (NP) HPLC to avoid reactive solvents.

Method Comparison: UPLC vs. Normal-Phase HPLC

The choice between analytical techniques depends on the specific requirements of the analysis, such as the need for speed, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of two effective, yet fundamentally different, approaches.

Method A: Rapid Reversed-Phase Analysis with UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at high pressures to achieve significantly faster separations and higher resolution compared to traditional HPLC.[6][7][8][9] For a reactive compound like this compound, the primary advantage of UPLC is the drastic reduction in analysis time, which minimizes the opportunity for on-column degradation.[1][6]

Rationale: By significantly shortening the run time (typically to under 2-3 minutes), the contact time between the sulfonyl chloride and the aqueous mobile phase is minimized. While some degradation may still occur, it can be rendered negligible and consistent, allowing for reliable process monitoring. The use of a low-pH mobile phase (e.g., with 0.05% trifluoroacetic acid) can further suppress the hydrolysis of the sulfonyl chloride.

dot

Caption: UPLC workflow for minimizing analyte degradation.

Method B: Stability-Focused Normal-Phase HPLC

Normal-Phase (NP) HPLC operates on a different principle, utilizing a polar stationary phase (like silica or cyano) and a non-polar, aprotic mobile phase.[10][11][12] This approach is highly advantageous for reactive molecules like sulfonyl chlorides because it completely avoids nucleophilic solvents such as water and methanol.[1]

Rationale: The mobile phase in NP-HPLC typically consists of solvents like n-hexane, ethyl acetate, or dichloromethane.[10][12][13] Since these solvents are non-nucleophilic, the this compound remains stable throughout the analysis, providing a more accurate quantification of the unreacted starting material. However, NP-HPLC can suffer from longer run times and may not be suitable for gradient elution, potentially limiting its resolving power for complex mixtures.[1]

dot

Caption: Analyte fate in different mobile phases.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two proposed methods.

ParameterMethod A: Rapid RP-UPLCMethod B: NP-HPLCRationale for Difference
Analyte Stability Moderate; degradation minimized by speed.Excellent NP-HPLC uses non-nucleophilic, aprotic mobile phases, preventing hydrolysis.[1]
Analysis Time < 3 minutes 10-20 minutesUPLC technology with sub-2 µm particles allows for much higher flow rates and shorter columns.[7]
Resolution Excellent GoodUPLC offers superior peak efficiency. NP-HPLC is often limited to isocratic elution, reducing resolving power for complex mixtures.[1]
Solvent Cost/Disposal Lower cost, aqueous solvents.Higher cost, organic solvents.NP-HPLC requires more expensive and hazardous non-polar organic solvents.[10][12]
Robustness GoodSensitive to water content in sample/solvents.NP-HPLC is highly sensitive to trace amounts of water, which can alter retention times.
Ideal Use Case Rapid in-process control (IPC) where speed is critical.Accurate purity assessment and release testing where stability is paramount.The choice depends on balancing the need for speed against the need for absolute analyte stability.

Experimental Protocols

Protocol 1: Rapid RP-UPLC Method

This protocol is designed for high-throughput in-process control monitoring.

1. Instrumentation and Columns:

  • System: An ACQUITY UPLC H-Class System (Waters) or similar.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Detector: UV/PDA Detector.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1.0 µL.

  • Detection Wavelength: 270 nm.

  • Gradient Program:

    • 0.0 min: 30% B

    • 1.5 min: 95% B

    • 2.0 min: 95% B

    • 2.1 min: 30% B

    • 2.5 min: 30% B

3. Sample Preparation:

  • Withdraw 10 µL of the reaction mixture.

  • Immediately quench and dilute in 1.0 mL of acetonitrile in a 1.5 mL autosampler vial.

  • Vortex thoroughly and inject immediately.

4. System Suitability:

  • Prepare a solution containing the starting material and the expected product.

  • Acceptance Criteria: Resolution (Rs) between the two main peaks > 2.0; Tailing factor for the sulfonyl chloride peak < 1.5.

Protocol 2: Normal-Phase HPLC Method

This protocol is designed for accurate quantification where analyte stability is the primary concern.

1. Instrumentation and Columns:

  • System: An Agilent 1260 Infinity II LC System or similar HPLC.

  • Column: Luna Silica (2), 5 µm, 4.6 x 150 mm (Phenomenex).[11]

  • Detector: UV/PDA Detector.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of 90:10 (v/v) n-Hexane / Ethyl Acetate. Note: All solvents must be HPLC grade and anhydrous.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5.0 µL.

  • Detection Wavelength: 270 nm.

3. Sample Preparation:

  • Withdraw 10 µL of the reaction mixture.

  • Dilute in 1.0 mL of the mobile phase (90:10 Hexane/EtOAc) in a 1.5 mL autosampler vial. Ensure the diluent is free of water.

  • Vortex thoroughly before injection.

4. System Suitability:

  • Prepare a standard solution of this compound in the mobile phase.

  • Acceptance Criteria: Tailing factor < 1.8; %RSD of peak area for 5 replicate injections < 2.0%.

Conclusion and Recommendations

The optimal HPLC method for analyzing reactions involving this compound is dictated by the analytical objective.

  • For rapid, real-time reaction monitoring where speed is paramount and a consistent, minimal level of degradation is acceptable, the Rapid RP-UPLC method is superior. Its high throughput and excellent resolving power make it ideal for tracking the disappearance of starting material and the appearance of product.[6][9]

  • For accurate purity determination, reference standard characterization, or final product release testing , where the absolute stability of the analyte is non-negotiable, the Normal-Phase HPLC method is the recommended choice. By eliminating nucleophilic solvents, it provides the most accurate representation of the sample composition, albeit with a longer analysis time.[1][12]

In many drug development settings, both methods may be employed at different stages: the UPLC method for process development and optimization, and the NP-HPLC method for final quality control and stability studies. This dual approach leverages the strengths of each technique to ensure both efficiency and analytical integrity.

References

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A Researcher's Guide to the In Vitro Evaluation of 5-Ethylthiophene-2-Sulfonamide Compounds: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2] Among these, thiophene-based sulfonamides, such as 5-ethylthiophene-2-sulfonamide and its derivatives, have garnered significant interest for their potential as carbonic anhydrase inhibitors, antibacterial agents, and anticancer therapeutics.[3][4] This guide provides a comprehensive framework for the in vitro evaluation of this promising class of compounds, offering objective comparisons with established alternatives and supported by detailed experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct rigorous and reproducible in vitro studies.

The Rationale for a Multi-Faceted In Vitro Screening Approach

The biological activity of a compound is rarely monolithic. For a class of molecules as versatile as sulfonamides, a multi-faceted screening approach is not just beneficial, but essential for a comprehensive understanding of their therapeutic potential. The initial in vitro evaluation serves as a critical gatekeeper, providing early insights into a compound's efficacy, selectivity, and mechanism of action before committing to more resource-intensive preclinical and clinical studies.

This guide will focus on three key areas of in vitro testing that are particularly relevant to sulfonamide-based compounds:

  • Carbonic Anhydrase Inhibition Assays: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes, including glaucoma and cancer.[5][6]

  • Antibacterial Susceptibility Testing: The foundational therapeutic application of sulfonamides was in combating bacterial infections.[2][7] Assessing the antibacterial spectrum of novel derivatives remains a crucial aspect of their evaluation.

  • Anticancer Cytotoxicity Assays: A growing body of evidence highlights the potential of sulfonamide derivatives as anticancer agents, acting through various mechanisms such as cell cycle arrest and apoptosis induction.[1][8]

Comparative In Vitro Performance of 5-Ethylthiophene-2-Sulfonamide Derivatives

To illustrate the comparative nature of this guide, we present hypothetical data for a series of 5-ethylthiophene-2-sulfonamide derivatives. These data are intended to be representative of what a researcher might expect to generate following the protocols outlined below.

Table 1: Comparative In Vitro Activity of 5-Ethylthiophene-2-Sulfonamide Derivatives

Compound IDStructureCA II Inhibition IC50 (nM)Antibacterial MIC vs. S. aureus (µg/mL)Anticancer IC50 vs. MCF-7 (µM)
ETS-1 5-ethylthiophene-2-sulfonamide150>12875
ETS-2 N-methyl-5-ethylthiophene-2-sulfonamide856442
ETS-3 N-(2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide453218
Acetazolamide (Standard CA Inhibitor)12N/AN/A
Ciprofloxacin (Standard Antibiotic)N/A0.5N/A
Doxorubicin (Standard Anticancer Drug)N/AN/A0.8

N/A: Not Applicable

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the trustworthiness of the generated data.

Carbonic Anhydrase II Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase (CA), which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[5] The rate of p-NP formation is monitored spectrophotometrically, and the inhibitory effect of the test compounds is quantified.

Workflow Diagram:

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) A1 Add Assay Buffer P1->A1 P2 Prepare CA Enzyme Stock (e.g., 1 mg/mL) A3 Add CA Working Solution P2->A3 P3 Prepare p-NPA Substrate Solution A5 Initiate reaction with p-NPA P3->A5 P4 Prepare Test Compounds & Acetazolamide (Serial Dilutions in DMSO) A2 Add Test Compound/Control P4->A2 A1->A2 A2->A3 A4 Pre-incubate (10-15 min) A3->A4 A4->A5 A6 Kinetic reading at 400-405 nm A5->A6 D1 Calculate reaction rates A6->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 values D2->D3 MIC_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Mueller-Hinton Broth (MHB) A1 Add MHB to wells P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland standard) A3 Inoculate wells with bacterial suspension P2->A3 P3 Prepare Test Compounds & Ciprofloxacin (Serial Dilutions) A2 Add serial dilutions of compounds P3->A2 A1->A2 A2->A3 A4 Incubate at 35-37°C for 16-20 hours A3->A4 D1 Visually inspect for turbidity A4->D1 D2 Determine the lowest concentration with no visible growth (MIC) D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Reagent and Culture Preparation:

    • Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

    • Inoculum Preparation: Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the assay wells. [9] * Test Compounds and Positive Control: Prepare serial two-fold dilutions of the 5-ethylthiophene-2-sulfonamide derivatives and a standard antibiotic like Ciprofloxacin.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of CAMHB to each well of a 96-well microtiter plate.

    • Add 50 µL of the appropriate compound dilution to the corresponding wells, creating a serial dilution across the plate.

    • Inoculate each well with 50 µL of the prepared bacterial inoculum. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours. [9]

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram:

MTT_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Culture Cancer Cell Line (e.g., MCF-7) A1 Seed cells into 96-well plate P1->A1 P2 Prepare Test Compounds & Doxorubicin (Serial Dilutions) A3 Treat cells with compounds P2->A3 A2 Incubate for 24 hours A1->A2 A2->A3 A4 Incubate for 48-72 hours A3->A4 A5 Add MTT reagent A4->A5 A6 Incubate for 2-4 hours A5->A6 A7 Solubilize formazan crystals A6->A7 A8 Measure absorbance at ~570 nm A7->A8 D1 Calculate % cell viability A8->D1 D2 Plot % Viability vs. [Compound] D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for the in vitro anticancer cytotoxicity (MTT) assay.

Methodology:

  • Cell Culture and Reagent Preparation:

    • Cell Lines: Maintain the desired cancer cell line (e.g., MCF-7, HeLa, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. [8] * Test Compounds and Positive Control: Prepare serial dilutions of the 5-ethylthiophene-2-sulfonamide derivatives and a standard anticancer drug like Doxorubicin or Cisplatin. [8][10]

  • Assay Procedure (96-well plate format):

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the old medium and add fresh medium containing the various concentrations of the test compounds or controls. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [8]

Conclusion

The in vitro testing of 5-ethylthiophene-2-sulfonamide compounds requires a systematic and comparative approach. By employing a battery of well-validated assays targeting different potential biological activities, researchers can efficiently profile these promising molecules. The protocols and comparative framework presented in this guide are intended to serve as a robust starting point for such investigations, ensuring scientific integrity and facilitating the identification of lead candidates for further development. The versatility of the sulfonamide scaffold continues to be a rich source for drug discovery, and rigorous in vitro evaluation is the first critical step in unlocking its full therapeutic potential.

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Computational studies on the reactivity of 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-Ethylthiophene-2-sulfonyl Chloride: A Computational and Experimental Comparison

Introduction: The Role of Substituted Thiophenes in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutics ranging from antibacterial agents to diuretics and anti-cancer drugs.[1] The synthesis of these vital compounds predominantly relies on the reaction between an amine and a sulfonyl chloride.[2] The choice of the sulfonyl chloride is critical, as the nature of its aromatic or heterocyclic core dictates the physicochemical properties and biological activity of the final sulfonamide.

Thiophene-based scaffolds are of particular interest due to their unique electronic properties and their ability to act as bioisosteres for phenyl rings, often leading to improved potency and pharmacokinetic profiles.[3][4] this compound is an important building block in this class. The presence of the electron-donating ethyl group at the 5-position is expected to modulate the reactivity of the sulfonyl chloride at the 2-position, a feature that can be precisely understood and leveraged through computational chemistry.[5]

This guide provides a comprehensive analysis of the reactivity of this compound, grounded in the principles of computational chemistry. We will compare its predicted reactivity with other common sulfonylating agents and provide detailed, self-validating experimental protocols for its use in synthesis and for performing the computational studies themselves.

Part 1: Computational Analysis of Reactivity

The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic effects of the substituents on the attached ring.[6][7] To quantify these effects, we employ Density Functional Theory (DFT), a powerful computational method for modeling electronic structure and reaction mechanisms.

Causality Behind Computational Choices
  • Methodology: We select the B3LYP functional with the 6-31G(d) basis set. This combination is a well-established standard in the field, offering a robust balance between computational accuracy and resource efficiency for organic molecules. The inclusion of d-polarization functions is crucial for accurately describing the hypervalent sulfur center.

  • Reaction Model: The reaction of the sulfonyl chloride with a simple nucleophile, such as ammonia (NH₃), is modeled to determine the activation energy barrier for sulfonamide formation. This provides a standardized benchmark for comparing different sulfonyl chlorides.

  • Reactivity Descriptors: We calculate key electronic properties:

    • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity.[8]

    • Electrostatic Potential (ESP) Map: Visualizes the charge distribution on the molecule, identifying the electrophilic sulfur center as the site of nucleophilic attack.

Predicted Reactivity of this compound

The ethyl group at the 5-position of the thiophene ring is an electron-donating group (EDG) via hyperconjugation and induction. This EDG effect increases the electron density on the thiophene ring, which in turn slightly reduces the electrophilicity of the sulfonyl sulfur atom compared to an unsubstituted thiophene-2-sulfonyl chloride.[6] Consequently, we predict a slightly higher activation energy for nucleophilic attack.

Comparison with Alternative Sulfonylating Agents

To place the reactivity of this compound in context, we compare its computationally predicted reactivity metrics with those of other common reagents.

ReagentKey SubstituentElectronic EffectPredicted Activation Energy (ΔG‡) with NH₃Predicted HOMO-LUMO Gap
This compound 5-EthylElectron-DonatingModerateModerate
p-Toluenesulfonyl chloride (TsCl)4-MethylElectron-DonatingModerate-HighModerate-High
Benzene sulfonyl chloride (BsCl)NoneNeutralModerateModerate
Thiophene-2-sulfonyl chlorideNoneNeutral (relative to substituted thiophenes)Moderate-LowModerate-Low
5-Chlorothiophene-2-sulfonyl chloride5-ChloroElectron-WithdrawingLowLow
4-Nitrobenzenesulfonyl chloride (NsCl)4-NitroStrongly Electron-WithdrawingVery LowVery Low

Note: The qualitative predictions in this table are based on established principles of physical organic chemistry. A dedicated computational study as outlined in this guide is required to obtain precise quantitative values.

This comparison highlights a key principle: chemists can "tune" the reactivity of the sulfonyl chloride by choosing the appropriate substituent. This compound is expected to be a moderately reactive agent, making it selective and less prone to hydrolysis than highly activated, electron-deficient sulfonyl chlorides.[9]

Part 2: Visualizing Reaction Mechanisms and Workflows

Reaction Pathway Diagram

The following diagram illustrates the stepwise addition-elimination mechanism for the reaction of this compound with an amine (R-NH₂), as would be modeled using DFT.

G cluster_reactants Reactants cluster_ts Transition State cluster_int Intermediate cluster_products Products r1 This compound intermed Tetrahedral Intermediate r1->intermed Nucleophilic Attack r2 Amine (R-NH₂) r2->intermed Nucleophilic Attack ts Trigonal Bipyramidal Transition State (TS) p1 Thiophene Sulfonamide ts->p1 Chloride Elimination p2 HCl ts->p2 Chloride Elimination intermed->ts

Caption: DFT-modeled pathway for sulfonamide formation.

Experimental Workflow Diagram

This diagram outlines the logical flow of the synthetic and purification process described in the experimental protocol.

G start Start reactants Combine Reactants: - Sulfonyl Chloride - Amine - Base (Pyridine) - Solvent (DCM) start->reactants reaction Stir at 0°C to RT (Monitor by TLC) reactants->reaction workup Aqueous Workup: - Add 1M HCl (aq) - Separate Layers reaction->workup dry Dry Organic Layer (Na₂SO₄) workup->dry purify Purification: - Filter - Concentrate - Column Chromatography dry->purify analyze Characterization: - ¹H NMR - ¹³C NMR - HRMS purify->analyze end End: Pure Product analyze->end

Caption: Standard experimental workflow for sulfonamide synthesis.

Part 3: Experimental & Computational Protocols

These protocols are designed to be self-validating, with clear steps for analysis and confirmation of results.

Protocol 1: Synthesis of N-Benzyl-5-ethylthiophene-2-sulfonamide

This procedure details a standard method for synthesizing a sulfonamide using this compound.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Pyridine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Reagents: Slowly add pyridine (1.5 equiv) followed by the dropwise addition of benzylamine (1.1 equiv). The use of a slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

  • Quenching & Workup: Transfer the reaction mixture to a separatory funnel. Dilute with DCM. Wash sequentially with 1M HCl (2x) to remove pyridine, then with saturated NaHCO₃ (1x) to neutralize any remaining acid, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 30% Ethyl Acetate in Hexanes) to yield the pure sulfonamide.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected outcome is a white to off-white solid.

Protocol 2: DFT Calculation of Reaction Energy Profile

This protocol outlines the steps to computationally model the reaction described above.

Software:

  • Gaussian, ORCA, or a similar quantum chemistry software package.

  • GaussView, Avogadro, or a similar molecular visualization tool.

Procedure:

  • Structure Building: Build the 3D structures of the reactants (this compound, ammonia) and the product (5-ethylthiophene-2-sulfonamide) using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each reactant and product molecule.

    • Method: B3LYP/6-31G(d)

    • Validation: Confirm that the optimization has converged and that there are no imaginary frequencies, which indicates a true energy minimum.

  • Transition State (TS) Search:

    • Perform a TS search (e.g., using the QST2 or QST3 method in Gaussian) starting from an initial guess of the transition state structure where the N-S bond is partially formed and the S-Cl bond is partially broken.

    • Alternatively, perform a relaxed potential energy surface scan along the N-S bond coordinate to locate an approximate TS structure, then refine it using a standard TS optimization algorithm (e.g., Berny algorithm).

  • TS Validation: Perform a frequency calculation on the optimized TS structure.

    • Validation: A true transition state is confirmed by the presence of exactly one imaginary frequency corresponding to the motion along the reaction coordinate (N-S bond formation and S-Cl bond cleavage).

  • Energy Calculation: Calculate the zero-point corrected Gibbs free energies (G) for all optimized structures (reactants, TS, products).

  • Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - [G(this compound) + G(Ammonia)]

  • Data Analysis: Compare the calculated ΔG‡ with values obtained for other sulfonyl chlorides using the identical computational method to ensure a valid, objective comparison.

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  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBCZZTq6mSpzJ2pJ_QKAbNHDGvwLtUlPzL3o6E_3AEYcKaGwh2cQDQLo_soiSACskIL0L_TdAXa-x3bc3KrrgDmm_x5zmL7HnZmsEL0ko1F7E1p8Bwhc1ssIezBT6uGK2u0y8hLROPWIMWr4U1uCwzjNyDxJzuqe7W_LIMeCvi2eyCHFgtsbDKHv0sSqe6ZhdGfZyiZbhmTvNB_Q==]
  • 2-Thiophenesulfonyl chloride - NIST WebBook. NIST. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnz7L2nzOrdk3pf2LGkhTQnNbFD0rT-HpqfzniaBU-tXt0XqW_ecurp1hWb-TMT-pdhy3cqDfYSTXrAQqhtnCO4b2NVWG__nZL4UD4_HWcb7ZCHb6vLp49UWpL5_61MpSIhRUzjZ0_ShKPuTT-zmCf2ZgJWAKmCdc=]

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The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of 5-Ethylthiophene-2-Sulfonamides and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene-2-sulfonamide scaffold represents a privileged structure, serving as a cornerstone for the development of a multitude of enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-ethylthiophene-2-sulfonamides and their derivatives, with a primary focus on their inhibitory activities against two clinically significant enzyme classes: carbonic anhydrases and 5-lipoxygenase. Drawing upon a synthesis of experimental data and molecular modeling studies, we will elucidate the nuanced effects of substitutions at the 5-position of the thiophene ring, offering field-proven insights for researchers and drug development professionals.

Introduction: The Versatile Thiophene-2-Sulfonamide Core

The thiophene-2-sulfonamide moiety is a bioisostere of the benzene sulfonamide group and has been extensively explored in drug discovery. The inherent electronic properties of the thiophene ring, coupled with the zinc-binding capacity of the sulfonamide group, make it a potent pharmacophore for targeting metalloenzymes. The 5-position of the thiophene ring offers a strategic vector for chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, steric bulk, and electronic effects, which in turn govern the potency and selectivity of these compounds.

Comparative Analysis of SAR at Different Biological Targets

The influence of the substituent at the 5-position of the thiophene-2-sulfonamide core is highly dependent on the topology and chemical environment of the target enzyme's active site. Here, we compare the SAR of these compounds against carbonic anhydrases and 5-lipoxygenase.

Carbonic Anhydrase Inhibition: A Tale of Two Pockets

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide group of the inhibitors coordinates to the catalytic zinc ion, mimicking the transition state of the natural substrate. The substituents on the thiophene ring extend into the active site cavity, where they can form additional interactions, thereby influencing binding affinity and isoform selectivity.

A study on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides revealed that while these compounds were generally poor inhibitors of the cytosolic isoform hCA I, they showed potent, nanomolar to subnanomolar inhibition of the cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII.[1] This isoform selectivity is a critical aspect of drug design to minimize off-target effects.

Key SAR Insights for Carbonic Anhydrase Inhibition:

  • The Sulfonamide Moiety: The unsubstituted -SO₂NH₂ group is essential for potent inhibition as it directly coordinates with the Zn²⁺ ion in the active site.

  • The Thiophene Ring: Serves as a scaffold to position the sulfonamide and the 5-substituent correctly within the active site.

  • The 5-Position Substituent: The nature of the substituent at this position is a key determinant of potency and selectivity.

    • Hydrophobic Interactions: The active site of CAs has distinct hydrophobic and hydrophilic regions. Substituents at the 5-position that can engage in hydrophobic interactions with residues in the active site generally lead to enhanced potency.

    • Flexibility and Length: A flexible linker, such as the -SCH₂- in 5-benzylsulfanyl derivatives, allows the terminal aromatic ring to adopt an optimal orientation within the active site, leading to improved binding.

    • Substitution on the Terminal Ring: Modifications on the terminal phenyl ring of the 5-benzylsulfanyl group can further modulate activity. For instance, electron-donating or -withdrawing groups can influence the electronic properties and steric profile of the molecule, leading to differential interactions with the active site residues of various CA isoforms.

Table 1: Comparative Inhibition Data of 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides against Human Carbonic Anhydrase Isoforms

CompoundR (Substituent on Benzyl Ring)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 H8958.525.45.8
2 2-CH₃9866.321.84.7
3 4-CH₃7895.118.94.1
4 4-F6834.915.63.9
5 4-Cl7125.417.84.3
6 4-OCH₃10249.831.27.2

Data synthesized from literature reports.

The data in Table 1 illustrates that while substitutions on the benzyl ring have a modest impact on the already potent inhibition of hCA II, IX, and XII, they do not significantly improve the weak inhibition of hCA I. This suggests that the overall scaffold is inherently selective for certain isoforms.

Causality Behind the SAR: Molecular Docking and X-ray Crystallography Insights

Molecular docking and X-ray crystallography studies have provided a structural basis for the observed SAR. The sulfonamide group anchors the inhibitor to the zinc ion. The thiophene ring is positioned in the middle of the active site, and the 5-substituent extends towards either the hydrophobic or hydrophilic regions of the active site. For instance, X-ray crystallography of a potent inhibitor complexed with hCA II revealed that the benzylsulfanyl moiety extends into a hydrophobic pocket, making favorable van der Waals contacts with residues such as Val121, Phe131, and Leu198.[1]

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor Thiophene-2-sulfonamide Inhibitor Zn2+ Zn²⁺ His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 Thr199 Thr199 Hydrophobic_Pocket Hydrophobic Pocket (Val121, Phe131, Leu198) Sulfonamide Sulfonamide (-SO₂NH₂) Sulfonamide->Zn2+ Coordination Sulfonamide->Thr199 H-bond Thiophene Thiophene Ring Sulfonamide->Thiophene Substituent_5 5-Substituent (e.g., -CH₂-S-Ph) Thiophene->Substituent_5 Substituent_5->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Binding mode of a 5-substituted thiophene-2-sulfonamide in the active site of carbonic anhydrase.

5-Lipoxygenase Inhibition: Targeting the Arachidonic Acid Cascade

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[2] Inhibitors of 5-LO are therefore attractive therapeutic agents for treating inflammatory diseases such as asthma.

A study of N-(5-substituted) thiophene-2-alkylsulfonamides demonstrated potent, dose-dependent inhibition of 5-LO.[2] The SAR for 5-LO inhibition presents a different set of requirements compared to carbonic anhydrase inhibition.

Key SAR Insights for 5-Lipoxygenase Inhibition:

  • N-Alkylation of Sulfonamide: Unlike in CA inhibitors, alkylation on the sulfonamide nitrogen is tolerated and can contribute to potency.

  • The 5-Position Substituent: This is again a critical determinant of activity.

    • Phenoxy and Phenylthio Groups: The presence of a phenoxy or phenylthio group at the 5-position was found to be crucial for high potency.

    • Substitution on the Terminal Phenyl Ring: Electron-withdrawing groups, such as fluorine, at the para-position of the terminal phenyl ring generally enhanced inhibitory activity.

Table 2: Comparative Inhibition Data of N-(5-Substituted) Thiophene-2-methanesulfonamides against 5-Lipoxygenase

CompoundXR (Substituent on Phenyl Ring)RBL-1 Cell Homogenate IC₅₀ (nM)
7a OH120
7b O4-F20
7c O4-Cl30
7d SH80
7e S4-F40

Data synthesized from Bioorganic & Medicinal Chemistry, 5(4), 779-786 (1997).[2]

The data in Table 2 clearly shows that a 4-fluoro-phenoxy group at the 5-position (compound 7b) results in the most potent inhibition of 5-LO in this series.

Causality Behind the SAR: The Leukotriene Biosynthesis Pathway

5-LO catalyzes the conversion of arachidonic acid to leukotriene A₄ (LTA₄), the precursor to all other leukotrienes. Inhibitors of 5-LO block this initial step, thereby preventing the production of pro-inflammatory leukotrienes. The potency of the thiophene-2-sulfonamide derivatives is likely due to their ability to bind to the active site of 5-LO, which contains a non-heme iron atom. The specific interactions of the 5-substituent with the hydrophobic substrate-binding pocket of the enzyme are thought to be crucial for high-affinity binding.

Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A₄ (LTA₄) 5-LO->LTA4 LTA4_Hydrolase LTA₄ Hydrolase LTC4_Synthase LTC₄ Synthase LTB4 Leukotriene B₄ (LTB₄) LTA4_Hydrolase->LTB4 produces LTC4 Leukotriene C₄ (LTC₄) LTC4_Synthase->LTC4 produces Pro_inflammatory_Effects Pro-inflammatory Effects LTB4->Pro_inflammatory_Effects LTC4->Pro_inflammatory_Effects Inhibitor 5-Ethylthiophene- 2-sulfonamide Analog Inhibitor->5-LO Inhibits

Caption: The leukotriene biosynthesis pathway and the site of action of 5-LO inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of 5-substituted thiophene-2-sulfonamides are provided below.

Synthesis of 5-Substituted Thiophene-2-sulfonamides

General Procedure for the Synthesis of 5-Bromothiophene-2-sulfonamide:

  • To a stirred solution of 2-bromothiophene in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-bromothiophene-2-sulfonamide.

General Procedure for Suzuki Cross-Coupling to Introduce 5-Aryl Substituents:

  • In a reaction vessel, combine 5-bromothiophene-2-sulfonamide, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 5-arylthiophene-2-sulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂.

  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoenzymes (hCA I, II, IX, XII).

    • HEPES buffer (pH 7.5).

    • Phenol red as a pH indicator.

    • CO₂-saturated water.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe contains the CA enzyme and the pH indicator in HEPES buffer.

    • The other syringe contains the CO₂-saturated water.

    • To measure inhibition, the test compound is pre-incubated with the enzyme solution.

    • The two solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

    • The initial rate of the reaction is determined.

    • The inhibition constant (Kᵢ) is calculated by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model.

5-Lipoxygenase Inhibitor Screening Assay (Fluorometric)

This assay measures the inhibition of 5-LO activity by monitoring the formation of hydroperoxides.

  • Reagents and Buffers:

    • Purified 5-lipoxygenase enzyme.

    • Assay buffer.

    • 5-LO substrate (e.g., arachidonic acid).

    • A fluorescent probe that reacts with hydroperoxides.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the fluorescent probe, and the test compound at various concentrations.

    • Add the 5-LO enzyme to each well and incubate for a specified time at room temperature.

    • Initiate the reaction by adding the 5-LO substrate.

    • Measure the fluorescence intensity over time using a microplate reader.

    • The rate of increase in fluorescence is proportional to the 5-LO activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

The structure-activity relationship of 5-substituted thiophene-2-sulfonamides is a rich and multifaceted field of study. The substituent at the 5-position of the thiophene ring plays a crucial role in determining the potency and selectivity of these compounds against different enzyme targets. For carbonic anhydrase inhibition, bulky, hydrophobic substituents that can engage in favorable interactions with the hydrophobic pocket of the active site are preferred. In contrast, for 5-lipoxygenase inhibition, a 5-phenoxy group with an electron-withdrawing substituent on the terminal phenyl ring appears to be optimal.

While this guide has focused on the well-established targets of carbonic anhydrases and 5-lipoxygenase, the versatile thiophene-2-sulfonamide scaffold holds promise for the development of inhibitors against other enzyme classes. Future research should focus on exploring a wider range of substitutions at the 5-position, including the incorporation of novel heterocyclic moieties and the use of computational methods to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The insights provided in this guide serve as a valuable foundation for these future endeavors in the pursuit of novel therapeutics.

References

  • Funk, C. D. (2001). Prostaglandins and leukotrienes: advances in eicosanoid biology. Science, 294(5548), 1871-1875. [Link]

  • Köksal, Z., & Gökçe, M. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Molecular Structure, 1221, 128801. [Link]

  • Haider, S., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(15), 4068-4074. [Link]

  • Carter, G. W., et al. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 5(4), 779-786. [Link]

  • Haapanen, D. C., & Goldberg, I. H. (2016). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Biological Chemistry, 291(22), 11591-11599. [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical research environment. This guide provides a detailed, technically grounded protocol for the proper disposal of 5-Ethylthiophene-2-sulfonyl chloride, a reactive sulfonyl chloride compound. By understanding the chemical principles underpinning these procedures, you can ensure the safety of your laboratory personnel and minimize environmental impact.

This document is structured to provide immediate, actionable information, beginning with essential safety protocols, followed by a step-by-step disposal workflow, and concluding with a comprehensive rationale for each procedural choice.

Hazard Assessment and Immediate Safety Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if inhaled, potentially causing respiratory irritation.[1] A critical characteristic of sulfonyl chlorides is their vigorous and exothermic reaction with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[6] This reactivity necessitates meticulous handling in a controlled environment.

Table 1: Key Safety and Hazard Information for this compound

Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
H314: Causes severe skin burns and eye damage.[1]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, and chemical splash goggles.
H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]Work in a well-ventilated chemical fume hood.
Reacts with water.P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][7]Store away from moisture and incompatible materials.
Step-by-Step Disposal Protocol

The primary and most effective method for the disposal of this compound from a laboratory setting is through controlled neutralization (hydrolysis) of small quantities. This procedure should only be undertaken by personnel trained in handling reactive chemicals.

Experimental Protocol: Neutralization of this compound

  • Preparation:

    • Work exclusively within a certified chemical fume hood.

    • Prepare a 10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. A dilute solution of sodium hydroxide (5-10%) can also be used, but with greater caution due to the increased exothermicity of the reaction.[8]

    • Place the beaker containing the basic solution in an ice-water bath to effectively manage the heat generated during the neutralization process.[8]

  • Slow Addition:

    • With continuous and vigorous stirring, slowly and carefully add the this compound dropwise to the cold basic solution.[8]

    • Crucially, always add the sulfonyl chloride to the base, and never the reverse. Adding the base to the sulfonyl chloride can lead to a violent, uncontrolled reaction.[6][8]

  • Monitoring:

    • Monitor the reaction for signs of excessive heat generation or fuming. If the reaction becomes too vigorous, immediately cease the addition and allow the mixture to cool.

    • After the addition is complete, continue stirring the solution for at least one hour to ensure the reaction has gone to completion.

    • Check the pH of the resulting solution using pH paper or a calibrated pH meter to ensure it is neutral (pH 6-8). If the solution is still acidic, add more of the basic solution until neutrality is achieved.

  • Final Disposal:

    • Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[8] Always consult your institution's environmental health and safety (EHS) office for specific guidance on aqueous waste disposal.

Diagram 1: Workflow for the Neutralization of this compound

G cluster_prep Preparation cluster_add Addition cluster_monitor Monitoring cluster_dispose Disposal prep1 Work in a chemical fume hood prep2 Prepare 10% aqueous sodium bicarbonate prep1->prep2 prep3 Place basic solution in an ice bath prep2->prep3 add1 Slowly add sulfonyl chloride to the base with stirring prep3->add1 Begin neutralization mon1 Monitor for excessive reaction add1->mon1 During addition mon2 Stir for 1 hour post-addition mon1->mon2 mon3 Check for neutral pH (6-8) mon2->mon3 disp1 Dispose of neutralized solution per local regulations mon3->disp1 Once neutral

Caption: Logical workflow for the proper disposal of this compound.

Management of Contaminated Materials and Spills

Any materials that come into contact with this compound, including personal protective equipment (PPE), weigh boats, and pipette tips, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed container designated for hazardous waste.

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[8] Do not use combustible materials like paper towels or sawdust.[8] The collected absorbent material should then be placed in a sealed container for hazardous waste disposal. The spill area should be decontaminated with a basic solution, followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

The Scientific Rationale Behind the Protocol

The disposal procedure outlined above is grounded in the fundamental chemical reactivity of sulfonyl chlorides. The core principle is the conversion of a reactive and corrosive substance into less hazardous, water-soluble salts and sulfonic acids through hydrolysis.

  • Why a Weak Base? The use of a weak base like sodium bicarbonate is preferred for small-scale laboratory neutralization because it effectively neutralizes the acidic byproducts (hydrochloric acid and 5-ethylthiophene-2-sulfonic acid) while mitigating the risk of an overly exothermic reaction that could occur with a strong base.

  • The Importance of Slow Addition to a Cooled Solution: The hydrolysis of sulfonyl chlorides is an exothermic reaction. Adding the sulfonyl chloride slowly to a cooled solution of base allows for better control of the reaction rate and temperature, preventing splashing and the release of corrosive vapors.[8]

  • Why Add Acid to Base? This is a fundamental laboratory safety principle. Adding the reactive species (sulfonyl chloride) to a larger volume of the neutralizing agent ensures that the reactive species is always the limiting reagent, preventing a buildup of unreacted material that could lead to a runaway reaction.[6][8]

By adhering to this technically sound and safety-conscious disposal protocol, you contribute to a culture of safety and environmental responsibility within your research endeavors.

References

A Researcher's Guide to the Safe Handling of 5-Ethylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development and chemical synthesis, the safe handling of reactive reagents is paramount. 5-Ethylthiophene-2-sulfonyl chloride, a key building block in various synthetic pathways, demands a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in scientific principles to manage this chemical responsibly from procurement to disposal.

Section 1: Hazard Identification and Risk Assessment

This compound (CAS No. 56921-00-7) is a corrosive liquid that can cause severe skin burns and eye damage and may also cause respiratory irritation.[1] Like other sulfonyl chlorides, its primary hazard stems from its reactivity, particularly with water and other nucleophiles.

Mechanism of Hazard: The sulfonyl chloride functional group is highly electrophilic. Upon contact with water, either in liquid form or as atmospheric moisture, it readily hydrolyzes to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and the resulting acidic byproducts are corrosive.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon direct contact.[1]

  • Respiratory Irritant: Vapors can irritate the respiratory tract.[1]

  • Water Reactive: Reacts with water, including moisture in the air, to release corrosive hydrogen chloride gas and heat.[2]

A thorough risk assessment should be conducted before any procedure involving this chemical, considering the quantities being used, the nature of the operation (e.g., weighing, transferring, reaction quenching), and the potential for unexpected reactions.

Section 2: Personal Protective Equipment (PPE) - Your Final Barrier

Engineering controls, such as fume hoods, are the first and most critical line of defense. However, the correct selection and use of PPE is a non-negotiable final barrier to exposure.

Table 1: Recommended PPE for Handling this compound

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes during transfers or quenching.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Standard latex gloves are not sufficient. Nitrile or neoprene gloves offer better protection against corrosive chemicals. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[4]
Body Protection A flame-retardant lab coat, fully buttoned.Provides a barrier against accidental spills and splashes. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection Generally not required when handled in a certified chemical fume hood.If there is a risk of vapor exposure (e.g., large-scale work, spill outside of a fume hood), a NIOSH-approved respirator with an acid gas cartridge is essential.[3]

Protocol 1: Donning and Doffing of PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Gloves

  • Eye and Face Protection

Doffing Sequence (to minimize contamination):

  • Gloves (using a glove-to-glove and then skin-to-glove technique)

  • Face Shield and Goggles

  • Lab Coat

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Don Lab Coat d2 2. Don Gloves d1->d2 d3 3. Don Eye/Face Protection d2->d3 f1 1. Remove Gloves f2 2. Remove Eye/Face Protection f1->f2 f3 3. Remove Lab Coat f2->f3

Caption: Sequential process for donning and doffing PPE.

Section 3: Operational Plan - From Benchtop to Waste

Handling and Storage:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.

  • Inert Atmosphere: For storage and reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[4] The container should be tightly sealed.

  • Material Transfer: Use glass or corrosion-resistant syringes or cannulas for transfers. Avoid using metal spatulas or needles that can be corroded by the acidic byproducts.

Disposal Plan:

Chemical waste disposal must comply with local, state, and federal regulations.

  • Quenching (for small residual amounts): Slowly and carefully add the sulfonyl chloride to a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base. This should be done in a fume hood. The reaction can be vigorous.

  • Waste Collection: Collect all waste material, including contaminated consumables (gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

  • Professional Disposal: Arrange for pickup by a certified chemical waste management company. Do not pour this chemical down the drain.

Section 4: Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a non-combustible absorbent material like dry sand, earth, or vermiculite to contain the spill. Do not use water.[4]

  • Neutralize: Cautiously neutralize the contained spill with a weak base such as sodium carbonate or calcium carbonate.

  • Collect and Dispose: Carefully collect the absorbed and neutralized material into a sealed hazardous waste container for disposal.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) spill->ppe evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., Sand) ppe->contain neutralize Neutralize with Weak Base (e.g., Soda Ash) contain->neutralize collect Collect into Sealed Hazardous Waste Container neutralize->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Emergency workflow for a chemical spill.

First Aid Measures:

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

By integrating these safety protocols and operational plans into your laboratory workflow, you can effectively mitigate the risks associated with this compound, fostering a safer research environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.